molecular formula C32H50N4O8S B13395887 Dde Biotin-PEG4-alkyne

Dde Biotin-PEG4-alkyne

Cat. No.: B13395887
M. Wt: 650.8 g/mol
InChI Key: BDJHEZRAKBBIJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dde Biotin-PEG4-alkyne is a useful research compound. Its molecular formula is C32H50N4O8S and its molecular weight is 650.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C32H50N4O8S

Molecular Weight

650.8 g/mol

IUPAC Name

N-[2-[2-[2-[2-[3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-prop-2-ynyliminopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide

InChI

InChI=1S/C32H50N4O8S/c1-4-10-33-23(29-25(37)20-32(2,3)21-26(29)38)9-12-41-14-16-43-18-19-44-17-15-42-13-11-34-28(39)8-6-5-7-27-30-24(22-45-27)35-31(40)36-30/h1,24,27,30,37H,5-22H2,2-3H3,(H,34,39)(H2,35,36,40)

InChI Key

BDJHEZRAKBBIJH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=C(C(=O)C1)C(=NCC#C)CCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)O)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Dde Biotin-PEG4-alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dde Biotin-PEG4-alkyne is a trifunctional chemical probe of significant interest in contemporary chemical biology, proteomics, and drug discovery. Its unique architecture, comprising a terminal alkyne for bioorthogonal ligation, a biotin (B1667282) moiety for high-affinity capture, and a chemically cleavable Dde linker, offers a sophisticated solution for the selective labeling, enrichment, and release of target biomolecules. This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use.

Core Concepts and Chemical Properties

This compound is a versatile reagent designed for multi-step biological investigations. Its structure integrates three key functional components:

  • Terminal Alkyne: This functional group serves as a handle for covalent modification of azide-containing molecules via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2]

  • Biotin Moiety: Biotin exhibits an exceptionally strong and specific interaction with streptavidin (Kd ≈ 10⁻¹⁵ M), enabling robust and efficient affinity-based enrichment of labeled biomolecules from complex mixtures such as cell lysates.[3]

  • PEG4 Spacer: A tetraethylene glycol linker enhances the hydrophilicity and aqueous solubility of the reagent and the resulting conjugates.[4] This spacer also minimizes steric hindrance between the biotin tag and the captured biomolecule, facilitating efficient binding to streptavidin.

  • Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) Linker: This protecting group is stable under a wide range of chemical conditions but can be selectively cleaved under mild conditions using hydrazine (B178648).[5] This cleavability is a critical feature, allowing for the gentle release of captured biomolecules from streptavidin resin, thereby reducing the co-purification of non-specifically bound proteins and endogenous biotinylated species that can interfere with downstream analysis, such as mass spectrometry.

Chemical Structure

cluster_Dde Dde Group cluster_Biotin Biotin cluster_PEG4 PEG4 Linker cluster_Alkyne Alkyne Dde Dde Alkyne Alkyne Dde->Alkyne Biotin Biotin PEG4 PEG4 Biotin->PEG4 PEG4->Dde

Caption: Molecular components of this compound.

Physicochemical Properties
PropertyValueReference(s)
CAS Number 1802908-00-4[1]
Molecular Formula C₃₂H₅₀N₄O₈S[1]
Molecular Weight 650.83 g/mol [1]
Purity Typically >95%[6]
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF[1]
Storage -20°C for long-term storage[1]

Applications in Research and Drug Development

The unique features of this compound make it a powerful tool in several areas of life science research and drug development.

Chemoproteomics and Target Identification

A primary application is in activity-based protein profiling (ABPP) and the identification of small molecule targets.[7] Bioactive small molecules, such as natural products or drug candidates, can be derivatized with an azide (B81097) group.[8] These azide-modified probes are then introduced to a biological system (e.g., cell culture or lysate). The alkyne group on this compound is then "clicked" onto the azide-tagged probe that is covalently or non-covalently bound to its protein target(s). The resulting biotinylated protein-probe complexes can be enriched on streptavidin beads, washed to remove non-specific binders, and then the target proteins are gently eluted by cleaving the Dde linker with hydrazine. The released proteins can then be identified by mass spectrometry.[5] This approach is particularly valuable for deconvoluting the mechanism of action of novel therapeutic compounds.[3]

PROTAC Development

This compound is also utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The modular nature of this compound allows for its incorporation into PROTAC synthesis workflows, facilitating the linkage of a target-binding ligand and an E3 ligase-binding ligand.

Quantitative Data and Performance

ParameterTypical Value/RangeConditionsReference(s)
CuAAC Reaction Efficiency (in situ) 0.8% - 18%Varies significantly based on cellular compartment (membrane vs. cytosol), presence of reducing agents, and copper-chelating ligands.[9]
Dde/ivDde Cleavage Efficiency ~50% - >95%Dependent on hydrazine concentration (2-4%), reaction time (e.g., 3-5 min repeats), and number of treatment iterations.[10]
Peptide Enrichment Factor (Avidin) 8-9 foldFor biotinylated peptides from a complex mixture using monomeric avidin (B1170675) columns.[11]

Note: The data presented above is for analogous systems and should be used as a guideline. Optimal conditions for this compound should be determined empirically for each specific application.

Experimental Protocols

General Workflow for Target Identification

cluster_cell_culture In-situ Labeling cluster_lysis Sample Preparation cluster_click Click Chemistry cluster_enrichment Affinity Purification cluster_elution Cleavage and Elution cluster_analysis Analysis A Incubate cells with azide-modified probe B Cell Lysis A->B C Add this compound, CuSO4, and reducing agent (e.g., Sodium Ascorbate) B->C D Incubate with Streptavidin beads C->D E Wash beads to remove non-specific binders D->E F Elute with 2% Hydrazine E->F G Protein identification by LC-MS/MS F->G

Caption: General workflow for target identification.

Detailed Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a starting point and should be optimized for your specific application.

  • Prepare Stock Solutions:

    • This compound: 10 mM in DMSO.

    • Copper(II) Sulfate (CuSO₄): 50 mM in water.

    • Reducing Agent (e.g., Sodium Ascorbate): 1 M in water (prepare fresh).

    • Copper Ligand (e.g., THPTA or TBTA): 50 mM in DMSO or water.

  • Labeling Reaction:

    • To your protein lysate containing the azide-modified target (typically 1 mg/mL), add this compound to a final concentration of 100 µM.

    • In a separate tube, pre-complex the copper by mixing the CuSO₄ and ligand solutions. A 1:5 molar ratio of Cu:ligand is common.

    • Add the pre-complexed copper/ligand solution to the reaction mixture to a final copper concentration of 1 mM.

    • Initiate the reaction by adding the freshly prepared reducing agent to a final concentration of 5 mM.

    • Incubate the reaction at room temperature for 1-2 hours with gentle rotation.

Detailed Protocol: Affinity Purification and Cleavage
  • Bead Preparation:

    • Wash streptavidin agarose (B213101) beads three times with a lysis buffer (e.g., RIPA buffer or PBS with 0.1% Tween-20).

  • Enrichment:

    • Add the washed streptavidin beads to the click chemistry reaction mixture.

    • Incubate for 1-2 hours at 4°C with gentle rotation to allow for the capture of biotinylated proteins.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads extensively to remove non-specifically bound proteins. A typical wash series might include:

      • 2 washes with a high-salt buffer (e.g., PBS + 500 mM NaCl).

      • 2 washes with the lysis buffer.

      • 2 washes with PBS.

  • Cleavage and Elution:

    • Prepare a fresh 2% (v/v) hydrazine solution in DMF or PBS.[12] Caution: Hydrazine is highly toxic and should be handled in a fume hood with appropriate personal protective equipment.

    • Resuspend the washed beads in the 2% hydrazine solution.

    • Incubate at room temperature for 10-30 minutes with gentle mixing. Some protocols suggest repeated short incubations (e.g., 3 x 3 minutes).[12]

    • Pellet the beads and carefully collect the supernatant containing the eluted proteins.

    • The eluted proteins are now ready for downstream analysis, such as SDS-PAGE or preparation for mass spectrometry.

Synthesis Outline

cluster_start Starting Materials cluster_steps Reaction Steps cluster_final Final Product A Biotin-PEG4-amine D Couple Biotin-PEG4-amine and Dde-OH A->D B Dde-OH (2-acetyldimedone) B->D C Propargylamine E Couple Dde-Biotin-PEG4 with Propargylamine C->E D->E F This compound E->F

Caption: Plausible synthetic route for this compound.

Conclusion

This compound is a sophisticated and highly versatile chemical tool for modern biological research. Its trifunctional nature enables the bioorthogonal labeling, robust enrichment, and mild elution of target biomolecules. This makes it particularly well-suited for challenging applications such as the identification of drug targets and the construction of complex bioconjugates like PROTACs. While optimization of experimental conditions is essential for achieving maximal efficacy, the principles and protocols outlined in this guide provide a solid foundation for the successful application of this compound in a variety of research and development settings.

References

An In-depth Technical Guide to Dde Biotin-PEG4-alkyne: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the ability to selectively label, capture, and release biomolecules is paramount for advancing our understanding of complex biological systems. Dde Biotin-PEG4-alkyne has emerged as a powerful chemical probe in this domain, offering a unique combination of features for the enrichment and analysis of proteins and other biomolecules. This guide provides a comprehensive overview of its structure, properties, and applications, with a focus on quantitative data and detailed experimental protocols.

Core Structure and Properties

This compound is a trifunctional molecule designed for bioorthogonal labeling and reversible biotinylation. Its structure consists of three key components: a biotin (B1667282) moiety for high-affinity binding to streptavidin, a terminal alkyne group for covalent attachment to azide-modified molecules via click chemistry, and a hydrazine-cleavable Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) linker. A hydrophilic polyethylene (B3416737) glycol (PEG4) spacer is incorporated to enhance solubility in aqueous media and minimize steric hindrance.[1][2]

The key feature of this reagent is the Dde protecting group, which allows for the efficient release of captured biotinylated molecules from streptavidin under mild conditions using hydrazine.[1][3] This circumvents the harsh elution methods typically required to disrupt the strong streptavidin-biotin interaction, which can lead to sample contamination and denaturation of the target molecule.[3]

Physicochemical Properties
PropertyValueReference
Molecular Formula C32H50N4O8S[4][5]
Molecular Weight 650.83 g/mol [4]
Purity >96%[4]
Appearance White to grey amorphous solid[6]
Solubility DMSO, DMF, MeOH[6]
Storage -20°C (long-term), 0-4°C (short-term)[7][8]

Applications in Research

This compound is a versatile tool with broad applications in proteomics and drug discovery. Its primary use is in the selective enrichment of biomolecules for subsequent analysis by mass spectrometry.

Proteomics and Protein Profiling

In proteomics, this reagent is instrumental in techniques like Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT). In a typical BONCAT workflow, cells are cultured with an azide-modified amino acid analogue, which is incorporated into newly synthesized proteins. The azide-labeled proteins can then be specifically tagged with this compound via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.[9][10] The biotinylated proteins are then captured on streptavidin-coated beads, washed to remove non-specifically bound proteins, and subsequently released by cleaving the Dde linker with hydrazine.[3] This allows for the specific analysis of the newly synthesized proteome.

PROTAC Development

This compound also serves as a valuable linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[7][11] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[12] The alkyne group on the this compound can be used to connect one of the targeting ligands, while the rest of the molecule can be further functionalized.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: Labeling of Azide-Modified Proteins in a Cell Lysate

This protocol outlines the general steps for labeling azide-containing proteins in a complex mixture with this compound using a copper-catalyzed click reaction.

Materials:

  • Protein lysate containing azide-modified proteins (1-5 mg/mL)

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (100 mM in water)

  • Copper(II) sulfate (B86663) (CuSO4) stock solution (20 mM in water)

  • Sodium ascorbate (B8700270) stock solution (300 mM in water, freshly prepared)

  • 1.5 mL microcentrifuge tubes

Procedure:

  • To a 1.5 mL microcentrifuge tube, add 50 µL of the protein lysate.

  • Add 90 µL of PBS buffer.

  • Add 20 µL of a 2.5 mM solution of this compound in DMSO or water.

  • Add 10 µL of the 100 mM THPTA solution and vortex briefly to mix.

  • Add 10 µL of the 20 mM CuSO4 solution and vortex briefly to mix.

  • To initiate the click reaction, add 10 µL of the 300 mM sodium ascorbate solution. Vortex briefly to mix.

  • Protect the reaction from light and incubate for 30 minutes at room temperature.

  • The proteins in the lysate are now biotinylated and ready for downstream processing, such as enrichment on streptavidin beads.[13][14]

Protocol 2: Enrichment of Biotinylated Proteins

This protocol describes the capture of biotinylated proteins using streptavidin magnetic beads.

Materials:

  • Click-labeled protein lysate from Protocol 1

  • Streptavidin magnetic beads

  • Wash Buffer 1 (e.g., 1% SDS in PBS)

  • Wash Buffer 2 (e.g., 0.1% SDS, 1 M NaCl in PBS)

  • Wash Buffer 3 (e.g., Urea, 6M in PBS)

  • Wash Buffer 4 (e.g., 50 mM Ammonium Bicarbonate in water)

  • Magnetic rack

Procedure:

  • Resuspend the streptavidin magnetic beads in Wash Buffer 1.

  • Add the click-labeled protein lysate to the beads and incubate for 1 hour at room temperature with gentle rotation.

  • Place the tube on a magnetic rack to capture the beads and discard the supernatant.

  • Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, Wash Buffer 3, and finally Wash Buffer 4. Perform each wash by resuspending the beads in the buffer, incubating for 5-10 minutes, capturing the beads on the magnetic rack, and discarding the supernatant.

  • After the final wash, the beads with the captured biotinylated proteins are ready for the cleavage step.

Protocol 3: Cleavage and Elution of Captured Proteins

This protocol details the release of the captured proteins from the streptavidin beads by cleaving the Dde linker.

Materials:

  • Beads with captured biotinylated proteins from Protocol 2

  • Cleavage Buffer: 2% Hydrazine in water (prepare fresh)

  • Quenching solution (e.g., acetone (B3395972) or an alternative quenching agent)

  • Magnetic rack

Procedure:

  • Resuspend the beads in the Cleavage Buffer.

  • Incubate for 1-2 hours at room temperature with gentle agitation to allow for the cleavage of the Dde linker.[3]

  • Place the tube on the magnetic rack to capture the beads.

  • Carefully collect the supernatant containing the released proteins. This eluate now contains the target proteins with a small molecular fragment (55.07 Da) remaining at the labeling site.[3]

  • Quench the reaction by adding an appropriate quenching solution to the eluate.

  • The eluted proteins are now ready for downstream analysis, such as mass spectrometry.

Visualizations

This compound Structure and Functional Components

G cluster_0 This compound cluster_1 Functional Moieties Structure Biotin - Dde Linker - PEG4 Spacer - Alkyne Biotin Biotin Dde Dde Linker (Cleavable) Biotin->Dde Affinity Tag PEG4 PEG4 Spacer (Hydrophilic) Dde->PEG4 Reversible Linkage Alkyne Alkyne (Click Chemistry) PEG4->Alkyne Solubilizing Spacer

Caption: Functional components of the this compound molecule.

Experimental Workflow for Proteomic Analysis

G labeling 1. Metabolic Labeling (Azide incorporation) click 2. Click Chemistry (Biotinylation) labeling->click enrichment 3. Streptavidin Enrichment click->enrichment cleavage 4. Hydrazine Cleavage (Release of proteins) enrichment->cleavage analysis 5. Mass Spectrometry Analysis cleavage->analysis

Caption: A typical experimental workflow for proteomic analysis.

PROTAC Mechanism of Action

G POI Protein of Interest (POI) PROTAC PROTAC (this compound as linker) POI->PROTAC Proteasome Proteasome POI->Proteasome targeted to E3 E3 Ubiquitin Ligase E3->PROTAC Ub Ubiquitin E3->Ub transfers Ub->POI tags Degradation Degradation Proteasome->Degradation

Caption: The mechanism of action for a PROTAC molecule.

References

An In-depth Technical Guide to the Mechanism and Application of Dde Biotin-PEG4-alkyne

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the trifunctional molecule, Dde Biotin-PEG4-alkyne, detailing its mechanism of action and its application in bioconjugation, affinity purification, and chemical proteomics. It is intended for researchers, scientists, and professionals in the fields of drug development, chemical biology, and molecular biology.

Core Mechanism of Action

This compound is a versatile chemical probe that incorporates three key functional components: a terminal alkyne for conjugation, a biotin (B1667282) moiety for high-affinity capture, and a hydrazine-cleavable Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protecting group for subsequent release of the captured molecule. These components are connected by a hydrophilic PEG4 (polyethylene glycol) spacer.

The overall workflow involves a three-stage process:

  • Conjugation: The alkyne group is used to covalently attach the probe to a target molecule of interest (e.g., a protein, peptide, or nucleic acid) that has been modified to contain an azide (B81097) group. This is achieved through the highly efficient and specific Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".

  • Capture: The biotin moiety on the now-conjugated probe serves as a powerful handle for affinity purification. It binds with exceptionally high affinity to streptavidin, which is typically immobilized on a solid support like agarose (B213101) or magnetic beads. This allows for the selective isolation of the biotinylated target molecule from a complex mixture.

  • Release: The Dde protecting group, which links the biotin tag to the rest of the molecule, can be selectively cleaved under mild conditions using hydrazine (B178648). This breaks the connection to the biotin-streptavidin complex, allowing the elution of the target molecule and its associated binding partners while the biotin tag remains bound to the streptavidin support.

Functional Components
  • Alkyne Group: The terminal alkyne is the reactive handle for "clicking" the probe onto an azide-modified biomolecule. The CuAAC reaction is a 1,3-dipolar cycloaddition that forms a stable triazole linkage. This reaction is highly regioselective, yielding the 1,4-disubstituted triazole isomer exclusively. It is also bio-orthogonal, meaning it does not interfere with or cross-react with native biological functional groups, and it proceeds with high efficiency in aqueous environments.[1][2]

  • PEG4 Linker: The polyethylene (B3416737) glycol spacer consists of four repeating ethylene (B1197577) glycol units. This flexible, hydrophilic chain serves several critical functions:

    • Improves Solubility: It enhances the water solubility of the probe and the resulting conjugate, which is particularly beneficial when working with hydrophobic molecules.

    • Reduces Steric Hindrance: It acts as a long, flexible arm that physically separates the biotin tag from the conjugated biomolecule. This minimizes the risk of the bulky streptavidin protein sterically interfering with the function or interactions of the target molecule.[3]

    • Enhances Bioavailability: In therapeutic applications, PEGylation can help protect molecules from enzymatic degradation and reduce immunogenicity.

  • Biotin Tag: Biotin (Vitamin B7) forms one of the strongest known non-covalent interactions in nature with the protein streptavidin.[4][5] This interaction is characterized by an extremely low dissociation constant (Kd), making the binding essentially irreversible under physiological conditions. This allows for stringent washing of the streptavidin resin to remove non-specifically bound contaminants without losing the captured target molecule.[6]

  • Dde Protecting Group: The Dde group is an amine-protecting group that is stable to the acidic and basic conditions often used in peptide synthesis (e.g., TFA and piperidine) but is selectively cleaved by hydrazine.[7][8] In this probe, it acts as a cleavable linker. The cleavage mechanism involves a nucleophilic attack by hydrazine on the Dde group, leading to the formation of a stable pyrazole (B372694) derivative and the release of the primary amine, thus breaking the linker.[8][9] This allows for the recovery of the captured biomolecule under mild conditions that preserve its native structure and function.[10]

Quantitative Data

The utility of this compound is underpinned by the distinct quantitative parameters of its constituent reactions. A summary of these key values is presented below.

ParameterInteraction / ReactionTypical ValueSignificance
Dissociation Constant (Kd) Biotin-Streptavidin Binding~ 10⁻¹⁴ - 10⁻¹⁵ MRepresents an exceptionally strong, near-irreversible non-covalent interaction, enabling stringent purification protocols.[6]
Rate Acceleration Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)10⁷ to 10⁸-fold (vs. uncatalyzed reaction)Highlights the extreme efficiency and speed of the click chemistry conjugation step.[3]
Cleavage Time Dde Group Cleavage (2% Hydrazine)10 - 30 minutesAllows for the rapid and efficient release of captured molecules from the streptavidin support under mild conditions.[9][11]

Experimental Protocols

The following sections provide detailed methodologies for the key experimental stages involving this compound.

Protocol 1: CuAAC Conjugation of an Azide-Modified Protein

This protocol describes the "clicking" of this compound onto a protein that has been metabolically or chemically labeled with an azide group.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • DMSO (anhydrous)

  • Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • Reducing Agent solution (e.g., 100 mM Sodium Ascorbate in water, freshly prepared)

  • Copper-chelating ligand solution (e.g., 50 mM THPTA in water)

Methodology:

  • Prepare Reagents:

    • Dissolve this compound in DMSO to create a 10 mM stock solution.

    • Prepare a fresh solution of Sodium Ascorbate immediately before use.

  • Set up the Reaction: In a microcentrifuge tube, combine the following reagents in the specified order. The final concentrations are examples and should be optimized for the specific application.

    • Azide-modified protein (e.g., to a final concentration of 10-50 µM).

    • This compound (e.g., to a final concentration of 100-250 µM).

    • Copper-chelating ligand (e.g., THPTA, to a final concentration of 500 µM).

    • Copper(II) Sulfate (e.g., to a final concentration of 100 µM).

  • Initiate the Reaction: Add the Sodium Ascorbate solution to initiate the reaction (e.g., to a final concentration of 1-5 mM). Mix gently by flicking the tube.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C, but may require a longer incubation time.

  • Reaction Quench/Cleanup: The reaction can be stopped by adding EDTA to chelate the copper. The biotinylated protein can then be purified from excess reagents using dialysis, size-exclusion chromatography, or buffer exchange columns.

Protocol 2: Affinity Capture of Biotinylated Protein

This protocol details the enrichment of the biotinylated protein from a complex lysate using streptavidin-functionalized beads.

Materials:

  • Biotinylated protein sample (from Protocol 1, can be in a crude cell lysate)

  • Streptavidin Agarose or Magnetic Beads

  • Binding/Wash Buffer (e.g., PBS, pH 7.4, with 0.1% Tween-20)

  • Lysis Buffer (if starting from cells, e.g., RIPA buffer)

Methodology:

  • Prepare Beads:

    • Transfer the required amount of streptavidin bead slurry to a new tube. (Binding capacity is typically provided by the manufacturer, e.g., ~30 µg biotinylated antibody per mg of beads).[12]

    • Wash the beads three times with an excess volume of Binding/Wash Buffer. For magnetic beads, use a magnetic stand to pellet the beads between washes. For agarose beads, centrifuge at a low speed (e.g., 1000 x g for 1 minute).

  • Bind Protein to Beads:

    • Add the biotinylated protein sample to the equilibrated beads.

    • Incubate for 1-2 hours at 4°C on a rotator to ensure constant mixing.

  • Wash Beads:

    • Pellet the beads as described in step 1 and discard the supernatant (this is the unbound fraction).

    • Wash the beads extensively to remove non-specifically bound proteins. A typical wash series could be:

      • Two washes with Binding/Wash Buffer.

      • One wash with a high-salt buffer (e.g., PBS + 1 M KCl).

      • One wash with a high-pH buffer (e.g., 0.1 M Sodium Carbonate).

      • Two final washes with PBS to re-equilibrate the beads.

  • Proceed to Elution: After the final wash, the beads containing the captured protein are ready for the Dde cleavage step.

Protocol 3: Dde Cleavage and Elution of Captured Protein

This protocol describes the release of the captured protein from the streptavidin beads by cleaving the Dde linker.

Materials:

  • Protein-bound streptavidin beads (from Protocol 2)

  • Cleavage Buffer (2% v/v Hydrazine in water or PBS, freshly prepared). Caution: Hydrazine is toxic and should be handled in a fume hood with appropriate personal protective equipment.

  • Neutralization Buffer (optional, e.g., 1 M HCl)

Methodology:

  • Prepare Cleavage Buffer: Prepare the 2% hydrazine solution immediately prior to use.

  • Elution:

    • Remove the final wash buffer from the beads.

    • Resuspend the beads in an appropriate volume of Cleavage Buffer (e.g., 100-200 µL).

    • Incubate for 30 minutes at room temperature with gentle mixing (e.g., on a rotator or shaker).[11]

  • Collect Eluate:

    • Pellet the beads by centrifugation or using a magnetic stand.

    • Carefully transfer the supernatant, which contains the released protein, to a fresh tube.

  • Optional Second Elution: To maximize recovery, the beads can be resuspended in a second volume of fresh Cleavage Buffer, incubated for another 15-30 minutes, and the supernatants pooled.

  • Sample Preparation for Downstream Analysis:

    • The hydrazine in the eluate can be neutralized by the addition of an acid (e.g., 35 µL of 1 M HCl per 100 µL of eluate) if it interferes with downstream applications.[11]

    • The eluted protein sample is now ready for analysis by methods such as SDS-PAGE, Western blotting, or mass spectrometry.

Visualizations (Graphviz)

The following diagrams illustrate the key mechanisms and workflows described in this guide.

experimental_workflow cluster_conjugation 1. Conjugation (Click Chemistry) cluster_capture 2. Affinity Capture cluster_release 3. Cleavage & Release AzideProtein Azide-Modified Target Protein ConjugatedProtein Biotinylated Target Protein AzideProtein->ConjugatedProtein CuAAC DdeBiotinAlkyne Dde-Biotin-PEG4-Alkyne DdeBiotinAlkyne->ConjugatedProtein CuAAC CapturedComplex Captured Complex on Bead ConjugatedProtein->CapturedComplex Biotin Binding StreptavidinBead Streptavidin Bead StreptavidinBead->CapturedComplex ReleasedProtein Released Target Protein (Eluate) CapturedComplex->ReleasedProtein 2% Hydrazine BeadBiotin Biotin on Bead CapturedComplex->BeadBiotin 2% Hydrazine

Fig 1. Overall experimental workflow using this compound.

CuAAC_mechanism cluster_catalyst Catalytic Cycle R1_N3 R₁-N₃ (Azide) Cu_Acetylide [Cu(I)-acetylide intermediate] R1_N3->Cu_Acetylide HC_CR2 HC≡C-R₂ (Alkyne) HC_CR2->Cu_Acetylide + Cu(I) CuI Cu(I) CuII Cu(II) CuI->CuII Oxidation CuII->CuI Reduction (Ascorbate) Triazole_Product 1,4-disubstituted 1,2,3-triazole Cu_Acetylide->Triazole_Product Cycloaddition Triazole_Product->CuI Releases Product

Fig 2. Simplified mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Dde_cleavage Dde_Linker Target-NH-Dde-Linker-Biotin Intermediate Nucleophilic Attack Intermediate Dde_Linker->Intermediate + Hydrazine Hydrazine H₂N-NH₂ (Hydrazine) Released_Target Target-NH₂ (Released) Intermediate->Released_Target Rearrangement & Cleavage Byproduct Pyrazole Byproduct + Linker-Biotin Intermediate->Byproduct Rearrangement & Cleavage

Fig 3. Mechanism of Dde protecting group cleavage by hydrazine.

References

An In-depth Technical Guide to Cleavable Biotinylation Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of cleavable biotinylation reagents, essential tools for the reversible labeling of biomolecules. We will delve into the core principles of these reagents, their diverse chemistries, and their applications in modern research and drug development. This document offers detailed experimental protocols and quantitative data to empower researchers in leveraging these powerful tools for their specific needs.

Introduction to Reversible Biotinylation

Biotinylation is the process of covalently attaching biotin (B1667282) to a molecule of interest, such as a protein or nucleic acid. The exceptionally strong and specific non-covalent interaction between biotin (Vitamin H) and avidin (B1170675) or streptavidin (Ka = 10¹⁵ M⁻¹) forms the basis of numerous detection, purification, and immobilization techniques in biotechnology. However, the quasi-irreversible nature of this interaction can be a significant drawback when the recovery of the native, unmodified biomolecule is desired for downstream applications.

Cleavable biotinylation reagents overcome this limitation by incorporating a linker arm between the biotin moiety and the reactive group that can be selectively broken under specific chemical or physical conditions.[1] This allows for the temporary biotinylation of a target molecule for its capture and subsequent release, restoring the biomolecule to its original, untagged state.[1]

Types of Cleavable Linkers

Cleavable biotinylation reagents are categorized based on the nature of their cleavable linker. The choice of linker depends on the specific experimental requirements, such as the desired cleavage conditions and compatibility with the biomolecule of interest.

Disulfide Linkers (Thiol-Cleavable)

Disulfide-based linkers are the most common type of cleavable linker. They contain a disulfide bond (-S-S-) that can be readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), or 2-mercaptoethanol.[1] This restores the target molecule, leaving behind a small sulfhydryl group. These reagents are widely used for applications like affinity chromatography and cell surface protein isolation.[1][2]

Photocleavable (PC) Linkers

Photocleavable linkers incorporate a photolabile group, often a nitrobenzyl moiety, that breaks upon exposure to UV light of a specific wavelength (typically 300-365 nm).[1][3] This method of cleavage is rapid, reagent-free, and can be spatially and temporally controlled, making it ideal for applications requiring precise release of the target molecule.[3]

Acid-Cleavable Linkers

These linkers are designed to be stable at neutral pH but labile under acidic conditions.[1] Examples include linkers based on dialkoxydiphenylsilane (DADPS), which can be cleaved with mild formic acid.[4][5] This type of linker is advantageous when mild, non-reducing cleavage conditions are required.

Diazo Linkers

Diazo-based linkers can be cleaved under mild reducing conditions using sodium dithionite.[6][7] They are stable under acidic and basic conditions, offering an alternative to disulfide linkers.[6]

Dde Linkers

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group can be incorporated into a linker and cleaved with hydrazine.[8][9][10] This provides another orthogonal cleavage strategy for specific applications.

Quantitative Data of Common Cleavable Biotinylation Reagents

The selection of a cleavable biotinylation reagent is often guided by its specific properties. The following tables summarize key quantitative data for some commonly used reagents to facilitate comparison.

Table 1: Disulfide-Based Cleavable Biotinylation Reagents
Reagent Molecular Weight ( g/mol ) Spacer Arm Length (Å) Cleavage Condition
Sulfo-NHS-SS-Biotin606.6924.350 mM DTT
NHS-SS-Biotin504.6224.350 mM DTT
Table 2: Photocleavable Biotinylation Reagents
Reagent Molecular Weight ( g/mol ) Spacer Arm Length (Å) Cleavage Condition
PC Biotin Phosphoramidite1167.25Not specifiedUV light (300-365 nm)
Table 3: Acid-Cleavable Biotinylation Reagents
Reagent Molecular Weight ( g/mol ) Spacer Arm Length (Å) Cleavage Condition
DADPS Biotin Alkyne841.18Not specified10% Formic Acid
Table 4: Other Cleavable Biotinylation Reagents
Reagent Molecular Weight ( g/mol ) Spacer Arm Length (Å) Cleavage Condition
Diazo Biotin-AzideNot specifiedNot specified25 mM Sodium Dithionite
Dde Biotin AzideNot specifiedNot specified2% Hydrazine

Experimental Workflows and Signaling Pathways

Cleavable biotinylation reagents are integral to various experimental workflows. The following diagrams illustrate some common applications.

experimental_workflow_affinity_purification start Start: Cell Lysate (Protein Mixture) biotinylation Biotinylation: Add Cleavable Biotin Reagent (e.g., Sulfo-NHS-SS-Biotin) start->biotinylation capture Affinity Capture: Incubate with Streptavidin Beads biotinylation->capture wash Wash Steps: Remove Unbound Proteins capture->wash elution Elution: Add Cleavage Reagent (e.g., DTT) wash->elution analysis Downstream Analysis: (e.g., Western Blot, Mass Spectrometry) elution->analysis end End: Purified Protein analysis->end

Figure 1: General workflow for affinity purification using a cleavable biotin reagent.

experimental_workflow_cell_surface_biotinylation start Start: Live Cells biotinylation Cell Surface Biotinylation: Incubate with membrane-impermeable cleavable biotin reagent (e.g., Sulfo-NHS-SS-Biotin) start->biotinylation quench Quench Reaction: Add quenching buffer (e.g., Tris or glycine) biotinylation->quench lysis Cell Lysis quench->lysis capture Affinity Capture: Incubate lysate with Streptavidin Beads lysis->capture wash Wash Steps: Remove unbound intracellular proteins capture->wash elute Elution: Add cleavage reagent (e.g., DTT) wash->elute analysis Analysis of Cell Surface Proteins: (e.g., Western Blot) elute->analysis proximity_labeling_workflow start Start: Live Cells Expressing Bait-TurboID Fusion Protein biotin_addition Add Biotin Substrate (e.g., Thiol-Cleavable Biotin) start->biotin_addition proximity_labeling Proximity Labeling: TurboID catalyzes biotinylation of proximal proteins biotin_addition->proximity_labeling cell_lysis Cell Lysis proximity_labeling->cell_lysis enrichment Enrichment of Biotinylated Proteins: Streptavidin Affinity Purification cell_lysis->enrichment elution Elution: Cleavage of Biotin Tag (e.g., with TCEP) enrichment->elution ms_analysis Mass Spectrometry Analysis: Identification of Proximal Proteins elution->ms_analysis end End: Protein Interaction Network ms_analysis->end

References

A Comprehensive Technical Guide to Dde Protecting Group Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is a crucial amine-protecting group in modern organic chemistry, particularly in the realm of solid-phase peptide synthesis (SPPS). Its unique deprotection conditions allow for orthogonal protection strategies, enabling the synthesis of complex peptides with site-specific modifications. This guide provides an in-depth overview of the core principles of Dde chemistry, including its introduction, removal, and applications, with a focus on practical experimental protocols and quantitative data.

Core Concepts of Dde Protection

The Dde group is valued for its stability under conditions used for the removal of other common protecting groups in Fmoc-based SPPS. Specifically, it is stable to the basic conditions of piperidine (B6355638) used for Fmoc group removal and the acidic conditions of trifluoroacetic acid (TFA) used for cleavage from the resin and removal of many side-chain protecting groups.[1] This orthogonality is the cornerstone of its utility.

The primary application of the Dde group is the protection of the ε-amino group of lysine (B10760008), allowing for the selective deprotection and subsequent modification of the lysine side chain while the peptide remains anchored to the solid support. This enables the synthesis of:

  • Branched peptides: A second peptide chain can be synthesized on the deprotected lysine side chain.[1]

  • Cyclic peptides: The deprotected lysine side chain can be used as an anchor point for cyclization.[1]

  • Fluorescently-labeled peptides: A fluorophore can be attached to the specific lysine residue.[1]

  • Bioconjugates: Molecules such as polyethylene (B3416737) glycol (PEG) or other moieties can be attached to the lysine side chain.

A more sterically hindered version, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group, was developed to address some of the limitations of Dde, such as its potential for migration under certain conditions.[1][2] While ivDde is more robust, it can sometimes be more difficult to remove.[1]

Experimental Protocols

Introduction of the Dde Protecting Group

The Dde group can be introduced onto a free primary amine, such as the ε-amino group of a lysine residue on a solid-phase resin, using 2-acetyldimedone (Dde-OH).

Protocol for Dde Protection of a Lysine Side Chain on Resin: [3]

  • Resin Preparation: Swell the resin-bound peptide with the free lysine ε-amino group in N,N-dimethylformamide (DMF).

  • Reagent Solution: Prepare a solution of 2-acetyldimedone (Dde-OH) (10 equivalents relative to the resin loading) in a minimal volume of DMF.

  • Protection Reaction: Add the Dde-OH solution to the resin.

  • Reaction Conditions: Agitate the mixture at room temperature for 60 minutes.[3]

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents.

Removal of the Dde Protecting Group

The Dde group is most commonly removed by treatment with a dilute solution of hydrazine (B178648). An alternative method using hydroxylamine (B1172632) offers greater orthogonality with the Fmoc group.

This is the standard method for Dde removal. It is important to note that hydrazine will also cleave the Fmoc group, so the N-terminal amine should be protected with a group stable to hydrazine, such as the Boc group, if subsequent N-terminal elongation is not desired.[2][4]

Protocol for Hydrazine Deprotection: [2][5]

  • Reagent Preparation: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.

  • Resin Treatment: Add the 2% hydrazine solution to the Dde-protected peptidyl-resin (approximately 25 mL per gram of resin).

  • Reaction: Allow the mixture to stand at room temperature for 3 minutes.

  • Filtration: Filter the resin.

  • Repeat: Repeat the hydrazine treatment two more times.

  • Washing: Wash the resin thoroughly with DMF.

This method is advantageous when complete orthogonality with the Fmoc group is required, as hydroxylamine does not remove the Fmoc group.[2][6]

Protocol for Hydroxylamine Deprotection: [2][7]

  • Reagent Preparation: Dissolve hydroxylamine hydrochloride (1 equivalent based on the Dde content of the peptide-resin) and imidazole (B134444) (0.75 equivalents based on the Dde content) in N-methylpyrrolidone (NMP) (approximately 10 mL per gram of peptide resin).

  • Resin Treatment: Add the hydroxylamine/imidazole solution to the resin.

  • Reaction: Gently shake the mixture at room temperature for 30 to 60 minutes.

  • Filtration: Filter the resin.

  • Washing: Wash the resin three times with DMF.

Quantitative Data

The efficiency of Dde deprotection can be influenced by the chosen reagent and reaction conditions. The following table summarizes a comparison of the two primary methods.

Deprotection ReagentConcentration & SolventReaction TimeOrthogonality with FmocNotes
Hydrazine Monohydrate2% in DMF3 x 3 minutesNoWill also cleave the Fmoc group.[2][4]
Hydroxylamine HCl / Imidazole1 eq. / 0.75 eq. in NMP30 - 60 minutesYesPreserves the Fmoc group, offering true orthogonality.[2][6]

Spectrophotometric Monitoring of Dde Deprotection

The removal of the Dde group with hydrazine can be monitored in real-time by spectrophotometry. The reaction of the Dde group with hydrazine releases a chromophoric indazole byproduct, which has a strong absorbance at approximately 290 nm.[8] This allows for the quantitative tracking of the deprotection reaction.

Protocol for Spectrophotometric Monitoring:

  • Collect the filtrate from the hydrazine deprotection steps.

  • Dilute the filtrate with a suitable solvent (e.g., DMF).

  • Measure the absorbance of the diluted solution at 290 nm using a UV-Vis spectrophotometer.

  • The completion of the reaction is indicated by the absorbance reaching a plateau.

Potential Side Reactions: Dde Migration

A known complication with the Dde group is its potential to migrate from one amine to another, particularly from the ε-amino group of lysine to a free α-amino group.[3][5] This migration can occur during the piperidine-mediated removal of the Fmoc group.[3] The use of the more sterically hindered ivDde group can minimize this side reaction.[1]

Diagrams

Dde Protection and Deprotection Workflow

Dde_Workflow start Resin-Bound Peptide with Free Lysine ε-Amine dde_protection Dde Protection (Dde-OH, DMF) start->dde_protection dde_protected Dde-Protected Peptide dde_protection->dde_protected selective_deprotection Selective Dde Deprotection dde_protected->selective_deprotection deprotected_lysine Peptide with Free Lysine ε-Amine selective_deprotection->deprotected_lysine modification Side-Chain Modification (e.g., branching, labeling) deprotected_lysine->modification modified_peptide Modified Peptide modification->modified_peptide final_cleavage Final Cleavage (TFA) modified_peptide->final_cleavage final_product Final Modified Peptide final_cleavage->final_product

Caption: General workflow for the use of the Dde protecting group in SPPS.

Orthogonality of Dde with Fmoc and Other Protecting Groups

Orthogonality cluster_Peptide Fully Protected Peptide on Resin Peptide N-Fmoc-...-Lys(Dde)-...-Resin Fmoc_removal Piperidine/DMF Peptide->Fmoc_removal Removes Fmoc Dde_removal 2% Hydrazine/DMF or Hydroxylamine/NMP Peptide->Dde_removal Removes Dde SideChain_cleavage TFA Cocktail Peptide->SideChain_cleavage Removes Side-Chain PGs & Cleaves from Resin

Caption: Orthogonality of Dde with Fmoc and acid-labile side-chain protecting groups.

Dde Deprotection Mechanism with Hydrazine

Dde_Deprotection_Mechanism Dde_Protected_Amine R-NH-Dde Intermediate Intermediate Dde_Protected_Amine->Intermediate + Hydrazine H2N-NH2 Hydrazine->Intermediate Free_Amine R-NH2 Intermediate->Free_Amine Indazole Indazole Byproduct (Absorbs at 290 nm) Intermediate->Indazole

Caption: Simplified mechanism of Dde deprotection by hydrazine.

References

The Pivotal Role of the PEG4 Spacer in Biotin-Alkyne Reagents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern bioconjugation and proteomic research, biotin-alkyne reagents have emerged as indispensable tools for the selective labeling and analysis of biomolecules. The exquisite specificity of the biotin-streptavidin interaction, coupled with the precision of "click chemistry," allows for the robust detection and isolation of target molecules. Central to the efficacy of many of these reagents is the incorporation of a polyethylene (B3416737) glycol (PEG) spacer, most commonly a tetraethylene glycol (PEG4) unit. This technical guide provides an in-depth exploration of the critical functions of the PEG4 spacer in biotin-alkyne reagents, offering a comprehensive resource for researchers employing these powerful chemical probes.

The Multifaceted Functions of the PEG4 Spacer

The inclusion of a PEG4 spacer between the biotin (B1667282) and alkyne moieties is not a trivial design choice; it is a strategic modification that imparts several advantageous properties to the reagent, significantly enhancing its performance in biological systems.[1][2][3] These functions collectively contribute to improved experimental outcomes, particularly in applications such as Biorthogonal Non-Canonical Amino Acid Tagging (BONCAT) and cell surface labeling.

Enhanced Aqueous Solubility

A primary challenge in bioconjugation is the often-poor solubility of hydrophobic reagents in the aqueous environments of biological systems.[2] The inherent hydrophilicity of the PEG spacer dramatically improves the water solubility of the entire biotin-alkyne construct.[4][5][6] This increased solubility prevents aggregation of the reagent and ensures its availability for reaction with target molecules in physiological buffers.[7]

Reduction of Steric Hindrance

The biotin-streptavidin interaction, while remarkably strong, is susceptible to steric hindrance. When biotin is directly conjugated to a bulky molecule, the accessibility of the biotin binding pocket on streptavidin can be compromised. The long and flexible nature of the PEG4 spacer arm physically separates the biotin from the conjugated biomolecule, minimizing steric clashes and facilitating efficient binding to streptavidin.[8][9][10] This spatial separation is crucial for the effective enrichment and detection of biotinylated targets.

Minimization of Nonspecific Binding

The PEG spacer creates a hydration shell around the reagent, which helps to prevent nonspecific hydrophobic interactions with proteins and other cellular components.[11] This "stealth" effect reduces background signal in assays, leading to a higher signal-to-noise ratio and more reliable data.[12]

Improved Biocompatibility and Stability

PEGylation is a well-established method for improving the biocompatibility and in vivo stability of molecules.[1][13] The PEG4 spacer can help to protect the biotin-alkyne reagent from enzymatic degradation and reduce potential immunogenicity, although the latter is less of a concern for in vitro applications.[13]

Quantitative Analysis of PEG4 Spacer Effects

The advantages conferred by the PEG4 spacer can be quantified through various biophysical and biochemical assays. The following table summarizes key parameters influenced by the presence of a PEG spacer, drawing from literature on biotin-streptavidin kinetics and the known properties of PEGylation.

ParameterBiotin-Alkyne (No Spacer)Biotin-PEG4-AlkyneRationale for Improvement
Aqueous Solubility LowerSignificantly HigherThe hydrophilic ethylene (B1197577) glycol units of the PEG spacer increase the overall polarity of the molecule, leading to better interaction with water.[4][5]
Binding to Streptavidin (Affinity) Potentially ReducedOptimalThe PEG4 spacer provides a flexible linker that overcomes steric hindrance, allowing for unimpeded access of the biotin moiety to the streptavidin binding pocket.[8][9] The dissociation constant (Kd) for the biotin-streptavidin interaction is extremely low, in the femtomolar range.[14]
Nonspecific Binding HigherLowerThe neutral and hydrophilic nature of the PEG spacer minimizes hydrophobic and ionic interactions with other proteins and surfaces.[11]
Reaction Efficiency (Click Chemistry) May be lower in complex biological mediaHigherImproved solubility and reduced aggregation ensure the alkyne group is more accessible for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing biotin-PEG4-alkyne reagents.

Protocol 1: Biorthogonal Non-Canonical Amino Acid Tagging (BONCAT) for Proteomic Analysis

This protocol outlines the labeling of newly synthesized proteins in cell culture using L-azidohomoalanine (AHA), followed by copper-catalyzed click chemistry with Biotin-PEG4-Alkyne for mass spectrometry analysis.[1][8]

Materials:

  • Cells of interest

  • Methionine-free cell culture medium

  • L-azidohomoalanine (AHA)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • Biotin-PEG4-Alkyne

  • Click chemistry reaction buffer components:

    • Tris(2-carboxyethyl)phosphine (TCEP)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

    • Copper(II) sulfate (B86663) (CuSO4)

  • Streptavidin-coated magnetic beads

  • Wash buffers (e.g., lysis buffer, high-salt buffer)

  • Digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate)

  • Trypsin

  • C18 StageTips for peptide desalting

  • LC-MS/MS analysis buffers

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Replace the normal methionine-containing medium with methionine-free medium supplemented with AHA (e.g., 50-100 µM).

    • Incubate for a desired period (e.g., 4-24 hours) to allow AHA incorporation into newly synthesized proteins.[1]

  • Cell Lysis:

    • Harvest and wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer.

    • Clarify the lysate by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a BCA assay.

  • Click Chemistry Reaction:

    • To the protein lysate, add the click chemistry reaction components in the following order, vortexing between each addition:

      • Biotin-PEG4-Alkyne (final concentration of 100-200 µM).[1]

      • TCEP (final concentration of 1 mM).

      • TBTA (final concentration of 100 µM).

      • CuSO4 (final concentration of 1 mM).

    • Incubate the reaction for 1-2 hours at room temperature with gentle rotation.[1]

  • Enrichment of Labeled Proteins:

    • Add streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at room temperature.[1]

    • Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in digestion buffer.

    • Add trypsin and incubate overnight at 37°C.[1]

  • Sample Preparation for Mass Spectrometry:

    • Collect the supernatant containing the digested peptides.

    • Desalt the peptides using a C18 StageTip.[1]

    • Dry and resuspend the peptides for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples on a high-resolution mass spectrometer.[1]

Protocol 2: Cell Surface Biotinylation

This protocol describes the labeling of cell surface proteins with primary amines using an NHS-ester functionalized biotin-PEG4 reagent. A similar principle applies to using Biotin-PEG4-Alkyne on cells metabolically labeled with an azide-containing sugar.[9][11]

Materials:

  • Cells in suspension or adherent cells

  • Ice-cold PBS, pH 8.0

  • NHS-PEG4-Biotin

  • Ultrapure water or DMSO

  • Quenching buffer (e.g., PBS containing 100 mM glycine (B1666218) or Tris)

  • Lysis buffer

  • Streptavidin agarose (B213101) resin

Procedure:

  • Cell Preparation:

    • Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media.[9]

    • Resuspend cells at a concentration of approximately 25 × 10^6 cells/mL in ice-cold PBS (pH 8.0).[9]

  • Biotinylation Reaction:

    • Immediately before use, prepare a stock solution of NHS-PEG4-Biotin (e.g., 20 mM in water or DMSO).[9]

    • Add the biotinylation reagent to the cell suspension to a final concentration of ~2 mM.[9]

    • Incubate the reaction mixture for 30 minutes at room temperature or on ice to reduce internalization.[9]

  • Quenching:

    • Wash the cells with quenching buffer to stop the reaction by consuming any unreacted NHS-ester.

  • Cell Lysis and Protein Enrichment:

    • Lyse the cells in a suitable lysis buffer.

    • Incubate the cell lysate with streptavidin agarose resin to capture biotinylated proteins.

    • Wash the resin to remove non-bound proteins.

    • Elute the captured proteins for downstream analysis (e.g., Western blotting or mass spectrometry).

Visualizations of Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the fundamental chemical reaction and a typical experimental workflow.

Caption: The CuAAC "click" reaction covalently links an azide-modified biomolecule with biotin-PEG4-alkyne.

G BONCAT Experimental Workflow A Metabolic Labeling (Incorporate Azide-Amino Acid) B Cell Lysis A->B C Click Chemistry (Biotin-PEG4-Alkyne + Cu(I)) B->C D Streptavidin Enrichment C->D E On-Bead Digestion (Trypsin) D->E F LC-MS/MS Analysis E->F G Protein Identification and Quantification F->G

Caption: A streamlined workflow for identifying newly synthesized proteins using BONCAT.

Conclusion

The PEG4 spacer is a critical component of modern biotin-alkyne reagents, conferring a suite of beneficial properties that are essential for successful bioconjugation experiments in complex biological milieu. Its ability to enhance solubility, mitigate steric hindrance, and reduce nonspecific binding collectively contributes to the high efficiency and specificity of these powerful research tools. A thorough understanding of the role of the PEG4 spacer enables researchers to design more robust experiments and interpret their results with greater confidence, ultimately advancing our understanding of complex biological systems.

References

The Unrivaled Affinity of Biotin-Streptavidin: A Technical Guide for Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The remarkably strong and specific interaction between biotin (B1667282) (Vitamin B7) and the protein streptavidin is a cornerstone of modern life sciences, particularly in the field of proteomics. With a dissociation constant (Kd) in the femtomolar range, this non-covalent bond is one of the strongest known in nature, making it an invaluable tool for the detection, purification, and analysis of proteins.[1][2][3][4] This technical guide provides an in-depth exploration of the biotin-streptavidin affinity, its quantitative characteristics, and its application in key proteomics workflows, offering detailed experimental protocols and visual representations to empower researchers in their scientific endeavors.

Core Principles: The Biotin-Streptavidin Interaction

Streptavidin, a tetrameric protein isolated from the bacterium Streptomyces avidinii, possesses four identical binding sites, each capable of capturing one molecule of biotin with extraordinary affinity.[4] This interaction is characterized by a very rapid on-rate and an extremely slow off-rate, resulting in a complex that is stable under a wide range of experimental conditions, including extremes of pH, temperature, and the presence of denaturing agents.[4] The structural basis for this high affinity lies in a network of hydrogen bonds and van der Waals interactions that effectively bury the biotin molecule within a deep binding pocket of the streptavidin protein.

Avidin (B1170675), a glycoprotein (B1211001) found in egg whites, exhibits a similarly high affinity for biotin. However, streptavidin is often preferred in proteomics applications due to its lack of glycosylation and a near-neutral isoelectric point, which significantly reduces non-specific binding.[4]

Biotin_Streptavidin_Interaction cluster_streptavidin Streptavidin (Tetramer) cluster_biotin Biotin Molecules S1 Subunit 1 S2 Subunit 2 S3 Subunit 3 S4 Subunit 4 B1 Biotin B1->S1 High Affinity Binding B2 Biotin B2->S2 B3 Biotin B3->S3 B4 Biotin B4->S4

Caption: The tetrameric structure of streptavidin binding four biotin molecules.

Quantitative Data: Binding Kinetics and Thermodynamics

The exceptional strength of the biotin-streptavidin interaction is quantified by its kinetic and thermodynamic parameters. The dissociation constant (Kd) is a measure of the binding affinity, with lower values indicating a stronger interaction. The association rate constant (kon) describes the speed at which the complex forms, while the dissociation rate constant (koff) indicates the stability of the complex over time.

Interaction Dissociation Constant (Kd) (M) Association Rate (kon) (M⁻¹s⁻¹) Dissociation Rate (koff) (s⁻¹) Thermodynamic Parameters (at 25°C)
Biotin-Streptavidin ~10⁻¹⁴ - 10⁻¹⁵[1][2][4]~10⁵ - 10⁷[1][2][5][6]~10⁻⁶[7]ΔH: ~ -23 kcal/mol[8]ΔG: Spontaneous[9][10]
Biotin-Avidin ~10⁻¹⁵[1][2][4]Slower than streptavidin[1][2]Slower than streptavidinΔH: ~ -20.3 kcal/mol[8]

Note: The exact values can vary depending on the experimental conditions such as temperature, pH, and buffer composition.[9][10] The binding of biotin to streptavidin is an exothermic reaction, as indicated by the negative enthalpy change (ΔH), and is a spontaneous process.[8][9][10]

Experimental Protocols

The robustness of the biotin-streptavidin interaction has led to its widespread use in a variety of proteomics techniques. Below are detailed methodologies for three key applications.

Affinity Purification of Biotinylated Proteins (Pull-Down Assay)

This protocol describes the capture of a biotinylated "bait" protein and its interacting partners from a complex mixture, such as a cell lysate, using streptavidin-coated beads.

Materials:

  • Cell lysate containing biotinylated protein of interest

  • Streptavidin-conjugated magnetic beads or agarose (B213101) resin

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Stringent wash buffer (e.g., 8M urea) (optional)[11]

  • Elution buffer (e.g., SDS-PAGE sample buffer containing biotin) or on-bead digestion buffer (e.g., ammonium (B1175870) bicarbonate with trypsin)

  • Magnetic rack (for magnetic beads) or centrifuge (for agarose resin)

Methodology:

  • Cell Lysis: Lyse cells expressing the biotinylated protein of interest in an appropriate lysis buffer containing protease inhibitors to obtain a clear lysate.

  • Bead Preparation: Resuspend the streptavidin beads and wash them two to three times with lysis buffer to equilibrate them.

  • Binding: Add the cell lysate to the equilibrated streptavidin beads and incubate with gentle rotation for 1-4 hours at 4°C to allow for the capture of the biotinylated protein and its interactors.

  • Washing: Pellet the beads using a magnetic rack or centrifugation and discard the supernatant. Wash the beads three to five times with wash buffer to remove non-specifically bound proteins. For applications requiring high purity, an additional wash with a stringent buffer like 8M urea (B33335) can be performed.[11]

  • Elution/On-Bead Digestion:

    • Elution: To elute the captured proteins, resuspend the beads in SDS-PAGE sample buffer and heat at 95-100°C for 5-10 minutes. The biotin in the sample buffer will compete with the biotinylated proteins for binding to streptavidin, facilitating their release.

    • On-Bead Digestion: For mass spectrometry analysis, it is common to perform enzymatic digestion directly on the beads.[11] Wash the beads with a digestion-compatible buffer (e.g., ammonium bicarbonate) and then incubate with a protease such as trypsin overnight at 37°C. The resulting peptides can be collected for LC-MS/MS analysis.

Affinity_Purification_Workflow start Cell Lysate with Biotinylated Protein Complex incubate Incubation (Binding) start->incubate beads Streptavidin-coated Beads beads->incubate wash Washing Steps (Remove non-specific binders) incubate->wash elute Elution or On-Bead Digestion wash->elute analysis Downstream Analysis (SDS-PAGE, Western Blot, Mass Spectrometry) elute->analysis

Caption: Workflow for affinity purification of biotinylated proteins.

Biotin Switch Technique for S-Nitrosylated Protein Identification

The biotin switch technique is a powerful method for the specific detection and identification of S-nitrosylated proteins, a key post-translational modification in cellular signaling.[12][13][14]

Materials:

  • Protein sample (e.g., cell lysate)

  • Blocking buffer: HEN buffer (250 mM HEPES, 1 mM EDTA, 0.1 mM neocuproine) with 2.5% SDS and 20 mM methyl methanethiosulfonate (B1239399) (MMTS)

  • Acetone (B3395972)

  • Labeling buffer: HEN buffer with 1% SDS

  • Ascorbate (B8700270) solution (e.g., 20 mM sodium ascorbate)

  • Biotin-HPDP (N-[6-(biotinamido)hexyl]-3′-(2′-pyridyldithio)propionamide) solution

  • Streptavidin-agarose beads

  • Wash buffer (e.g., Neutralization buffer: 20 mM HEPES, 100 mM NaCl, 1 mM EDTA, 0.5% Triton X-100)

  • Elution buffer (e.g., 20 mM HEPES, 100 mM NaCl, 1 mM EDTA, 100 mM 2-mercaptoethanol)

Methodology:

  • Blocking Free Thiols: Resuspend the protein sample in blocking buffer containing MMTS to block all free cysteine residues. Incubate at 50°C for 20 minutes with frequent vortexing.[13]

  • Acetone Precipitation: Precipitate the proteins by adding four volumes of cold (-20°C) acetone and incubating at -20°C for 20 minutes. Centrifuge to pellet the proteins and wash the pellet with 70% acetone to remove excess MMTS.

  • Selective Reduction and Biotinylation: Resuspend the protein pellet in labeling buffer. Add ascorbate to selectively reduce the S-nitrosothiol bonds to free thiols. Immediately add Biotin-HPDP to label the newly formed free thiols with biotin. Incubate for 1 hour at room temperature.

  • Affinity Purification: Capture the biotinylated proteins using streptavidin-agarose beads as described in the affinity purification protocol above.

  • Elution: Elute the biotinylated proteins from the streptavidin beads using an elution buffer containing a reducing agent like 2-mercaptoethanol, which will cleave the disulfide bond in Biotin-HPDP.

  • Analysis: The eluted proteins can then be analyzed by Western blotting using an anti-biotin antibody or identified by mass spectrometry.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions. It can be used to determine the kinetic parameters (kon and koff) of the interaction between a biotinylated ligand and an analyte.[15][16]

Materials:

  • SPR instrument and sensor chip (e.g., a streptavidin-coated sensor chip)

  • Biotinylated ligand (protein, peptide, or small molecule)

  • Analyte of interest

  • Running buffer (e.g., HBS-EP buffer)

  • Regeneration solution (if applicable, though challenging for the strong biotin-streptavidin interaction)

Methodology:

  • Immobilization of Biotinylated Ligand: Inject the biotinylated ligand over the streptavidin-coated sensor chip surface. The high affinity of streptavidin for biotin will result in the stable capture of the ligand on the chip surface.

  • Analyte Injection: Inject a series of concentrations of the analyte over the sensor chip surface and monitor the binding response in real-time.

  • Dissociation: After the association phase, flow running buffer over the chip to monitor the dissociation of the analyte from the immobilized ligand.

  • Data Analysis: Fit the resulting sensorgrams (plots of response units versus time) to a suitable kinetic model (e.g., a 1:1 binding model) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

  • Regeneration (Optional and Challenging): Due to the strength of the biotin-streptavidin interaction, regeneration of the sensor chip surface is often difficult.[17] For some applications, harsh regeneration conditions may be used, or the chip may be considered single-use.[17]

Proteomics Workflow Visualization: Proximity-Dependent Biotinylation (BioID)

Proximity-dependent biotinylation (BioID) is an innovative technique used to identify proteins that are in close proximity to a protein of interest within a living cell.[18][19][20][21][22] This method utilizes a promiscuous biotin ligase (BirA) fused to a "bait" protein. When biotin is added to the cell culture medium, BirA biotinylates proteins within a ~10 nm radius of the bait protein.[21] These biotinylated proteins can then be purified and identified by mass spectrometry, providing a snapshot of the protein's interaction network and subcellular microenvironment.

BioID_Workflow cluster_cell In Vivo Steps cluster_lab In Vitro Steps transfect Transfect cells with Bait-BirA* fusion construct express Express Bait-BirA* transfect->express biotin Add Biotin to media express->biotin labeling Proximity-dependent Biotinylation biotin->labeling lysis Cell Lysis labeling->lysis purify Affinity Purification (Streptavidin Beads) lysis->purify digest On-Bead Digestion (Trypsin) purify->digest ms LC-MS/MS Analysis digest->ms data Data Analysis and Protein Identification ms->data

Caption: Experimental workflow for Proximity-Dependent Biotinylation (BioID).

Signaling Pathway Visualization: The Role of Biotin in Carboxylation

Biotin serves as an essential cofactor for a class of enzymes known as carboxylases, which catalyze the incorporation of bicarbonate into various substrates.[23][24] This process is fundamental to several metabolic pathways, including gluconeogenesis, fatty acid synthesis, and amino acid catabolism.[23] The biotin is covalently attached to a specific lysine (B10760008) residue of the carboxylase via the enzyme holocarboxylase synthetase.

Carboxylation_Pathway cluster_activation Biotin Activation cluster_attachment Enzyme Biotinylation cluster_catalysis Carboxylation Reaction Biotin Biotin Biotin_AMP Biotinoyl-AMP Biotin->Biotin_AMP ATP ATP ATP->Biotin_AMP Holocarboxylase Synthetase HoloCarboxylase Holo-Carboxylase (Active) Biotin_AMP->HoloCarboxylase Attachment to Lysine residue ApoCarboxylase Apo-Carboxylase (Inactive) ApoCarboxylase->HoloCarboxylase Product Carboxylated Product (e.g., Oxaloacetate) HoloCarboxylase->Product Substrate Substrate (e.g., Pyruvate) Substrate->Product Carboxylation HCO3 HCO₃⁻ HCO3->Product

Caption: Biotin's role as a cofactor in enzymatic carboxylation reactions.

Conclusion

The biotin-streptavidin interaction remains an indispensable tool in the proteomics toolbox. Its unparalleled affinity and specificity enable a wide array of applications, from the routine purification of proteins to the sophisticated mapping of protein-protein interaction networks in living cells. A thorough understanding of the quantitative aspects of this interaction, coupled with optimized experimental protocols, is crucial for leveraging its full potential. This guide provides the foundational knowledge and practical methodologies to empower researchers to effectively utilize the biotin-streptavidin system in their pursuit of novel biological insights.

References

A Comprehensive Technical Guide to Hydrazine-Mediated Cleavage of the Dde Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide synthesis and modification, the strategic use of protecting groups is paramount for achieving desired structures and functionalities. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is a crucial tool for the protection of primary amine functionalities, particularly the ε-amino group of lysine. Its utility lies in its orthogonality to the widely used Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups, allowing for selective deprotection and site-specific modifications of peptides.[1][2][3] The Dde group is stable under the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions for Boc removal (e.g., trifluoroacetic acid, TFA), making it an ideal choice for complex peptide synthesis, including the creation of branched peptides, cyclic peptides, and the attachment of labels or other moieties.[2][3]

The most common method for the removal of the Dde group is through treatment with a dilute solution of hydrazine (B178648) in a suitable solvent, typically N,N-dimethylformamide (DMF).[1][4] This guide provides an in-depth exploration of the hydrazine-mediated cleavage of the Dde group, covering the underlying mechanism, detailed experimental protocols, quantitative aspects, and potential challenges.

Mechanism of Cleavage

The cleavage of the Dde group by hydrazine proceeds through a nucleophilic attack of hydrazine on one of the carbonyl groups of the dioxocyclohexylidene ring. This is followed by an intramolecular cyclization to form a stable pyrazole (B372694) byproduct and release the free amine.

Below is a diagram illustrating the proposed mechanism for the hydrazine-mediated cleavage of a Dde-protected amine (R-NH-Dde).

Dde_Cleavage_Mechanism Dde_Protected R-NH-Dde Intermediate1 Nucleophilic Attack Intermediate Dde_Protected->Intermediate1 + Hydrazine Hydrazine H₂N-NH₂ (Hydrazine) Hydrazine->Intermediate1 Intermediate2 Cyclization Intermediate Intermediate1->Intermediate2 Intramolecular Condensation Free_Amine R-NH₂ (Free Amine) Intermediate2->Free_Amine Byproduct Pyrazole Byproduct Intermediate2->Byproduct

Caption: Proposed mechanism of Dde cleavage by hydrazine.

Experimental Protocols

The following protocols are standard procedures for the removal of the Dde protecting group from a peptide synthesized on a solid support (solid-phase peptide synthesis, SPPS).

Standard Protocol for On-Resin Dde Cleavage

This protocol is widely cited and serves as a reliable starting point for most applications.[1][5]

Reagents and Materials:

  • Dde-protected peptide-resin

  • N,N-Dimethylformamide (DMF)

  • Hydrazine monohydrate

  • Reaction vessel for SPPS

  • Filtration apparatus

Procedure:

  • Preparation of Cleavage Reagent: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. For example, add 2 mL of hydrazine monohydrate to 98 mL of DMF. It is crucial not to exceed a 2% concentration of hydrazine, as higher concentrations can lead to side reactions such as peptide bond cleavage, particularly at glycine (B1666218) residues, and the conversion of arginine to ornithine.[1][6]

  • Resin Swelling: Swell the Dde-protected peptide-resin in DMF for 15-30 minutes.

  • Hydrazine Treatment: Drain the DMF and add the 2% hydrazine/DMF solution to the resin (approximately 10-25 mL per gram of resin).[1][5]

  • Reaction: Gently agitate the resin suspension at room temperature. The reaction time can vary, but a common starting point is 3 to 10 minutes.[5][7] The reaction can be repeated multiple times for complete removal. A typical procedure involves three treatments of 3 minutes each.[1]

  • Washing: After the final hydrazine treatment, thoroughly wash the resin with DMF (3-5 times) to remove the cleavage reagent and the pyrazole byproduct.[1][5] The resin is now ready for subsequent synthetic steps.

Monitoring the Cleavage Reaction

The removal of the Dde group can be monitored spectrophotometrically. The pyrazole byproduct formed during the cleavage has a strong UV absorbance, which can be used to follow the reaction progress.

Quantitative Data Summary

The efficiency of Dde cleavage is influenced by several factors, including hydrazine concentration, reaction time, temperature, and the sequence of the peptide. While comprehensive kinetic studies are not extensively reported in the literature, the following table summarizes key quantitative parameters from various sources.

ParameterRecommended Value/RangeNotes
Hydrazine Concentration2% (v/v) in DMFHigher concentrations (up to 10%) have been used for difficult cleavages of the more hindered ivDde group, but increase the risk of side reactions.[8]
Reaction Time3-10 minutes per treatmentMultiple short treatments are generally more effective and minimize side reactions compared to a single long treatment.[1][7] Some protocols suggest longer times of up to 30 minutes.[9]
Number of Treatments2-4Typically, three treatments are sufficient for complete removal.[1][4][5]
TemperatureRoom TemperatureThe reaction is typically performed at ambient temperature.
Cleavage EfficiencyGenerally high (>95%)Efficiency can be sequence-dependent and may be lower for sterically hindered Dde groups or in cases of peptide aggregation on the solid support. Incomplete removal has been observed in some cases.[8]

Logical Workflow for Dde Deprotection in SPPS

The following diagram illustrates the logical workflow for incorporating a Dde-protected amino acid into a peptide sequence and its subsequent selective deprotection for further modification.

Dde_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Deprotection Selective Dde Deprotection cluster_Modification Site-Specific Modification Start Start with Resin Elongation1 Peptide Chain Elongation (Fmoc Chemistry) Start->Elongation1 Incorporate_Dde Incorporate Fmoc-Lys(Dde)-OH Elongation1->Incorporate_Dde Elongation2 Continue Peptide Chain Elongation Incorporate_Dde->Elongation2 N_Terminal_Protection N-Terminal Protection (e.g., Boc) Elongation2->N_Terminal_Protection Hydrazine_Treatment Treat with 2% Hydrazine in DMF N_Terminal_Protection->Hydrazine_Treatment Modification Couple Ligand, Dye, or Second Peptide Hydrazine_Treatment->Modification Final_Cleavage Final Cleavage from Resin & Global Deprotection Modification->Final_Cleavage End Purified Modified Peptide Final_Cleavage->End

Caption: Workflow for site-specific peptide modification via Dde deprotection.

Potential Side Reactions and Considerations

While hydrazine-mediated Dde cleavage is a robust method, researchers should be aware of potential side reactions and other considerations:

  • Fmoc Group Removal: Hydrazine will also cleave the Fmoc group. Therefore, if selective Dde removal is desired while retaining the N-terminal Fmoc group, this method is not suitable. In such cases, alternative deprotection strategies using hydroxylamine (B1172632) have been developed.[1][10] For standard protocols where Dde is removed after completion of the peptide chain, the N-terminus is typically protected with a Boc group, which is stable to hydrazine.[1][11]

  • Peptide Backbone Cleavage: As mentioned, high concentrations of hydrazine can cause cleavage of the peptide backbone, especially at Gly residues.[1][6]

  • Arginine to Ornithine Conversion: The guanidinium (B1211019) group of arginine can be converted to the amino group of ornithine by hydrazine.[1][6]

  • Dde Migration: In some instances, particularly during the synthesis of long sequences or with certain amino acids adjacent to the Dde-protected residue, migration of the Dde group has been observed.[1] The more sterically hindered ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group was developed to mitigate this issue.[1]

  • Incomplete Cleavage: Removal of the more robust ivDde group can sometimes be sluggish and incomplete, especially if the protected residue is close to the C-terminus or if the peptide has aggregated.[8] In such cases, increasing the hydrazine concentration or the reaction time may be necessary, but with careful consideration of the potential side reactions.[8]

Conclusion

The hydrazine-mediated cleavage of the Dde protecting group is a cornerstone technique in modern peptide chemistry, enabling the synthesis of complex and specifically modified peptides. A thorough understanding of the reaction mechanism, optimization of the experimental protocol, and awareness of potential side reactions are critical for its successful application. By adhering to the guidelines presented in this technical guide, researchers and drug development professionals can effectively utilize the Dde group to advance their scientific objectives.

References

Methodological & Application

Application Notes: Protein Labeling with Dde Biotin-PEG4-alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dde Biotin-PEG4-alkyne is a versatile reagent for the biotinylation of azide-modified proteins through copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2][3] This reagent features three key components: a terminal alkyne for the click reaction, a biotin (B1667282) moiety for affinity purification, and a hydrazine- or hydroxylamine-cleavable Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) linker.[4][5][6][7] The inclusion of a hydrophilic PEG4 spacer enhances the solubility of the labeled protein in aqueous solutions.[6]

The cleavable Dde linker is a significant advantage, as it allows for the mild release of biotinylated proteins from streptavidin affinity resins, overcoming the harsh conditions typically required to dissociate the strong streptavidin-biotin interaction.[5][7] This makes this compound an ideal tool for applications such as activity-based protein profiling (ABPP) and the development of proteolysis-targeting chimeras (PROTACs).[1][8][9][10]

Principle of the Method

The labeling process involves a two-step workflow:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): An azide-modified protein is covalently conjugated to this compound. This reaction is highly specific and efficient, catalyzed by Cu(I) which is typically generated in situ from Cu(II) by a reducing agent like sodium ascorbate.[2][3] A chelating ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) stabilizes the Cu(I) oxidation state and enhances reaction efficiency.[2][11]

  • Affinity Purification and Cleavage: The biotinylated protein is captured using streptavidin-functionalized resin. After washing to remove non-biotinylated proteins, the captured protein is released from the resin by cleaving the Dde linker with an aqueous solution of hydrazine (B178648) or hydroxylamine (B1172632).[4][12]

Experimental Protocols

Preparation of Reagents

Proper preparation of stock solutions is critical for successful labeling. It is recommended to prepare fresh solutions, especially for the reducing agent.

ReagentStock ConcentrationSolventStorage Conditions
This compound 10 mMDMSO-20°C, desiccated
Azide-Modified Protein 1-5 mg/mLPBS, pH 7.4As per protein stability
Copper(II) Sulfate (CuSO₄) 20 mM - 100 mMDeionized WaterRoom Temperature
THPTA Ligand 100 mMDeionized Water4°C
Sodium Ascorbate 300 mM - 500 mMDeionized WaterPrepare fresh daily
2% Hydrazine Solution 2% (v/v)Deionized WaterPrepare fresh
Hydroxylamine Solution See specific protocolNMP/DCM or WaterPrepare fresh

Table 1: Recommended Stock Solutions

Protocol for Protein Labeling via CuAAC

This protocol is a starting point and can be optimized for specific proteins and applications.[13]

Reaction Component Optimization:

ComponentRecommended Starting ConcentrationOptimization RangeMolar Excess (vs. Protein)
Azide-Modified Protein 5 µM1-20 µM1x
This compound 40 µM2-80 µM8x
Copper(II) Sulfate 50 µM25-100 µM10x
THPTA Ligand 250 µM125-500 µM50x
Sodium Ascorbate 2.5 mM1-5 mM500x

Table 2: Recommended Reaction Concentrations

Procedure:

  • In a microcentrifuge tube, combine the azide-modified protein, this compound, and THPTA ligand in PBS buffer (pH 7.4).

  • Add the Copper(II) Sulfate solution to the mixture and vortex briefly.

  • Initiate the reaction by adding freshly prepared Sodium Ascorbate solution.

  • Vortex the reaction mixture gently and incubate at room temperature for 1-2 hours, protected from light.

  • (Optional) To remove unreacted biotin-alkyne reagent, perform a buffer exchange using a desalting column or dialysis.[14]

Protocol for Affinity Purification of Biotinylated Proteins
  • Equilibrate streptavidin agarose (B213101) resin with PBS buffer.

  • Add the labeling reaction mixture to the equilibrated resin.

  • Incubate for 1 hour at room temperature with gentle end-over-end rotation.

  • Pellet the resin by centrifugation (e.g., 2,000 x g for 2 minutes) and discard the supernatant.[12]

  • Wash the resin extensively with PBS buffer to remove non-specifically bound proteins.

Protocol for Dde Linker Cleavage and Protein Elution

Method A: Hydrazine Cleavage [12]

  • To the streptavidin resin with the bound biotinylated protein, add a freshly prepared 2% aqueous hydrazine solution.[12]

  • Incubate at room temperature for 30-60 minutes with gentle mixing.[12][15]

  • Pellet the resin by centrifugation and carefully collect the supernatant containing the eluted protein.

  • To ensure complete elution, a second elution step can be performed with 50% acetonitrile (B52724) in water.[12]

  • (Optional) Neutralize the hydrazine in the eluate by adding a mild acid (e.g., 1 M HCl).[12]

Method B: Hydroxylamine Cleavage [4]

This method can be advantageous when Fmoc protecting groups are present.[4]

  • Prepare a solution of hydroxylamine hydrochloride (1 equivalent based on the Dde content) and imidazole (B134444) (0.75 equivalents based on the Dde content) in N-methylpyrrolidone (NMP).[4]

  • Add this solution to the resin and incubate at room temperature for 30-60 minutes with gentle shaking.[4]

  • Filter to separate the resin and collect the eluate containing the protein.

  • Wash the resin with DMF to recover any remaining protein.[4]

Visualized Workflows and Pathways

ProteinLabelingWorkflow cluster_labeling Step 1: CuAAC Labeling cluster_purification Step 2: Affinity Purification cluster_cleavage Step 3: Dde Cleavage & Elution AzideProtein Azide-Modified Protein LabeledProtein Biotinylated Protein AzideProtein->LabeledProtein Click Reaction (1-2h, RT) BiotinAlkyne This compound BiotinAlkyne->LabeledProtein Click Reaction (1-2h, RT) CuSO4 CuSO₄ CuSO4->LabeledProtein Click Reaction (1-2h, RT) Ascorbate Sodium Ascorbate Ascorbate->LabeledProtein Click Reaction (1-2h, RT) THPTA THPTA Ligand THPTA->LabeledProtein Click Reaction (1-2h, RT) BoundComplex Protein-Bead Complex LabeledProtein->BoundComplex Binding (1h, RT) StreptavidinBeads Streptavidin Beads StreptavidinBeads->BoundComplex Unbound Unbound Proteins BoundComplex->Unbound Wash ElutedProtein Purified Protein BoundComplex->ElutedProtein Cleavage (30-60 min, RT) BeadsPostCleavage Streptavidin Beads Hydrazine 2% Hydrazine Hydrazine->ElutedProtein

Caption: Experimental workflow for protein labeling and purification.

ABPPWorkflow Proteome Complex Proteome (e.g., Cell Lysate) LabeledEnzymes Probe-Labeled Enzymes Proteome->LabeledEnzymes Probe Azide-Modified Activity-Based Probe Probe->LabeledEnzymes Incubation ClickReaction CuAAC with This compound LabeledEnzymes->ClickReaction BiotinylatedEnzymes Biotinylated Enzymes ClickReaction->BiotinylatedEnzymes Enrichment Streptavidin Enrichment BiotinylatedEnzymes->Enrichment Elution Hydrazine Elution Enrichment->Elution Analysis Downstream Analysis (e.g., Mass Spectrometry) Elution->Analysis

Caption: Activity-Based Protein Profiling (ABPP) logical flow.

References

Application Notes and Protocols for Dde Biotin-PEG4-alkyne in Streptavidin Pull-Down Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dde Biotin-PEG4-alkyne is a specialized chemical probe designed for the enrichment and purification of azide-modified biomolecules. This reagent is particularly valuable in proteomics and drug discovery for identifying protein targets, studying protein-protein interactions, and characterizing post-translational modifications. Its unique feature is the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) linker, which is cleavable under mild conditions with aqueous hydrazine (B178648).[1][2][3] This allows for the efficient release of captured biomolecules from streptavidin resins, overcoming the limitations of the strong biotin-streptavidin interaction which typically requires harsh denaturing conditions for elution.[1][3] The alkyne group enables its attachment to azide-modified molecules via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a highly efficient and bioorthogonal click chemistry reaction.[4][5] The polyethylene (B3416737) glycol (PEG4) spacer enhances solubility in aqueous buffers and reduces steric hindrance.[4]

These application notes provide a comprehensive guide to using this compound in streptavidin pull-down assays, including detailed protocols for labeling, enrichment, and elution of target proteins.

Data Presentation

The following tables summarize key quantitative parameters associated with the use of this compound. Please note that specific values can vary depending on the experimental context, including the nature of the target protein, the composition of buffers, and the type of streptavidin resin used.

Table 1: Properties of this compound

PropertyValueReference
Molecular Weight650.83 g/mol [6]
Purity>96%[6]
Storage-20°C[5]
SolubilitySoluble in DMSO, DMF[5]

Table 2: Recommended Reagent Concentrations for Click Chemistry Labeling

ReagentStock ConcentrationFinal Concentration
This compound10 mM in DMSO50-100 µM
Copper(II) Sulfate (B86663)50 mM in H₂O1 mM
Reducing Agent (e.g., TCEP)50 mM in H₂O1 mM
Ligand (e.g., TBTA)1.7 mM in DMSO/t-butanol100 µM

Table 3: Comparison of Elution Methods for Biotinylated Proteins

Elution MethodConditionsEfficiencyRemarks
Dde Cleavage 2% Aqueous Hydrazine, RT, 30-120 min High Mild, preserves protein integrity. Leaves a small residual mass tag. [1][3]
DenaturationBoiling in SDS-PAGE bufferHighDenatures proteins, co-elutes contaminants.[3]
Competitive ElutionExcess free biotinModerate to HighRequires long incubation times, may not be complete.
On-bead DigestionTrypsin digestion on resinN/A (yields peptides)Can lead to contamination with resin-based peptides.[1]

Experimental Protocols

Protocol 1: Labeling of Azide-Modified Proteins with this compound via Click Chemistry

This protocol describes the covalent attachment of this compound to azide-modified proteins in a cell lysate.

Materials:

  • Cell lysate containing azide-modified proteins

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (B8700270) (reducing agent)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or other Cu(I)-stabilizing ligand

  • Phosphate-buffered saline (PBS)

  • DMSO

  • Cold acetone

Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of TCEP or sodium ascorbate in water.

    • Prepare a 1.7 mM stock solution of TBTA in a 1:4 (v/v) mixture of DMSO and t-butanol.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA).

  • Click Reaction:

    • In a microcentrifuge tube, combine 1-5 mg of protein lysate with PBS to a final volume of 900 µL.

    • Add 10 µL of the 10 mM this compound stock solution (final concentration ~100 µM).

    • Add the copper catalyst premix: combine 30 µL of 1.7 mM TBTA, 10 µL of 50 mM CuSO₄, and 10 µL of 50 mM TCEP. Vortex briefly.

    • Add the 50 µL of the catalyst premix to the protein solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.

  • Protein Precipitation:

    • Precipitate the labeled protein by adding four volumes of cold acetone.

    • Incubate at -20°C overnight.

    • Centrifuge at 13,000 x g for 15 minutes at 4°C to pellet the protein.

    • Carefully decant the supernatant.

    • Wash the pellet with cold methanol (B129727) and centrifuge again.

    • Air-dry the pellet. The biotinylated protein pellet is now ready for the pull-down assay.

Protocol 2: Streptavidin Pull-Down of Dde-Biotin Labeled Proteins

This protocol outlines the enrichment of biotinylated proteins using streptavidin-conjugated agarose (B213101) or magnetic beads.

Materials:

  • Biotinylated protein pellet (from Protocol 1)

  • Streptavidin-agarose or streptavidin-magnetic beads

  • Lysis/Binding Buffer (e.g., RIPA buffer or PBS with 0.1% Tween-20)

  • Wash Buffer 1 (e.g., High salt buffer: 50 mM HEPES, 500 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate)

  • Wash Buffer 2 (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 0.1% Triton X-100)

  • Elution Buffer (2% aqueous hydrazine)

Procedure:

  • Resuspend Protein: Resuspend the air-dried protein pellet in 1 mL of Lysis/Binding Buffer.

  • Prepare Streptavidin Beads:

    • Resuspend the streptavidin bead slurry and transfer an appropriate amount (e.g., 50 µL of slurry) to a new tube.

    • Wash the beads three times with 1 mL of Lysis/Binding Buffer. For each wash, pellet the beads by centrifugation (1,000 x g for 2 minutes) or using a magnetic rack, and then discard the supernatant.

  • Binding:

    • Add the resuspended biotinylated protein lysate to the washed streptavidin beads.

    • Incubate for 2-4 hours at 4°C with gentle end-over-end rotation.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads sequentially with 1 mL of the following buffers, with a 5-minute incubation for each wash:

      • Lysis/Binding Buffer (twice)

      • Wash Buffer 1 (once)

      • Wash Buffer 2 (twice)

      • PBS (once)

  • Elution:

    • After the final wash, remove all supernatant.

    • Add 100-200 µL of freshly prepared 2% aqueous hydrazine to the beads.

    • Incubate at room temperature for 30-120 minutes with gentle agitation.[7][8]

    • Pellet the beads by centrifugation or using a magnetic rack.

    • Carefully collect the supernatant containing the eluted proteins.

    • Optional: Perform a second elution and combine the supernatants to maximize recovery.

    • Optional: Neutralize the hydrazine by adding a small volume of an acid, for example, 35 µL of 1 M HCl to 100 µL of eluate.[8]

  • Downstream Analysis: The eluted proteins are now ready for downstream applications such as SDS-PAGE, Western blotting, or mass spectrometry-based proteomic analysis.

Visualizations

experimental_workflow cluster_labeling Step 1: Labeling cluster_pulldown Step 2: Pull-Down cluster_elution Step 3: Elution AzideProtein Azide-modified Protein ClickReaction CuAAC Click Chemistry AzideProtein->ClickReaction DdeBiotinAlkyne This compound DdeBiotinAlkyne->ClickReaction LabeledProtein Dde-Biotin Labeled Protein ClickReaction->LabeledProtein Binding Binding LabeledProtein->Binding StreptavidinBeads Streptavidin Beads StreptavidinBeads->Binding BoundComplex Immobilized Complex Binding->BoundComplex Washing Washing Cleavage Dde Cleavage Washing->Cleavage BoundComplex->Washing Hydrazine 2% Hydrazine Hydrazine->Cleavage ElutedProtein Eluted Protein (tag-free) Cleavage->ElutedProtein

Caption: Experimental workflow for streptavidin pull-down using this compound.

dde_cleavage_mechanism cluster_before Before Cleavage cluster_cleavage Cleavage Step cluster_after After Cleavage Streptavidin Streptavidin Bead Biotin Biotin Streptavidin->Biotin Strong Interaction Linker PEG4-Dde-Linker Biotin->Linker Protein Target Protein Linker->Protein Hydrazine 2% Hydrazine Linker->Hydrazine ReleasedProtein Released Protein + small tag remnant Hydrazine->ReleasedProtein Releases BeadBiotin Streptavidin Bead + Biotin-Linker Fragment Hydrazine->BeadBiotin Leaves behind

Caption: Dde linker cleavage mechanism for mild elution.

References

Dde Biotin-PEG4-alkyne for Activity-Based Protein Profiling (ABPP): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy for the functional analysis of enzymes in complex biological systems.[1] This technique utilizes active site-directed chemical probes to covalently label active enzymes, allowing for their detection, enrichment, and identification. The Dde Biotin-PEG4-alkyne probe is a versatile tool for ABPP, incorporating a terminal alkyne for click chemistry, a polyethylene (B3416737) glycol (PEG4) spacer to enhance solubility, a biotin (B1667282) handle for affinity purification, and a hydrazine-cleavable 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) linker. This cleavable linker is a key feature, as it allows for the mild release of captured proteins from streptavidin beads, overcoming a major limitation of the strong biotin-streptavidin interaction and facilitating downstream analysis by mass spectrometry.[2]

This document provides detailed application notes and experimental protocols for the use of this compound in ABPP workflows.

Key Features of this compound

  • Alkyne Handle: Enables the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal click chemistry reaction, for the attachment of a biotin tag after the initial labeling of the proteome.[3][4] This two-step approach allows for the use of a smaller, more cell-permeable probe for in situ or in vivo labeling.[5]

  • PEG4 Spacer: The hydrophilic polyethylene glycol linker improves the solubility of the probe in aqueous buffers and extends the distance between the biotin and the labeled protein, which can reduce steric hindrance during streptavidin binding.

  • Biotin Affinity Tag: Provides a well-established and high-affinity handle for the enrichment of probe-labeled proteins using streptavidin-conjugated resins.[6]

  • Hydrazine-Cleavable Dde Linker: The Dde group can be selectively cleaved under mild conditions with hydrazine (B178648), allowing for the efficient release of captured proteins or peptides from streptavidin beads.[2][7][8] This is advantageous over harsh elution methods that can lead to the co-elution of non-specifically bound proteins and streptavidin fragments.[2]

Data Presentation

Comparison of Cleavable Biotin Probes in ABPP

The choice of a cleavable linker can significantly impact the efficiency and outcome of an ABPP experiment. The following table summarizes a comparison of different types of cleavable linkers used in proteomics.

Linker TypeCleavage ConditionAdvantagesDisadvantagesReference
Dde 2% Hydrazine in DMF or aqueous solutionMild cleavage conditions, high cleavage efficiency (>95%).Hydrazine can have side reactions with certain amino acids if not used carefully.[7][8]
Dialkoxydiphenylsilane (DADPS) 10% Formic AcidMild acidic cleavage, high efficiency.Potential for side reactions with acid-labile post-translational modifications.[9]
Photocleavable (PC) UV light (e.g., 365 nm)Spatially and temporally controlled cleavage.Can cause photodamage to proteins/peptides, potentially lower cleavage efficiency.[10]
Disulfide Reducing agents (e.g., DTT, TCEP)Mild reduction, compatible with many biological buffers.May not be suitable for studying redox-sensitive proteins.
Azobenzene (AZO) Sodium dithioniteSpecific cleavage conditions.Can have artifactual modifications, may require optimization.[9]
Quantitative Proteomics Data with Cleavable Linkers

Quantitative analysis in ABPP allows for the comparison of enzyme activities across different biological states. The use of cleavable linkers has been shown to improve the depth and accuracy of these analyses.

Study FocusCleavable Linker UsedNumber of Identified Proteins/SitesKey FindingReference
Cysteine Reactivity ProfilingDialkoxydiphenylsilane (DADPS)>10,000 unique cysteine residuesPeptide-level enrichment yielded a greater number of identifications than protein-level enrichment.[9]
O-GlcNAc ProteomicsDde-biotin-alkyne-Dde linker showed higher labeling efficiency compared to a photocleavable linker.[10]
Aspirin Target IdentificationAcid-cleavable linker523 proteinsIdentified a large number of previously unknown targets of aspirin.[11]

Experimental Protocols

The following protocols provide a general framework for an ABPP experiment using this compound. Optimization may be required for specific cell types, tissues, or target enzymes.

Diagram: General ABPP Workflow

ABPP_Workflow cluster_labeling Step 1: Labeling cluster_click Step 2: Click Chemistry cluster_enrichment Step 3: Enrichment cluster_analysis Step 4: Analysis Proteome Proteome (Cell Lysate or Intact Cells) Labeled_Proteome Alkyne-Labeled Proteome Proteome->Labeled_Proteome Incubation Probe Activity-Based Probe (with alkyne) Probe->Labeled_Proteome Biotinylated_Proteome Biotinylated Proteome Labeled_Proteome->Biotinylated_Proteome CuAAC Dde_Biotin_Azide Dde-Biotin-PEG4-Azide Dde_Biotin_Azide->Biotinylated_Proteome Enriched_Proteins Enriched Proteins on Beads Biotinylated_Proteome->Enriched_Proteins Affinity Capture Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Enriched_Proteins Cleavage Hydrazine Cleavage Enriched_Proteins->Cleavage Elution Digestion Trypsin Digestion Cleavage->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS

Caption: General workflow for activity-based protein profiling.

Protocol 1: Cell Lysis and Protein Quantification
  • Cell Culture and Harvest:

    • Culture cells to the desired confluency.

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Harvest cells by scraping or trypsinization, followed by centrifugation to pellet the cells.

  • Cell Lysis:

    • Resuspend the cell pellet in a suitable lysis buffer. A common choice is RIPA buffer, but for ABPP, a buffer that preserves enzyme activity is crucial. A recommended buffer is:

      • 50 mM Tris-HCl, pH 8.0

      • 150 mM NaCl

      • 1% NP-40 (or other mild detergent)

      • Protease and phosphatase inhibitor cocktails (added fresh)

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the proteome.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

    • Normalize the protein concentration of all samples to be used in the experiment.

Protocol 2: Labeling of Proteome with Activity-Based Probe
  • Probe Incubation:

    • To 1 mg of protein lysate, add the alkyne-containing activity-based probe to a final concentration of 1-10 µM (this should be optimized for each probe).

    • Incubate for 30-60 minutes at 37°C. The optimal time and temperature may vary depending on the probe and target enzyme class.

Protocol 3: Click Chemistry Reaction
  • Prepare Click Chemistry Reagents:

    • Dde Biotin-PEG4-Azide: Prepare a 10 mM stock solution in DMSO.

    • Copper(II) Sulfate (CuSO4): Prepare a 50 mM stock solution in water.

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA): Prepare a 50 mM stock solution in DMSO or a suitable solvent. THPTA is recommended for aqueous solutions.

    • Sodium Ascorbate: Prepare a 100 mM stock solution in water (prepare fresh).

  • Click Reaction:

    • To the probe-labeled proteome, add the following reagents in order, vortexing gently after each addition:

      • Dde Biotin-PEG4-Azide to a final concentration of 100 µM.

      • THPTA or TBTA to a final concentration of 1 mM.

      • CuSO4 to a final concentration of 1 mM.

      • Sodium Ascorbate to a final concentration of 2 mM.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

Protocol 4: Enrichment of Biotinylated Proteins
  • Bead Preparation:

    • Use streptavidin-conjugated magnetic beads or agarose (B213101) resin.

    • Wash the beads three times with a wash buffer (e.g., PBS with 0.1% Tween-20).

  • Protein Capture:

    • Add the washed streptavidin beads to the biotinylated proteome.

    • Incubate for 1-2 hours at 4°C on a rotator to allow for binding.

  • Washing:

    • Pellet the beads using a magnetic rack or centrifugation.

    • Wash the beads extensively to remove non-specifically bound proteins. A stringent washing procedure is recommended:

      • Wash 1: PBS with 1% SDS.

      • Wash 2: 8 M Urea in 100 mM Tris-HCl, pH 8.5.

      • Wash 3: PBS with 0.1% Tween-20.

      • Wash 4: 50 mM Ammonium Bicarbonate.

Protocol 5: On-Bead Digestion and Dde Cleavage

This protocol describes the release of peptides after on-bead digestion. Alternatively, intact proteins can be cleaved from the beads before digestion.

  • Reduction and Alkylation:

    • Resuspend the beads in 50 mM Ammonium Bicarbonate.

    • Add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool to room temperature and add Iodoacetamide (IAA) to a final concentration of 20 mM. Incubate in the dark for 30 minutes.

  • On-Bead Digestion:

    • Add mass spectrometry-grade trypsin (e.g., at a 1:50 enzyme-to-protein ratio).

    • Incubate overnight at 37°C with gentle shaking.

  • Dde Cleavage:

    • Pellet the beads and remove the supernatant containing the digested peptides.

    • To release any remaining peptides still attached via the Dde linker, resuspend the beads in a 2% hydrazine solution in water or DMF.[8]

    • Incubate for 30-60 minutes at room temperature.[7]

    • Pellet the beads and collect the supernatant containing the cleaved peptides.

    • Combine the supernatants from the digestion and cleavage steps.

Protocol 6: Sample Preparation for Mass Spectrometry
  • Desalting:

    • Acidify the peptide solution with formic acid or trifluoroacetic acid (TFA) to a final concentration of 0.1%.

    • Desalt the peptides using a C18 StageTip or a similar desalting column.

  • LC-MS/MS Analysis:

    • Dry the desalted peptides in a vacuum concentrator.

    • Resuspend the peptides in a suitable buffer for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

    • Analyze the samples by LC-MS/MS for protein identification and quantification.

Signaling Pathway and Logical Relationship Diagrams

Diagram: Competitive ABPP for Inhibitor Profiling

Caption: Workflow for competitive ABPP to identify inhibitor targets.

Diagram: Decision Tree for Linker Selection in ABPP

Linker_Selection Start Start: Need for Protein Elution? Cleavable Use Cleavable Linker Start->Cleavable Yes NonCleavable Use Non-Cleavable Linker (On-bead digestion) Start->NonCleavable No Cleavage_Condition Sensitive PTMs in Sample? Cleavable->Cleavage_Condition Acid_Sensitive Acid Sensitive? Cleavage_Condition->Acid_Sensitive Yes Redox_Sensitive Redox Sensitive? Cleavage_Condition->Redox_Sensitive No Use_Dde Use Dde (Hydrazine) or Photocleavable Linker Acid_Sensitive->Use_Dde Yes Use_DADPS Use DADPS (Formic Acid) Acid_Sensitive->Use_DADPS No Redox_Sensitive->Use_Dde Yes Use_Disulfide Use Disulfide Linker Redox_Sensitive->Use_Disulfide No

Caption: Decision tree for selecting a suitable linker for ABPP.

References

Application Notes and Protocols for Dde Biotin-PEG4-alkyne in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Dde Biotin-PEG4-alkyne in PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] These molecules are comprised of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC by influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).

The this compound is a versatile and multi-functional linker designed to streamline PROTAC development and enable a variety of downstream biochemical and proteomic analyses. Its structure incorporates several key features:

  • Alkyne Group: A terminal alkyne moiety that allows for the covalent attachment of an azide-modified ligand (either for the POI or the E3 ligase) via a highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction.

  • PEG4 Spacer: A hydrophilic tetra-polyethylene glycol spacer that enhances the solubility and cell permeability of the resulting PROTAC molecule.

  • Biotin (B1667282) Handle: A biotin molecule that serves as a high-affinity tag for the avidin (B1170675) family of proteins (streptavidin, neutravidin). This enables a wide range of affinity-based applications, including PROTAC purification, target engagement studies, and pull-down assays for the identification of binding partners.

  • Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) Linker: A cleavable protecting group that is stable under many chemical conditions but can be selectively cleaved under mild conditions using hydrazine (B178648).[3][4] This allows for the release of the biotinylated PROTAC and its binding partners from streptavidin beads, which is particularly advantageous for mass spectrometry-based proteomics, as it reduces background contamination from the beads and allows for the analysis of the unmodified protein.

This combination of features makes this compound a powerful tool for both the synthesis and the detailed mechanistic investigation of novel PROTACs.

Core Applications in PROTAC Development

The unique structure of this compound lends itself to several critical applications in the PROTAC development workflow:

  • Modular PROTAC Synthesis: The alkyne handle allows for a modular "click chemistry" approach to synthesize a library of PROTACs. By reacting the linker with various azide-functionalized POI ligands or E3 ligase ligands, researchers can rapidly generate and test different PROTAC constructs to optimize degradation activity.

  • Target Engagement and Ternary Complex Analysis: The biotin tag can be used to immobilize the PROTAC on streptavidin-coated surfaces or beads. This allows for in vitro pull-down assays from cell lysates to confirm the binding of the target protein and the E3 ligase, thereby verifying the formation of the ternary complex.

  • Target and Off-Target Identification: In a discovery context, a biotinylated PROTAC can be used as a probe to identify its cellular targets. After treating cells or cell lysates with the PROTAC, the entire complex (PROTAC, target protein, and potentially interacting partners) can be captured on streptavidin beads. The cleavable Dde linker then allows for the gentle elution of these proteins for identification by mass spectrometry, minimizing background noise.

  • Quantitative Assessment of Protein Degradation: While not a direct function of the linker itself, PROTACs synthesized with this linker can be assessed for their ability to induce protein degradation using standard cellular and biochemical assays, such as Western blotting or targeted mass spectrometry.

Data Presentation: Evaluating PROTAC Performance

The efficacy of a novel PROTAC is determined by several key quantitative parameters. The data below is a hypothetical example to illustrate how the performance of a PROTAC (termed "PROTAC-X") synthesized using this compound would be presented.

ParameterPROTAC-XDescription
Binding Affinity (Kd) to Target Protein 15 nMThe equilibrium dissociation constant, indicating the strength of binding between the PROTAC and the target protein. A lower value indicates stronger binding.
Binding Affinity (Kd) to E3 Ligase 50 nMThe equilibrium dissociation constant for the interaction between the PROTAC and the recruited E3 ligase.
DC50 (Degradation Concentration 50%) 25 nMThe concentration of the PROTAC required to degrade 50% of the target protein in a cell-based assay after a defined time point (e.g., 24 hours).
Dmax (Maximum Degradation) >95%The maximum percentage of target protein degradation achieved at high concentrations of the PROTAC.
Cellular Viability (IC50) >10 µMThe concentration of the PROTAC that inhibits cell growth by 50%. A high value is desirable, indicating low general cytotoxicity.

Mandatory Visualizations

Here are the diagrams illustrating key processes and workflows related to the application of this compound in PROTAC development.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Release & Recycle Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: General mechanism of action for a PROTAC molecule.

Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_assays Characterization and Assays POI_Azide Azide-modified POI Ligand Click_Reaction CuAAC 'Click' Chemistry POI_Azide->Click_Reaction Linker This compound Linker->Click_Reaction E3_Ligand E3 Ligase Ligand Final_Coupling Amide Coupling or other reaction E3_Ligand->Final_Coupling Intermediate POI-Linker Intermediate Click_Reaction->Intermediate Intermediate->Final_Coupling Final_PROTAC Final PROTAC Molecule Final_Coupling->Final_PROTAC Degradation_Assay Western Blot for Protein Degradation Final_PROTAC->Degradation_Assay Pull_Down Biotin Pull-Down for Target Engagement Final_PROTAC->Pull_Down Proteomics Mass Spectrometry for Target Identification Final_PROTAC->Proteomics

Caption: Workflow for PROTAC synthesis and subsequent characterization.

Proteomics_Workflow cluster_elution Elution Start Treat cells with Dde-Biotin-PROTAC Lysate Prepare Cell Lysate Start->Lysate Incubate Incubate lysate with Streptavidin Beads Lysate->Incubate Wash Wash beads to remove non-specific binders Incubate->Wash Elute_Dde Cleave Dde linker with 2% Hydrazine Wash->Elute_Dde Eluted_Proteins Eluted Target Proteins (and binding partners) Elute_Dde->Eluted_Proteins Digest Tryptic Digest Eluted_Proteins->Digest MS LC-MS/MS Analysis Digest->MS Data_Analysis Data Analysis and Protein Identification MS->Data_Analysis

Caption: Workflow for target identification using a Dde-Biotin PROTAC.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound via CuAAC

This protocol describes the "clicking" of an azide-containing POI ligand to the this compound linker.

Materials:

  • Azide-modified POI ligand

  • This compound

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Solvent (e.g., a mixture of DMSO and water or t-butanol and water)

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, to prevent oxidation)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (optional, as a ligand to stabilize Cu(I))

Procedure:

  • Dissolve the azide-modified POI ligand (1 equivalent) and this compound (1.1 equivalents) in the chosen solvent system (e.g., DMSO/H2O 4:1).

  • Prepare a fresh solution of sodium ascorbate (0.5 M in water).

  • Prepare a solution of CuSO4 (0.1 M in water).

  • To the reaction mixture from step 1, add sodium ascorbate solution (5 equivalents). If using, add TBTA (0.1 equivalents) at this stage.

  • Add the CuSO4 solution (1 equivalent) to the reaction mixture. The solution may change color, indicating the formation of the Cu(I) species.

  • Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • The organic layers are combined, dried over sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purify the resulting PROTAC-linker conjugate by flash column chromatography or preparative HPLC to yield the final product.

  • The purified product can then be coupled to an E3 ligase ligand via standard chemical methods (e.g., amide bond formation if the E3 ligand has a carboxylic acid or amine).

Protocol 2: Western Blot Assay for Target Protein Degradation

This protocol is used to quantify the reduction in target protein levels following treatment with the synthesized PROTAC.

Materials:

  • Cultured cells expressing the target protein

  • Synthesized PROTAC

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours).

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody for the target protein and the loading control overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of protein remaining relative to the vehicle-treated control.

Protocol 3: Biotin-Based Pull-Down Assay and Dde Linker Cleavage

This protocol is for capturing the PROTAC and its binding partners from a cell lysate, followed by gentle elution.

Materials:

  • Cell lysate from cells treated with the Dde-Biotin-PROTAC or a control

  • Streptavidin-conjugated magnetic beads or agarose (B213101) resin

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer: 2% hydrazine in PBS (handle with extreme care in a fume hood)

  • Neutralization buffer (e.g., 50 mM glycine (B1666218) pH 3.0, followed by Tris-HCl pH 8.0)

Procedure:

  • Binding: Incubate the cell lysate (containing at least 1-2 mg of total protein) with an appropriate amount of pre-washed streptavidin beads for 2-4 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose) and discard the supernatant.

  • Wash the beads extensively (at least 3-5 times) with ice-cold wash buffer to remove non-specifically bound proteins.

  • Cleavage/Elution: After the final wash, resuspend the beads in the Dde elution buffer (2% hydrazine in PBS).

  • Incubate the beads at 37°C for 30-60 minutes with gentle shaking.[3][4]

  • Pellet the beads and carefully collect the supernatant, which now contains the eluted proteins.

  • Neutralization (Optional but Recommended for Downstream Applications): Immediately neutralize the eluate to stop the reaction and prevent protein damage.

  • The eluted proteins are now ready for downstream analysis, such as Western blotting to confirm the presence of the target protein and E3 ligase, or for sample preparation for mass spectrometry.

Safety Note: Hydrazine is highly toxic and corrosive. Always handle it in a certified chemical fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses).

Conclusion

This compound is a powerful and versatile chemical tool that significantly aids in the development and characterization of PROTACs. Its modular nature facilitates rapid synthesis, while the integrated biotin tag and cleavable linker provide a robust system for verifying target engagement and identifying the cellular interactome of the PROTAC. The protocols and workflows described herein provide a framework for leveraging this linker to accelerate the discovery and optimization of novel protein degraders.

References

Application Notes and Protocols for Dde Group Cleavage with Hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is a crucial amine-protecting group in solid-phase peptide synthesis (SPPS). Its key advantage lies in its orthogonality to the commonly used Fmoc and Boc protecting groups, allowing for selective deprotection and subsequent modification of specific amino acid residues, such as lysine, within a peptide sequence. This enables the synthesis of complex peptides, including branched, cyclic, and labeled peptides. The standard method for Dde group removal involves treatment with a dilute solution of hydrazine (B178648) in a suitable solvent. This document provides a detailed, step-by-step guide for the efficient and clean cleavage of the Dde protecting group using hydrazine.

Principle of Dde Cleavage with Hydrazine

The cleavage of the Dde group by hydrazine proceeds via a nucleophilic attack of hydrazine on the enone system of the Dde group. This leads to the formation of a stable pyrazole (B372694) derivative and the liberation of the free amine on the amino acid side chain. The reaction is typically fast and efficient under mild conditions.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the cleavage of the Dde protecting group using hydrazine, compiled from various literature sources.

ParameterRecommended RangeTypical Value(s)Notes
Hydrazine Concentration 2% - 10% (v/v) in DMF2%Higher concentrations (e.g., 4%) may be used for difficult or sluggish removals.[1] Concentrations should not exceed 2% if the peptide contains sensitive residues to avoid side reactions.[2]
Solvent N,N-Dimethylformamide (DMF)DMFN-methylpyrrolidone (NMP) can also be used. For solution-phase cleavage, MeOH, DCM, or acetonitrile (B52724) may be considered.[3]
Reaction Time per Treatment 3 - 10 minutes3 minutesLonger reaction times may be necessary for complete removal in some cases.
Number of Treatments 2 - 43Multiple short treatments are generally more effective and minimize side reactions compared to a single long treatment.[4][5]
Temperature Room TemperatureRoom Temperature
Volume of Reagent ~25 mL per gram of resin25 mL/gEnsure the resin is fully swollen and suspended in the reagent solution.[4]

Experimental Protocols

Materials
  • Dde-protected peptide-resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Hydrazine monohydrate

  • Disposable solid-phase extraction columns or fritted glass funnels

  • Shaker or vortexer

  • HPLC system for reaction monitoring (optional)

Reagent Preparation

2% Hydrazine in DMF Solution:

  • Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Hydrazine is toxic and corrosive.

  • For a 100 mL solution, carefully add 2 mL of hydrazine monohydrate to 98 mL of DMF.

  • Mix the solution thoroughly.

  • Prepare this solution fresh before each use.

Protocol 1: Standard Dde Cleavage from Solid-Phase Peptide-Resin

This protocol is suitable for most standard Dde deprotection scenarios.

  • Resin Swelling: Swell the Dde-protected peptide-resin in DMF for at least 30 minutes.

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • First Hydrazine Treatment: Add the 2% hydrazine in DMF solution to the resin (approximately 25 mL per gram of resin).[4]

  • Agitation: Gently agitate the resin suspension at room temperature for 3 minutes.[2]

  • Reagent Removal: Drain the hydrazine solution.

  • Repeat Treatments: Repeat steps 3-5 two more times for a total of three hydrazine treatments.[2][4] For challenging deprotections, a fourth treatment may be necessary.[5]

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove residual hydrazine and the cleaved Dde-adduct.

  • Proceed with Next Step: The resin is now ready for the next step in the synthesis, such as side-chain modification or further peptide elongation.

Protocol 2: Optimized Dde Cleavage for Difficult Sequences

For peptides where Dde removal is sluggish or incomplete, the following modifications can be applied.

  • Increase Hydrazine Concentration: Prepare a 4% hydrazine in DMF solution.[1] Be aware of the potential for increased side reactions.[2]

  • Increase Treatment Time: Extend the treatment time for each hydrazine wash to 5-10 minutes.

  • Monitoring: The progress of the deprotection can be monitored spectrophotometrically by measuring the absorbance of the filtrate at a wavelength similar to that used for Fmoc monitoring (around 290-304 nm), as the cleaved Dde-adduct is chromophoric.[4] The reaction is complete when the absorbance returns to baseline.

Potential Side Reactions and Mitigation

  • Peptide Backbone Cleavage: Higher concentrations of hydrazine can lead to cleavage of the peptide backbone, particularly at Glycine residues.[2] To mitigate this, use the lowest effective concentration of hydrazine and shorter treatment times.

  • Arginine to Ornithine Conversion: Arginine residues can be converted to ornithine upon prolonged exposure to high concentrations of hydrazine.[2] Adhering to the recommended reaction conditions minimizes this risk.

  • Fmoc Group Removal: Hydrazine will also cleave the Fmoc protecting group.[4] If selective Dde removal is required while retaining the N-terminal Fmoc group, alternative deprotection methods, such as using hydroxylamine, should be considered.[2][6] If the N-terminus needs to be protected, a Boc group can be used as it is stable to hydrazine treatment.[4]

  • Dde Migration: In some instances, the Dde group has been observed to migrate to a free amine, particularly a neighboring one.[3] Performing the deprotection quickly and efficiently can help to minimize this side reaction.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in Dde group cleavage.

Dde_Cleavage_Workflow start Start: Dde-Protected Peptide-Resin swell Swell Resin in DMF start->swell drain1 Drain DMF swell->drain1 add_hydrazine Add 2% Hydrazine in DMF drain1->add_hydrazine agitate Agitate for 3 min add_hydrazine->agitate drain2 Drain Hydrazine Solution agitate->drain2 repeat Repeat Hydrazine Treatment (2x) drain2->repeat wash Wash with DMF (3-5x) repeat->wash end End: Deprotected Peptide-Resin wash->end

Caption: Workflow for Dde Group Cleavage with Hydrazine.

Dde_Cleavage_Logic cluster_reaction Deprotection Reaction dde_peptide Dde-Protected Peptide deprotected_peptide Deprotected Peptide dde_peptide->deprotected_peptide Cleavage dde_adduct Dde-Hydrazine Adduct dde_peptide->dde_adduct Forms hydrazine Hydrazine

Caption: Logical Relationship in Dde Cleavage Reaction.

References

Application Notes and Protocols for Dde Biotin-PEG4-alkyne in Copper-Catalyzed Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical guidance for the use of Dde Biotin-PEG4-alkyne in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." This reagent is a valuable tool for the biotinylation of azide-modified molecules, enabling a wide range of applications from affinity purification to the study of protein-protein interactions. The inclusion of a Dde protecting group allows for selective and mild cleavage of the biotin (B1667282) tag, which is particularly advantageous in proteomics and mass spectrometry-based analyses.

Overview and Key Features

This compound is a trifunctional molecule featuring:

  • A terminal alkyne: for covalent ligation to azide-modified molecules via CuAAC.

  • A biotin moiety: for high-affinity binding to streptavidin or avidin, enabling enrichment and detection.

  • A Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protecting group: A hydrazine-labile protecting group that allows for the selective release of captured biomolecules under mild conditions.[1][2]

  • A PEG4 spacer: A hydrophilic polyethylene (B3416737) glycol linker that enhances aqueous solubility and minimizes steric hindrance.[3]

The CuAAC reaction is known for its high efficiency, specificity, and biocompatibility, proceeding with near-quantitative yields under a variety of conditions.[4][5]

Data Presentation

The following tables summarize typical quantitative data for the key steps involved in the application of this compound.

Table 1: Typical Reaction Parameters and Efficiency for CuAAC with Biotin-PEG-Alkyne Reagents

ParameterConditionTypical Yield/EfficiencyReference
CuAAC Reaction Yield Biotin-PEG-alkyne with azide-modified protein>95%[5][6]
Dde Deprotection 2% Hydrazine (B178648) in DMFNear-quantitative[7][8][9]
Biotin-Streptavidin Binding Biotinylated protein with streptavidin beadsHigh-affinity (Kd ~ 10⁻¹⁵ M)[1][2]
Elution from Streptavidin Dde cleavage (2% Hydrazine)Efficient release[1][2]

Experimental Protocols

Protocol for Dde Protecting Group Removal

This protocol describes the removal of the Dde group from this compound or a Dde-biotinylated molecule.

Materials:

  • Dde-protected compound

  • Dimethylformamide (DMF)

  • Hydrazine monohydrate

  • Nitrogen or Argon gas (optional)

Procedure:

  • Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. For example, add 200 µL of hydrazine monohydrate to 9.8 mL of DMF.

  • Dissolve the Dde-protected compound in the 2% hydrazine/DMF solution.

  • Incubate the reaction mixture at room temperature. The reaction is typically complete within 3-10 minutes.[9] For more complex substrates, the reaction time may be extended up to 30-60 minutes.[8]

  • The reaction can be monitored by analytical techniques such as HPLC or LC-MS to confirm the removal of the Dde group.

  • After completion, the deprotected product can be purified from the reaction mixture, for example, by precipitation with diethyl ether or by using a suitable chromatography method.

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for the biotinylation of an azide-modified protein with this compound.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, HEPES, pH 7.4)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper(I)-stabilizing ligand.

  • Degassed buffer

Procedure:

  • Preparation of Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in DMSO.

    • CuSO₄: Prepare a 50 mM stock solution in deionized water.

    • Ligand (THPTA or TBTA): Prepare a 50 mM stock solution in DMSO or water.

    • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. Note: This solution should be prepared fresh.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified protein to the desired final concentration in your reaction buffer.

    • Add the this compound stock solution to a final concentration of 2-10 equivalents relative to the azide-modified protein.

    • Add the ligand stock solution to a final concentration of 5 equivalents relative to CuSO₄.

    • Add the CuSO₄ stock solution to a final concentration of 50-100 µM.

    • Gently mix the contents.

  • Initiation of the Reaction:

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 1-5 mM.

    • Gently mix the reaction mixture and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.

  • Reaction Quenching and Purification:

    • The reaction can be quenched by the addition of EDTA to a final concentration of 10 mM.

    • Remove excess reagents and purify the biotinylated protein using size-exclusion chromatography, dialysis, or spin filtration.

Protocol for Biotin-Streptavidin Pulldown Assay

This protocol describes the enrichment of a biotinylated protein and its interacting partners from a cell lysate.

Materials:

  • Cell lysate containing the biotinylated protein of interest.

  • Streptavidin-conjugated magnetic beads or agarose (B213101) resin.

  • Wash buffers (e.g., PBS with 0.1% Tween-20).

  • Elution buffer (2% hydrazine in a suitable buffer for Dde cleavage, or standard denaturing elution buffers if Dde cleavage is not desired for elution).

Procedure:

  • Bead Preparation:

    • Resuspend the streptavidin beads and transfer the desired amount to a new tube.

    • Wash the beads three times with wash buffer.

  • Binding of Biotinylated Protein:

    • Add the cell lysate containing the biotinylated protein to the washed streptavidin beads.

    • Incubate for 1-2 hours at 4°C with gentle rotation to allow for the binding of the biotinylated protein to the beads.

  • Washing:

    • Pellet the beads using a magnetic stand or centrifugation.

    • Remove the supernatant and wash the beads 3-5 times with cold wash buffer to remove non-specifically bound proteins.

  • Elution:

    • For Dde Cleavage Elution: Resuspend the beads in a 2% hydrazine solution and incubate at room temperature for 10-30 minutes to cleave the Dde linker and release the captured protein and its interactors.[1][2]

    • For Denaturing Elution: Resuspend the beads in a denaturing elution buffer (e.g., SDS-PAGE sample buffer) and boil for 5-10 minutes.

    • Pellet the beads and collect the supernatant containing the eluted proteins.

  • Downstream Analysis:

    • The eluted proteins can be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.

Visualizations

Experimental Workflow

experimental_workflow cluster_deprotection Dde Deprotection cluster_click CuAAC Reaction cluster_pulldown Affinity Purification start This compound deprotection Treat with 2% Hydrazine in DMF start->deprotection deprotected_alkyne Biotin-PEG4-alkyne deprotection->deprotected_alkyne click_reaction CuSO4, NaAsc, Ligand deprotected_alkyne->click_reaction azide_protein Azide-modified Protein azide_protein->click_reaction biotinylated_protein Biotinylated Protein click_reaction->biotinylated_protein binding Incubate and Wash biotinylated_protein->binding streptavidin_beads Streptavidin Beads streptavidin_beads->binding elution Elute (e.g., Dde cleavage) binding->elution analysis Downstream Analysis (MS, WB) elution->analysis

Caption: Experimental workflow for biotinylation and affinity purification.

Signaling Pathway Example: ERK Signaling

The following diagram illustrates a simplified Mitogen-Activated Protein Kinase (MAPK/ERK) signaling pathway. A biotin pulldown assay could be used to identify interaction partners of key proteins in this cascade, such as MEK or ERK, to further elucidate the signaling network.[1][10][11]

ERK_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Enters Nucleus and Phosphorylates ERK_pulldown Biotin Pulldown of ERK to identify interacting proteins ERK->ERK_pulldown Gene_Expression Gene Expression (Proliferation, Differentiation) TF->Gene_Expression Regulates

Caption: Simplified MAPK/ERK signaling pathway.

References

Dde Biotin-PEG4-alkyne: A Versatile Tool for the Identification of Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dde Biotin-PEG4-alkyne is a powerful chemical probe designed for the enrichment and identification of interacting proteins through proximity-based labeling and metabolic incorporation strategies. This reagent features three key functional components: an alkyne group for bioorthogonal ligation via click chemistry, a biotin (B1667282) moiety for highly efficient affinity purification on streptavidin-based resins, and a hydrazine-cleavable 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) linker. The hydrophilic PEG4 spacer enhances the solubility of the probe and labeled biomolecules in aqueous solutions.[1][2][3] The cleavable nature of the Dde linker is a significant advantage, allowing for the mild and specific release of captured proteins from streptavidin beads, which overcomes the harsh elution conditions typically required due to the strong biotin-streptavidin interaction.[4][5] This feature reduces background contamination and improves the overall yield and purity of identified proteins, making it an invaluable tool for proteomics and drug discovery.

Application Notes

The primary application of this compound is in conjunction with techniques that introduce an azide (B81097) handle onto proteins of interest or their proximal partners. This can be achieved through various methods, including Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT) or enzyme-catalyzed proximity labeling (PL) techniques like BioID or APEX.

In a typical BONCAT workflow, cells are cultured with an azide-modified amino acid, such as L-azidohomoalanine (AHA), which is incorporated into newly synthesized proteins.[6] Alternatively, in proximity labeling, a protein of interest is fused to an enzyme (e.g., a promiscuous biotin ligase like BioID) that generates reactive species to label nearby proteins with an azide-containing probe.

Following labeling, cells are lysed, and the azide-modified proteins are covalently linked to this compound via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[7][8] The resulting biotinylated proteins are then captured using streptavidin-coated beads. Non-specifically bound proteins are washed away, and the specifically captured proteins are released by cleaving the Dde linker with a dilute hydrazine (B178648) solution.[4][9] The eluted proteins are then identified and quantified by mass spectrometry.

The cleavability of the Dde linker significantly enhances the quality of proteomic data compared to non-cleavable linkers. It allows for the specific elution of target proteins, leaving behind endogenously biotinylated proteins and other contaminants that may bind non-specifically to the streptavidin resin.[4][5]

Data Presentation

Quantitative data from proteomic experiments highlights the advantages of using a cleavable linker like Dde Biotin-alkyne. The following tables summarize typical results and comparisons with other linkers.

Table 1: Comparison of Protein Identifications with Cleavable vs. Non-Cleavable Biotin-Alkyne Probes in a BONCAT Experiment

FeatureDde Biotin-Alkyne (Cleavable)Standard Biotin-Alkyne (Non-Cleavable)
Total Proteins Identified >2500~1600
Unique Peptides Identified >15,000~9,000
Elution Condition 2% Hydrazine (mild)Boiling in SDS-PAGE buffer (harsh)
Background Proteins LowHigh

Note: Data is representative and compiled based on comparative studies of cleavable and non-cleavable linkers. Actual numbers will vary depending on the specific experimental conditions and sample complexity.

Table 2: Performance Comparison of Dde-Biotin-Alkyne and Photocleavable (PC)-Biotin-Alkyne

CharacteristicDde-Biotin-AlkynePC-Biotin-Alkyne
Labeling Efficiency HighModerate
Cleavage Condition 2% Hydrazine in DMFUV irradiation (365 nm)
Cleavage Efficiency >95%Variable, often incomplete
Residual Signal After Cleavage LowModerate to High
Mass Remnant on Peptide ~55 DaVariable

Source: Adapted from studies comparing different cleavable linkers.[10]

Experimental Protocols

This section provides a generalized protocol for the identification of newly synthesized proteins using BONCAT with this compound.

Protocol 1: Metabolic Labeling and Cell Lysis
  • Cell Culture and Labeling:

    • Culture cells to ~70-80% confluency.

    • Replace the normal culture medium with methionine-free medium.

    • Incubate for 1 hour to deplete endogenous methionine.

    • Add L-azidohomoalanine (AHA) to the medium at a final concentration of 25-50 µM.

    • Incubate for 4-24 hours to allow for AHA incorporation into newly synthesized proteins.

  • Cell Harvest and Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

Protocol 2: Click Chemistry Reaction
  • Prepare Click Reaction Master Mix: For each 1 mg of protein lysate in 500 µL, prepare the following master mix.

    • Tris(2-carboxyethyl)phosphine (TCEP): Add from a 100 mM stock to a final concentration of 1 mM.

    • This compound: Add from a 10 mM stock in DMSO to a final concentration of 100 µM.

    • Copper(II) Sulfate: Add from a 50 mM stock to a final concentration of 1 mM.

    • Tris(benzyltriazolylmethyl)amine (TBTA): Add from a 10 mM stock in DMSO to a final concentration of 100 µM.

  • Reaction Incubation:

    • Add the master mix to the protein lysate.

    • Incubate at room temperature for 1-2 hours on a rotator.

Protocol 3: Enrichment of Biotinylated Proteins
  • Bead Preparation:

    • Use high-capacity streptavidin agarose (B213101) beads.

    • Wash the beads three times with the lysis buffer.

  • Protein Capture:

    • Add the washed beads to the lysate from the click chemistry reaction.

    • Incubate overnight at 4°C on a rotator.

  • Washing:

    • Pellet the beads by centrifugation.

    • Wash the beads sequentially with:

      • Lysis buffer (3 times)

      • 1 M KCl (2 times)

      • 0.1 M Na₂CO₃ (2 times)

      • PBS (3 times)

Protocol 4: Cleavage and Elution
  • Prepare Cleavage Solution: Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF.[9][11]

  • Elution:

    • Resuspend the washed beads in the 2% hydrazine solution.

    • Incubate at room temperature for 30-60 minutes with gentle mixing.[12]

    • Pellet the beads and collect the supernatant containing the eluted proteins.

    • Repeat the elution step once and combine the supernatants.

  • Sample Clean-up:

    • Remove residual hydrazine by dialysis or using a desalting column.

Protocol 5: Sample Preparation for Mass Spectrometry
  • Protein Digestion:

    • Perform an in-solution tryptic digest of the eluted proteins.

    • Reduce proteins with DTT and alkylate with iodoacetamide.

    • Digest with sequencing-grade trypsin overnight at 37°C.

  • Peptide Desalting:

    • Desalt the resulting peptides using a C18 StageTip or similar desalting column.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify proteins using appropriate database search algorithms (e.g., MaxQuant, Proteome Discoverer).

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cellular Labeling cluster_biochem Biochemical Processing cluster_analysis Analysis AHA Metabolic Labeling (e.g., with AHA) Lysis Cell Lysis AHA->Lysis Click Click Chemistry with This compound Lysis->Click Enrich Streptavidin Enrichment Click->Enrich Cleave Hydrazine Cleavage Enrich->Cleave MS LC-MS/MS Analysis Cleave->MS Data Protein Identification & Quantification MS->Data

Caption: Experimental workflow for identifying protein-protein interactions.

This compound Structure and Cleavage

References

Application Notes and Protocols for Mass Spectrometry Sample Preparation with Dde Biotin-PEG4-alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dde Biotin-PEG4-alkyne is a versatile chemical probe for the enrichment of azide-modified biomolecules for mass spectrometry-based analysis. This reagent features a terminal alkyne for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, a biotin (B1667282) handle for affinity purification, and a hydrazine-cleavable 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) linker. The hydrophilic tetraethylene glycol (PEG4) spacer enhances solubility in aqueous solutions. The key advantage of the Dde linker is the ability to release captured biomolecules from streptavidin resins under mild conditions, thus reducing background contamination and preserving the integrity of the target molecules for downstream analysis.[1][2]

These application notes provide an overview of the properties of this compound, protocols for its use in mass spectrometry workflows, and representative data for experimental planning.

Chemical Properties and Specifications

The key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C32H50N4O8S[3]
Molecular Weight 650.83 g/mol [3]
Purity >96%[3]
Reactive Group Terminal Alkyne[1]
Affinity Tag Biotin[1]
Cleavage Reagent 2% Hydrazine (B178648) (N₂H₄)[2]
Mass Shift after Cleavage +55.07 Da[2]

Data Presentation

Quantitative Performance Metrics

While precise labeling efficiency and enrichment factors are experiment-dependent, the following table provides a qualitative and comparative overview of the performance of this compound based on published studies. Comparative studies of various cleavable biotin probes have shown that hydrazine-cleavable linkers, like Dde, offer a balance of stability and efficient cleavage.[4] However, some reports suggest that Dde-containing linkers might have some instability during sample preparation, which could affect overall yield compared to other linkers like the acid-cleavable DADPS.[4]

ParameterPerformance CharacteristicNotes
Labeling Efficiency Moderate to HighEfficiency is dependent on the specific protein, accessibility of the azide (B81097) group, and reaction conditions.
Enrichment Specificity HighThe high affinity of the biotin-streptavidin interaction allows for stringent wash conditions, reducing non-specific binding.
Cleavage Efficiency High2% hydrazine effectively cleaves the Dde linker at room temperature.[2]
Compatibility GoodCompatible with standard proteomics workflows, including on-bead digestion.
Mass Spectrometry Data

High-resolution mass spectrometers, such as the Orbitrap, can achieve sub-ppm mass accuracy for precursor and product ions.[5][6][7] This level of accuracy is crucial for confident identification of peptides modified with this compound.

ParameterTypical ValueNotes
Precursor Mass Accuracy < 3 ppmRoutinely achievable with modern Orbitrap mass spectrometers with internal calibration.[8]
Fragment Ion Mass Accuracy < 5 ppmEssential for accurate database searching and peptide identification.
Mass Shift (Post-Cleavage) +55.07 DaThis mass addition remains on the target molecule after cleavage and should be accounted for in database searches.[2]

Experimental Protocols

Protocol 1: Labeling of Azide-Modified Proteins with this compound via Click Chemistry

This protocol describes the general procedure for labeling azide-modified proteins in a cell lysate with this compound.

Materials:

  • Cell lysate containing azide-modified proteins

  • This compound (e.g., from a 10 mM stock in DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄) (e.g., from a 50 mM stock in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (e.g., from a 50 mM stock in DMSO/t-butanol)

  • Sodium ascorbate (B8700270) (e.g., from a 100 mM stock in water, freshly prepared)

  • Phosphate-buffered saline (PBS)

Procedure:

  • To 1 mg of protein lysate in 500 µL of PBS, add this compound to a final concentration of 100 µM.

  • Add CuSO₄ and THPTA/TBTA to final concentrations of 1 mM and 1 mM, respectively. Vortex briefly to mix.

  • Initiate the click reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.

  • Incubate the reaction for 1-2 hours at room temperature with gentle rotation.

  • Proceed to protein precipitation (e.g., with cold acetone) or directly to affinity purification.

Protocol 2: Affinity Purification of Biotinylated Proteins

This protocol details the enrichment of this compound labeled proteins using streptavidin-conjugated magnetic beads.

Materials:

  • Labeled protein lysate from Protocol 1

  • Streptavidin-conjugated magnetic beads

  • Wash Buffer 1 (e.g., 1% SDS in PBS)

  • Wash Buffer 2 (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5)

  • Wash Buffer 3 (e.g., 50 mM ammonium (B1175870) bicarbonate)

  • Magnetic rack

Procedure:

  • Equilibrate the streptavidin magnetic beads by washing them three times with PBS.

  • Add the labeled protein lysate to the equilibrated beads and incubate for 1-2 hours at room temperature with gentle rotation.

  • Place the tube on a magnetic rack to capture the beads and discard the supernatant.

  • Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3. Perform each wash three times.

  • After the final wash, the beads are ready for on-bead digestion or elution.

Protocol 3: On-Bead Digestion and Elution of Peptides

This protocol describes the tryptic digestion of captured proteins on the beads and subsequent elution of the tryptic peptides.

Materials:

  • Beads with captured proteins from Protocol 2

  • Reduction buffer (e.g., 10 mM DTT in 50 mM ammonium bicarbonate)

  • Alkylation buffer (e.g., 55 mM iodoacetamide (B48618) in 50 mM ammonium bicarbonate)

  • Trypsin (mass spectrometry grade)

  • 50 mM ammonium bicarbonate

  • Elution buffer (2% hydrazine in water)

  • Formic acid

Procedure:

  • Resuspend the beads in reduction buffer and incubate at 56°C for 30 minutes.

  • Cool to room temperature and add alkylation buffer. Incubate in the dark for 20 minutes.

  • Wash the beads three times with 50 mM ammonium bicarbonate.

  • Resuspend the beads in 50 mM ammonium bicarbonate and add trypsin (e.g., 1:50 enzyme to protein ratio).

  • Incubate overnight at 37°C with shaking.

  • To cleave the Dde linker, pellet the beads, remove the supernatant containing non-cleaved peptides (optional), and resuspend the beads in 2% hydrazine solution.

  • Incubate for 1-2 hours at room temperature with gentle rotation.

  • Pellet the beads and collect the supernatant containing the cleaved peptides.

  • Acidify the eluted peptides with formic acid to a final concentration of 1% to quench the hydrazine.

  • Desalt the peptides using a C18 StageTip or equivalent before LC-MS/MS analysis.

Visualizations

G cluster_0 Step 1: Metabolic Labeling (Optional) cluster_1 Step 2: Cell Lysis & Click Chemistry cluster_2 Step 3: Affinity Purification cluster_3 Step 4: On-Bead Digestion & Cleavage cluster_4 Step 5: Mass Spectrometry A Cells/Organism B Azide-modified Biomolecule (e.g., Azidohomoalanine) A->B C Incorporation into Proteins B->C D Cell Lysate with Azide-Proteins F Click Reaction (CuSO4, THPTA, NaAsc) D->F E This compound E->F G Biotinylated Protein F->G I Binding G->I H Streptavidin Beads H->I J Stringent Washes I->J K Enriched Biotinylated Proteins on Beads J->K L Reduction & Alkylation K->L M Tryptic Digestion L->M N Hydrazine Cleavage M->N O Eluted Peptides N->O P LC-MS/MS Analysis O->P Q Data Analysis P->Q R Protein Identification & Quantification Q->R G cluster_0 Activity-Based Protein Profiling (ABPP) cluster_1 Click Chemistry & Enrichment cluster_2 Analysis A Proteome C Covalent Labeling of Active Enzymes A->C B Azide-modified Activity-Based Probe B->C D Labeled Proteome C->D F Click Reaction D->F E This compound E->F G Affinity Purification F->G H On-Bead Digestion & Hydrazine Cleavage G->H I LC-MS/MS H->I J Identification of Active Enzymes I->J

References

On-Bead Digestion vs. Cleavage and Elution with Dde Biotin-PEG4-Alkyne: A Comparative Analysis for Proteomic Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realm of proteomics and drug development, the isolation and identification of specific proteins from complex biological mixtures are paramount. Affinity purification followed by mass spectrometry (MS) is a cornerstone technique for these investigations. Two common strategies for processing protein samples after affinity capture on beads are on-bead digestion and cleavage and elution. This application note provides a detailed comparison of these two methodologies, with a specific focus on the use of the cleavable Dde Biotin-PEG4-alkyne linker for the elution strategy. We present comprehensive protocols for both approaches, quantitative comparisons, and visual workflows to guide researchers in selecting the optimal method for their experimental needs.

On-Bead Digestion: A Streamlined Approach

On-bead digestion is a widely adopted technique where proteins captured on affinity beads are proteolytically digested directly on the solid support. This method simplifies the workflow by eliminating the need for a separate elution step, thereby reducing sample handling, potential protein loss, and the introduction of contaminants.[1][2] The resulting peptides are then collected for analysis by mass spectrometry.

Advantages of On-Bead Digestion:

  • Reduced Sample Loss: By avoiding elution and transfer steps, protein loss is minimized, which is particularly beneficial for low-abundance proteins.[1]

  • Time and Labor Efficient: The streamlined workflow requires fewer steps and hands-on time compared to elution protocols.[1][2]

  • Lower Risk of Contamination: Fewer handling steps reduce the chances of introducing external contaminants, such as keratins.

  • Improved Signal-to-Noise Ratio: Concentrating the sample on the beads can lead to a higher effective protein concentration for digestion, potentially improving the signal-to-noise ratio in subsequent MS analysis.[1]

Disadvantages of On-Bead Digestion:

  • Potential for Incomplete Digestion: Steric hindrance from the beads or the affinity ligand (e.g., antibody, streptavidin) can sometimes limit the access of the protease to all cleavage sites on the captured protein, potentially leading to incomplete digestion and reduced peptide coverage.

  • Co-elution of Bead-Derived Contaminants: The digestion process can release peptides from the affinity ligand itself (e.g., antibody fragments or streptavidin), which can interfere with the analysis of the target protein's peptides.[3]

  • Loss of Biotinylated Peptides: In workflows involving biotin-streptavidin capture, the biotinylated peptides themselves will remain bound to the streptavidin beads and will be lost from the final sample.[4]

Cleavage and Elution with this compound: A High-Purity Alternative

An alternative to on-bead digestion is the elution of the captured protein prior to digestion. To overcome the harsh conditions often required for traditional elution methods, which can denature proteins and co-elute non-specific binders, cleavable linkers have been developed. The this compound linker is a versatile tool in this context. This trifunctional molecule contains:

  • A biotin (B1667282) group for high-affinity binding to streptavidin-coated beads.

  • An alkyne handle for covalent attachment to azide-modified target molecules via "click chemistry."[5]

  • A Dde (4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl linker that is cleavable under mild conditions with hydrazine (B178648).[6][7]

This system allows for the specific capture of target proteins and their subsequent release under gentle conditions, leaving behind the biotin tag and the streptavidin beads.

Advantages of Dde Cleavage and Elution:

  • High Purity Eluate: The mild and specific cleavage of the Dde linker results in a cleaner eluate with fewer non-specifically bound proteins and no contamination from the streptavidin beads.[6]

  • Intact Protein Elution: Proteins are eluted in their intact form, which can be advantageous for downstream applications that require the full-length protein.

  • Complete Digestion: In-solution digestion of the eluted proteins generally leads to more complete and efficient proteolysis compared to on-bead digestion, as the protease has unrestricted access to all cleavage sites.

  • Compatibility with Various Downstream Analyses: The eluted, intact proteins can be subjected to various analyses beyond mass spectrometry, such as Western blotting or activity assays.

Disadvantages of Dde Cleavage and Elution:

  • Additional Steps: The workflow involves more steps, including the cleavage reaction and subsequent sample cleanup, which can increase the overall experimental time.

  • Potential for Sample Loss: Each additional step introduces a risk of sample loss, which can be a concern for low-abundance proteins.

  • Use of Hydrazine: The cleavage reagent, hydrazine, is toxic and requires careful handling and disposal.[7]

Quantitative Comparison

The choice between on-bead digestion and cleavage and elution often depends on the specific experimental goals. Here is a summary of key quantitative metrics to consider:

FeatureOn-Bead DigestionCleavage and Elution with Dde Linker
Protein/Peptide Yield Generally higher for abundant proteins due to fewer steps.May be lower for low-abundance proteins due to potential loss during additional steps.
Sample Purity Lower purity due to potential co-elution of affinity ligand peptides and non-specific binders.Higher purity due to specific cleavage and removal of the capture matrix.
Peptide Identifications May result in fewer unique peptide identifications for some proteins due to incomplete digestion.Often yields a higher number of unique peptides and better sequence coverage due to more complete in-solution digestion.
Reproducibility Can be highly reproducible due to the simplified workflow.Reproducibility can be influenced by the efficiency of the cleavage and cleanup steps.
Time Efficiency Faster workflow, often completed in a single day.Longer workflow, typically requiring an overnight cleavage step.

Experimental Protocols

Here, we provide detailed protocols for a typical workflow involving protein enrichment using a biotin-alkyne tag followed by either on-bead digestion or cleavage and elution with this compound.

Workflow Overview

cluster_0 Upstream Processing cluster_1 Method A: On-Bead Digestion cluster_2 Method B: Cleavage and Elution CellLysis Cell Lysis & Protein Extraction ClickChemistry Click Chemistry with Azide-Modified Protein and this compound CellLysis->ClickChemistry BeadCapture Capture on Streptavidin Beads ClickChemistry->BeadCapture Wash_A Wash Beads BeadCapture->Wash_A Wash_B Wash Beads BeadCapture->Wash_B ReductionAlkylation_A Reduction & Alkylation Wash_A->ReductionAlkylation_A Digestion_A On-Bead Tryptic Digestion ReductionAlkylation_A->Digestion_A PeptideCollection_A Peptide Collection Digestion_A->PeptideCollection_A MS_Analysis LC-MS/MS Analysis PeptideCollection_A->MS_Analysis Cleavage Dde Linker Cleavage (Hydrazine) Wash_B->Cleavage EluateCollection Collect Eluate Cleavage->EluateCollection InSolutionDigestion In-Solution Digestion EluateCollection->InSolutionDigestion InSolutionDigestion->MS_Analysis

Caption: Comparative experimental workflows.
Protocol 1: On-Bead Digestion

  • Bead Washing:

    • After protein capture, wash the streptavidin beads three times with 1 mL of 50 mM ammonium (B1175870) bicarbonate.

    • After the final wash, remove as much supernatant as possible without disturbing the beads.

  • Reduction and Alkylation:

    • Resuspend the beads in 100 µL of 50 mM ammonium bicarbonate.

    • Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM.

    • Incubate at 56°C for 30 minutes.

    • Cool to room temperature.

    • Add iodoacetamide (B48618) to a final concentration of 20 mM.

    • Incubate in the dark at room temperature for 30 minutes.

  • Digestion:

    • Add sequencing-grade trypsin to the bead slurry (e.g., 1 µg of trypsin for 50-100 µg of protein).

    • Incubate at 37°C overnight with gentle shaking.

  • Peptide Collection:

    • Centrifuge the beads and carefully transfer the supernatant containing the peptides to a new tube.

    • To further recover peptides, add 100 µL of 0.1% formic acid to the beads, vortex briefly, and centrifuge. Combine this supernatant with the first one.

    • The collected peptides are now ready for desalting and LC-MS/MS analysis.

Protocol 2: Cleavage and Elution with this compound
  • Bead Washing:

    • After protein capture, wash the streptavidin beads three times with 1 mL of phosphate-buffered saline (PBS).

    • After the final wash, remove all supernatant.

  • Dde Linker Cleavage:

    • Prepare a fresh 2% (v/v) aqueous hydrazine solution. Caution: Hydrazine is toxic. Handle with appropriate personal protective equipment in a fume hood.

    • Resuspend the beads in 100 µL of the 2% hydrazine solution.

    • Incubate at 37°C for 1-2 hours with gentle shaking.

  • Eluate Collection:

    • Centrifuge the beads and carefully collect the supernatant containing the eluted proteins.

    • To maximize recovery, wash the beads with 50 µL of 50 mM ammonium bicarbonate and combine the supernatant with the first eluate.

  • In-Solution Digestion:

    • To the collected eluate, add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool to room temperature and add iodoacetamide to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.

    • Add sequencing-grade trypsin (1:50 enzyme-to-protein ratio).

    • Incubate at 37°C overnight.

    • Stop the digestion by adding formic acid to a final concentration of 0.1%.

    • The peptide solution is now ready for desalting and LC-MS/MS analysis.

Signaling Pathway and Logical Relationship Diagrams

Chemical Structure and Cleavage of this compound

cluster_0 This compound Structure Biotin Biotin PEG4 PEG4 Spacer Biotin->PEG4 Dde Dde Linker PEG4->Dde Alkyne Alkyne Dde->Alkyne Hydrazine 2% Hydrazine Dde->Hydrazine CleavedProducts Cleaved Protein-Alkyne + Biotin-PEG4-Dde Remnant Hydrazine->CleavedProducts Cleavage cluster_0 Start Start: Protein of Interest Captured on Beads Question1 Is the protein sample amount very limited? Start->Question1 Question2 Is the highest possible sample purity critical? Question1->Question2 No OnBead Choose On-Bead Digestion Question1->OnBead Yes Question3 Is obtaining the highest peptide coverage essential? Question2->Question3 No CleavageElution Choose Cleavage and Elution Question2->CleavageElution Yes Question3->OnBead No Question3->CleavageElution Yes

References

Troubleshooting & Optimization

Technical Support Center: Dde Protecting Group Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing incomplete cleavage of the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protecting group with hydrazine (B178648).

Troubleshooting Guide

This guide addresses common issues encountered during the removal of the Dde protecting group from peptides, particularly in solid-phase peptide synthesis (SPPS).

Problem: Incomplete Dde Cleavage

Incomplete removal of the Dde group is a frequent challenge that can hinder subsequent peptide modification or cyclization.

Possible Causes & Recommended Solutions

Possible Cause Recommended Solution Key Considerations
Insufficient Hydrazine Concentration Increase the hydrazine monohydrate concentration in DMF from the standard 2% up to 4%.[1] For particularly stubborn Dde or ivDde groups, concentrations as high as 10% have been employed, but should be used with caution.[2]Higher hydrazine concentrations (>2%) can increase the risk of side reactions, such as peptide cleavage at Glycine (B1666218) residues and the conversion of Arginine to Ornithine.[3] Always perform a small-scale test to optimize the concentration for your specific peptide.
Inadequate Reaction Time Extend the duration of each hydrazine treatment. While standard protocols often suggest short incubations (e.g., 3 minutes), increasing this to 5-10 minutes per treatment can enhance cleavage efficiency.[1][4]Prolonged exposure to hydrazine can also lead to side reactions. Monitor the progress of the deprotection to avoid over-exposure.
Insufficient Number of Treatments Increase the number of hydrazine treatment cycles. Instead of the typical 2-3 repetitions, performing 4 or more cycles can drive the reaction to completion.[1][5]Each treatment should be followed by thorough washing with DMF to remove the cleaved Dde-hydrazine adduct and refresh the reagent.[3]
Steric Hindrance or Peptide Aggregation If the Dde-protected residue is in a sterically hindered position or if the peptide is prone to aggregation on the resin, standard cleavage conditions may be inefficient.[2] Consider using a stronger cleavage cocktail or alternative deprotection methods (see below).The more hindered ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl) group is known to be more difficult to remove than Dde.[1][2]
Poor Resin Swelling Ensure the peptide-resin is adequately swelled in DMF before initiating the hydrazine treatment. Poor swelling can limit reagent access to the Dde groups.Allow the resin to swell in DMF for at least 30 minutes prior to the first hydrazine treatment.

Frequently Asked Questions (FAQs)

Q1: What is the standard protocol for Dde cleavage on a solid support?

The standard and most widely cited protocol for Dde group removal involves treating the peptide-resin with a 2% (v/v) solution of hydrazine monohydrate in N,N-dimethylformamide (DMF).[2][3] The process typically involves multiple short treatments to ensure complete removal.

Detailed Experimental Protocol: Standard Dde Cleavage

  • Preparation of Reagent: Prepare a fresh solution of 2% hydrazine monohydrate in DMF. For 1 gram of peptide-resin, approximately 75 mL of the solution will be needed in total.[3]

  • Resin Swelling: Swell the Dde-protected peptide-resin in DMF for at least 30 minutes.

  • Initial Hydrazine Treatment: Drain the DMF and add the 2% hydrazine/DMF solution to the resin (approximately 25 mL per gram of resin).[2][3]

  • Incubation: Gently agitate or let the mixture stand at room temperature for 3 minutes.[2][3]

  • Filtration: Drain the hydrazine solution from the resin.

  • Repetitive Treatments: Repeat steps 3-5 two more times for a total of three hydrazine treatments.[2][3]

  • Washing: Thoroughly wash the resin with DMF (at least 3 times) to remove any residual hydrazine and the cleaved protecting group.[3]

Q2: Can hydrazine treatment cleave other protecting groups?

Yes, hydrazine is not fully orthogonal to the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group.[2] Therefore, if you need to retain the N-terminal Fmoc group, this method is not suitable. In such cases, the N-terminus should be protected with a Boc (tert-butyloxycarbonyl) group, which is stable to hydrazine.[2] The Alloc protecting group can also be sensitive to hydrazine, but this can be suppressed by adding allyl alcohol to the cleavage reagent.[2]

Q3: Are there any common side reactions to be aware of during hydrazine-mediated Dde cleavage?

Beyond the removal of Fmoc groups, high concentrations of hydrazine can lead to undesired side reactions. These include the cleavage of the peptide backbone at glycine residues and the conversion of arginine to ornithine.[3] Additionally, Dde group migration to an unprotected lysine (B10760008) side chain has been observed, especially during Fmoc removal with piperidine (B6355638) prior to Dde cleavage.[6]

Q4: My Dde group is still not completely removed after optimizing hydrazine concentration, time, and repetitions. What are my options?

If optimization of the standard hydrazine protocol fails, you can consider an alternative deprotection method.

Alternative Deprotection Method: Hydroxylamine (B1172632)

For selective Dde removal, especially in the presence of Fmoc groups, a solution of hydroxylamine hydrochloride and imidazole (B134444) in N-methylpyrrolidone (NMP) can be used.[3]

Detailed Experimental Protocol: Hydroxylamine-mediated Dde Cleavage

  • Reagent Preparation: Dissolve hydroxylamine hydrochloride (1 equivalent based on the Dde content of the peptide-resin) and imidazole (0.75 equivalents) in NMP (approximately 10 mL per gram of resin).[3]

  • Resin Treatment: Add the hydroxylamine/imidazole solution to the resin.

  • Incubation: Gently shake the mixture at room temperature for 30-60 minutes.[3]

  • Washing: Filter the resin and wash it thoroughly with DMF (3 times). The peptide-resin is now ready for the next step.[3]

Q5: Can Dde cleavage be performed in the solution phase?

Yes, Dde cleavage can be performed in solution using 2% hydrazine in DMF, similar to the solid-phase protocol. The reaction is generally efficient and can be completed in as little as 10 minutes.[7] Depending on the solubility of your peptide, other solvents such as methanol, dichloromethane, or acetonitrile (B52724) may also be used.[7]

Summary of Dde Cleavage Conditions

Parameter Standard Protocol Optimized Conditions Alternative (Hydroxylamine)
Reagent 2% Hydrazine monohydrate in DMF4% Hydrazine monohydrate in DMF[1]Hydroxylamine HCl & Imidazole in NMP[3]
Reaction Time 3 minutes per treatment[2][3]5-10 minutes per treatment30-60 minutes[3]
Number of Treatments 3[2][3]4 or more1
Temperature Room TemperatureRoom TemperatureRoom Temperature

Visual Guides

Dde_Cleavage_Workflow start Dde-Protected Peptide on Resin swell Swell Resin in DMF start->swell treat Treat with Hydrazine Solution (3 min) swell->treat prep_reagent Prepare 2% Hydrazine in DMF prep_reagent->treat treat->treat wash Wash with DMF (3x) treat->wash end Dde-Deprotected Peptide on Resin wash->end

Caption: Standard workflow for Dde cleavage using 2% hydrazine in DMF.

Troubleshooting_Incomplete_Cleavage start Incomplete Dde Cleavage Detected increase_conc Increase Hydrazine Conc. (e.g., 4%) start->increase_conc increase_time Increase Reaction Time (e.g., 5-10 min) start->increase_time increase_reps Increase Number of Treatments (e.g., 4+) start->increase_reps check_complete Check for Complete Cleavage increase_conc->check_complete increase_time->check_complete increase_reps->check_complete alt_method Use Alternative Method (Hydroxylamine) proceed Proceed with Synthesis alt_method->proceed check_complete->alt_method No check_complete->proceed Yes

Caption: Decision tree for troubleshooting incomplete Dde cleavage.

References

Side reactions of Dde Biotin-PEG4-alkyne in complex lysates

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dde Biotin-PEG4-alkyne

This guide provides troubleshooting advice and frequently asked questions regarding the use of this compound in complex biological lysates for applications such as activity-based protein profiling (ABPP) and target identification.

Frequently Asked Questions (FAQs)

Q1: What is the function of each component of the this compound probe?

A: The probe is a trifunctional reagent designed for chemical proteomics.

  • Alkyne: This functional group allows for covalent attachment to azide-modified target proteins via a copper-catalyzed or strain-promoted "click chemistry" reaction.

  • PEG4 (Polyethylene Glycol): This linker increases the hydrophilicity and solubility of the probe in aqueous buffers commonly used in proteomics. It also provides spatial separation between the biotin (B1667282) tag and the labeled protein, which can improve the efficiency of affinity capture.[1]

  • Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl): The Dde group acts as a protecting or "masking" group for the biotin molecule.[2] This prevents the biotin from interacting with streptavidin until it is intentionally removed.

  • Biotin: This is a high-affinity tag for streptavidin, which is typically immobilized on beads or a resin for the enrichment and purification of labeled proteins.[3]

Q2: Why is my protein yield extremely low after streptavidin pulldown?

A: Low yield is one of the most common issues. The primary causes are typically incomplete removal of the Dde protecting group, probe degradation, or inefficient click chemistry reaction. Incomplete Dde cleavage is a frequent culprit, as the biotin remains masked and cannot bind to the streptavidin beads.

Q3: I am observing a high number of non-specific proteins in my mass spectrometry results. What are the likely causes?

A: High background is often due to non-specific binding of proteins to the streptavidin beads or the probe itself. This can be exacerbated by insufficient washing, inadequate bead blocking, or hydrophobic interactions. In some cases, the avidin (B1170675) component of avidin-biotin complexes can bind non-specifically to proteins on blots, a phenomenon that can be reduced by increasing salt concentrations in buffers.[4]

Q4: Can the alkyne group react with molecules other than the intended azide (B81097) tag in the lysate?

A: While the alkyne-azide cycloaddition is highly specific, terminal alkynes can, under certain conditions, react with nucleophiles like the active-site cysteine residues of some proteases.[5] This is a potential source of off-target labeling, though it is generally less common than issues with Dde deprotection or non-specific binding to beads.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Yield of Target Protein 1. Incomplete Dde Cleavage: Hydrazine (B178648) concentration is too low, incubation time is too short, or pH is suboptimal.Increase hydrazine monohydrate concentration to 2-5% (v/v) and optimize incubation time (30-90 min). Ensure the reaction buffer pH is between 8.0 and 8.5.[2][6] See Protocol 1 for a detailed procedure.
2. Probe Instability/Degradation: The Dde group may be unstable in certain amine-containing buffers (e.g., Tris) or in the presence of detergents like SDS.[1]Prepare lysates and perform click chemistry in buffers without primary amines, such as HEPES or phosphate (B84403) buffers. Aliquot and store the probe according to the manufacturer's instructions.
3. Inefficient Click Chemistry: Suboptimal concentrations of copper, ligand, or reducing agent.Ensure all click chemistry reagents are fresh. Optimize reagent concentrations as per established protocols for complex lysates.[7]
High Background / Non-Specific Binding 1. Insufficient Bead Blocking: Endogenous biotin-binding proteins or non-specific protein adherence to beads.Pre-clear the lysate by incubating it with streptavidin beads before adding your sample.[8] Thoroughly block the streptavidin beads with a solution of 5% Bovine Serum Albumin (BSA) in your wash buffer.
2. Hydrophobic Interactions: The probe or linker may non-specifically associate with hydrophobic proteins.Add a mild, non-ionic detergent (e.g., 0.05-0.1% Tween-20 or Triton X-100) to your binding and wash buffers to disrupt non-specific hydrophobic interactions.
3. Incomplete Removal of Unbound Probe/Reagents: Residual unbound probe can occupy binding sites on the beads.Increase the number and volume of wash steps after the streptavidin enrichment step. Use increasingly stringent wash buffers (e.g., high salt, mild detergent).[9]
Inconsistent Results Between Replicates 1. Protein Aggregation/Precipitation: High concentrations of hydrazine or organic solvents (like DMF) can cause protein precipitation.Perform Dde cleavage in an aqueous buffer if possible.[10][11] If DMF is necessary, ensure the final concentration is low. Centrifuge the lysate to remove any precipitate before proceeding to enrichment.
2. Variable Dde Cleavage Efficiency: Slight variations in temperature, pH, or hydrazine concentration.Prepare a fresh hydrazine solution for each experiment. Use a temperature-controlled incubator/shaker to ensure consistent reaction conditions.

Quantitative Data Summary

Table 1: Recommended Conditions for Dde Deprotection

Parameter Recommended Range Notes
Hydrazine Monohydrate Conc. 2 - 5% (v/v) in buffer A concentration of 2% is a standard starting point, but increasing to 4% can significantly improve removal efficiency.[2][6] Concentrations above 5% may risk protein precipitation or side reactions.[2]
Reaction Buffer 100 mM HEPES or Phosphate Avoid primary amine buffers like Tris, which can interfere with the Dde group.[1]
Reaction pH 8.0 - 8.5 The cleavage reaction is pH-dependent.
Temperature 25 - 37 °C Higher temperatures can accelerate the reaction but may compromise protein stability. Start with room temperature (25 °C).

| Incubation Time | 30 - 90 minutes | Perform a time-course experiment to determine the optimal duration for your specific system. Multiple, shorter incubations (e.g., 3 x 3 min) are sometimes used in solid-phase synthesis but may be less practical for lysates.[2] |

Experimental Protocols

Protocol 1: Dde Group Cleavage in Complex Lysate
  • Buffer Preparation: Prepare a fresh 1 M stock of HEPES or phosphate buffer at pH 8.5.

  • Sample Preparation: To your protein lysate (that has already undergone the click chemistry reaction with this compound), add the buffer from step 1 to a final concentration of 100 mM.

  • Hydrazine Addition: Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in the reaction buffer (e.g., 100 mM HEPES, pH 8.5). Add this solution to the lysate.

  • Incubation: Incubate the reaction mixture for 60 minutes at 25 °C with gentle rotation.

  • Quenching (Optional but Recommended): To quench any remaining hydrazine, add acetone (B3395972) to a final concentration of 10% (v/v) and incubate for 5 minutes. This step can help reduce potential side reactions.

  • Cleanup: Proceed immediately to a buffer exchange step (e.g., using a desalting column) or streptavidin bead enrichment to separate the labeled proteins from the reaction components.

Protocol 2: Streptavidin Enrichment of Biotinylated Proteins
  • Bead Preparation: Resuspend the streptavidin agarose (B213101) or magnetic beads in a wash buffer (e.g., PBS with 0.1% Tween-20). Wash the beads three times to remove any storage buffer.

  • Bead Blocking: Resuspend the washed beads in a blocking buffer (e.g., wash buffer supplemented with 5% BSA) and incubate for 1 hour at room temperature with rotation. This minimizes non-specific binding of proteins to the beads.

  • Binding: After blocking, wash the beads once with wash buffer. Add the Dde-deprotected lysate to the blocked beads and incubate for 1-2 hours at 4 °C with rotation to allow the biotinylated proteins to bind.

  • Washing: Pellet the beads and discard the supernatant. Wash the beads extensively to remove non-specifically bound proteins. Perform at least five sequential washes with increasing stringency (e.g., start with PBS + 0.1% Tween-20, move to a high-salt buffer like 500 mM NaCl, and finish with a buffer containing a low concentration of SDS like 0.1%).

  • Elution: Elute the bound proteins from the beads using a buffer containing 2-5% SDS and boiling for 5-10 minutes, or by using other methods compatible with downstream analysis like on-bead digestion for mass spectrometry.

Visualizations

G cluster_prep Phase 1: Labeling cluster_deprotect Phase 2: Deprotection cluster_enrich Phase 3: Enrichment & Analysis Lysate Complex Protein Lysate (+ Azide-modified Target) Click Add this compound + Click Chemistry Reagents Lysate->Click LabeledLysate Lysate with Dde-Protected Biotinylated Target Click->LabeledLysate Deprotect Add 2-5% Hydrazine (pH 8.0-8.5) LabeledLysate->Deprotect CleavedLysate Lysate with Exposed Biotinylated Target Deprotect->CleavedLysate Enrich Incubate with Streptavidin Beads CleavedLysate->Enrich Wash Extensive Washing Steps Enrich->Wash Elute Elute Proteins Wash->Elute Analyze MS Analysis Elute->Analyze

Caption: Standard experimental workflow for target enrichment.

G Start Problem: Low Protein Yield CheckCleavage Was Dde cleavage optimized? (Time, Conc., pH) Start->CheckCleavage CheckClick Were Click Chemistry reagents fresh and optimized? CheckCleavage->CheckClick Yes Sol_Cleavage Solution: Increase Hydrazine to 4%. Incubate for 60-90 min at pH 8.5. See Protocol 1. CheckCleavage->Sol_Cleavage No CheckBeads Was bead binding capacity sufficient? CheckClick->CheckBeads Yes Sol_Click Solution: Use fresh reagents. Re-optimize Cu/Ligand ratio. CheckClick->Sol_Click No Sol_Beads Solution: Increase bead volume. Check manufacturer specs. CheckBeads->Sol_Beads No

Caption: Troubleshooting logic for low protein yield.

G cluster_intended Intended Pathway cluster_side Potential Side Reactions / Issues Target Azide-Target Clicked Clicked Product Target->Clicked Probe Dde-Biotin-Alkyne Probe->Clicked Click Rxn Deprotected Biotin-Target Clicked->Deprotected Hydrazine Incomplete Incomplete Cleavage (Dde remains) Clicked->Incomplete Low Hydrazine Enriched Streptavidin-Bound Deprotected->Enriched SA Beads Result1 -> No Binding to Beads NonSpecific Non-Specific Binding (to Beads) Result2 -> High Background

Caption: Intended reaction pathway versus common side issues.

References

Optimizing hydrazine concentration for Dde removal from peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group from peptides using hydrazine (B178648). Find answers to frequently asked questions and troubleshoot common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the standard protocol for Dde removal from a peptide resin?

A1: The standard method for removing the Dde group involves treating the peptide-resin with a 2% solution of hydrazine monohydrate in N,N-dimethylformamide (DMF).[1][2] The N-terminal residue should be protected with a Boc group, as these conditions also remove Fmoc protecting groups.[1]

Q2: Why is it important to control the hydrazine concentration?

A2: Exceeding a 2% hydrazine concentration can lead to undesirable side reactions. Higher concentrations may cause cleavage of the peptide backbone at glycine (B1666218) residues and the conversion of arginine residues to ornithine.[1]

Q3: Can Dde be removed in the solution phase?

A3: Yes, Dde deprotection can be performed in the solution phase using 2% hydrazine in a suitable solvent like DMF, methanol, DCM, or acetonitrile. The reaction is generally efficient, often completing within 10 minutes.[3][4] However, be mindful of potential Dde group migration, especially if other free amino groups are nearby.[3][4]

Q4: Are there any alternatives to hydrazine for Dde removal?

A4: Yes, an alternative method involves using hydroxylamine (B1172632) hydrochloride and imidazole (B134444) in N-methylpyrrolidone (NMP).[1][5] This method can selectively remove Dde groups in the presence of Fmoc protecting groups.[1]

Q5: What is the ivDde group and how does its removal differ from Dde?

A5: The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group is a more sterically hindered protecting group that is more stable during long syntheses and less prone to migration than Dde.[1] While it can also be removed with 2% hydrazine, removal may be more challenging. In cases of difficult ivDde removal, increasing the hydrazine concentration to 4% or even up to 10% has been employed.[2][6]

Troubleshooting Guide

Problem: Incomplete Dde/ivDde Removal

Incomplete removal of the Dde or ivDde protecting group can hinder subsequent peptide modification steps. If you are experiencing low yields or observing starting material after the deprotection reaction, consider the following troubleshooting steps.

TroubleshootingWorkflow start Incomplete Dde/ivDde Removal Detected check_reagents Verify Freshness and Concentration of Hydrazine Solution start->check_reagents increase_time Increase Reaction Time per Treatment check_reagents->increase_time Reagents are fresh increase_iterations Increase Number of Hydrazine Treatments increase_time->increase_iterations Still incomplete success Successful Deprotection increase_time->success Deprotection complete increase_conc Increase Hydrazine Concentration (e.g., to 4%) Caution: Monitor for side reactions increase_iterations->increase_conc Still incomplete increase_iterations->success Deprotection complete alternative_method Consider Alternative Deprotection Method (e.g., Hydroxylamine) increase_conc->alternative_method Still incomplete or side reactions observed increase_conc->success Deprotection complete alternative_method->success

Caption: Troubleshooting workflow for incomplete Dde/ivDde removal.

Problem: Low Yield of Enriched Proteins After Deprotection

Low recovery of your target peptide after Dde removal and subsequent steps can be attributed to several factors.

  • Inefficient Deprotection: Ensure complete Dde removal by optimizing the hydrazine treatment as described above.

  • Insufficient Washing: Thoroughly wash the resin after deprotection to remove all reaction byproducts.

  • Peptide Solubility Issues: For peptides that are difficult to solubilize, consider using a cleavable solubility-enhancing tag.

Experimental Protocols

Protocol 1: Standard Dde/ivDde Removal with 2% Hydrazine

This protocol is suitable for the removal of Dde and most ivDde groups from peptides on solid-phase resin.

Dde_Removal_Workflow start Start: Peptide-Resin with Dde/ivDde Group prepare_solution Prepare 2% Hydrazine Monohydrate in DMF start->prepare_solution treatment_1 Treat Resin with Hydrazine Solution (e.g., 3 min) prepare_solution->treatment_1 filter_1 Filter treatment_1->filter_1 treatment_2 Repeat Hydrazine Treatment filter_1->treatment_2 filter_2 Filter treatment_2->filter_2 treatment_3 Repeat Hydrazine Treatment a Third Time filter_2->treatment_3 filter_3 Filter treatment_3->filter_3 wash Wash Resin Thoroughly with DMF filter_3->wash end End: Resin with Deprotected Amine wash->end

Caption: Standard experimental workflow for Dde/ivDde removal using hydrazine.

Methodology:

  • Prepare the Deprotection Solution: Prepare a 2% (v/v) solution of hydrazine monohydrate in high-quality, peptide-synthesis-grade DMF. Prepare approximately 75 mL of solution per gram of peptide-resin.[1]

  • Initial Treatment: Place the peptide-resin in a suitable reaction vessel. Add the 2% hydrazine solution (approximately 25 mL per gram of resin).[1]

  • Reaction: Allow the mixture to stand at room temperature for 3 minutes, with gentle agitation.[1]

  • Filtration: Filter the resin to remove the deprotection solution.[1]

  • Repeat Treatments: Repeat steps 2-4 two more times for a total of three hydrazine treatments.[1][2]

  • Washing: After the final treatment, wash the resin thoroughly three times with DMF to remove residual hydrazine and byproducts.[1] The resin is now ready for the next step in your synthesis.

Protocol 2: Alternative Dde Removal with Hydroxylamine

This protocol is recommended for the selective removal of the Dde group while preserving Fmoc protecting groups.

Methodology:

  • Prepare the Deprotection Solution: Dissolve hydroxylamine hydrochloride (1 equivalent based on the Dde content of the peptide-resin) and imidazole (0.75 equivalents based on the Dde content) in NMP (approximately 10 mL per gram of peptide-resin).[1][5]

  • Treatment: Add the prepared solution to the peptide-resin.[5]

  • Reaction: Gently shake the mixture at room temperature for 30 to 60 minutes.[1][5]

  • Filtration: Filter the resin to remove the deprotection solution.

  • Washing: Wash the resin three times with DMF.[1][5] The resin is now ready for further elaboration.

Data Summary: Hydrazine Deprotection Conditions

The following table summarizes various conditions reported for the removal of Dde and the more hindered ivDde protecting groups. Optimization may be required based on the specific peptide sequence and reaction scale.

ParameterStandard ConditionOptimized/Alternative ConditionNotes
Reagent 2% Hydrazine in DMF[1][2]4% Hydrazine in DMF[6]Higher concentrations may be needed for stubborn ivDde groups.
Reaction Time 3 minutes per treatment[1]5 minutes per treatment[6]Increasing reaction time can improve deprotection efficiency.[6]
Number of Treatments 3 repetitions[1][2]4 repetitions[6]Increasing the number of treatments can also enhance removal.[6]
Alternative Reagent N/AHydroxylamine HCl / Imidazole in NMP[1]Use for selective Dde removal in the presence of Fmoc groups.

References

Technical Support Center: Purification of Biotinylated Proteins after Dde Linker Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of biotinylated proteins following cleavage of a 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) linker.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Dde linker cleavage?

The Dde linker is cleaved by treatment with hydrazine (B178648) or hydroxylamine (B1172632).[1][2] This allows for the release of the biotinylated protein from a streptavidin resin under mild conditions, which is a significant advantage for maintaining protein integrity.[3]

Q2: What are the standard conditions for Dde linker cleavage using hydrazine?

Typical protocols utilize a 2% (v/v) hydrazine solution in a buffer such as PBS or DMF.[1][3] Incubation is commonly performed at room temperature for 1 to 2 hours or at 40°C for 60 minutes.[4][5] Some studies have reported cleavage rates of over 95% using 2% hydrazine.[4]

Q3: Are there alternatives to hydrazine for Dde linker cleavage?

Yes, hydroxylamine hydrochloride can be used as an alternative to hydrazine.[1][2] A common protocol involves using a solution of hydroxylamine hydrochloride and imidazole (B134444) in N-methylpyrrolidone (NMP).[1][6] This can be a milder option and may be preferable in certain experimental contexts.

Q4: What are the potential side reactions associated with hydrazine cleavage?

At concentrations higher than 2%, hydrazine can cause undesired peptide bond cleavage, particularly at Glycine (Gly) residues, and can convert Arginine (Arg) residues to Ornithine.[1] It is crucial to control the hydrazine concentration and reaction conditions to minimize these side reactions.

Q5: How can I remove residual hydrazine after the cleavage reaction?

Residual hydrazine can be removed by dialysis, desalting columns, or by quenching the reaction. Quenching can be achieved by adding a weak acid to neutralize the basic hydrazine. Subsequent buffer exchange steps will further remove any remaining traces.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Protein Yield After Elution Incomplete Dde Linker Cleavage: The cleavage reaction may not have gone to completion.1. Optimize Cleavage Conditions: Increase the incubation time (e.g., up to 2 hours at room temperature or 1.5 hours at 37°C).2. Increase Hydrazine Concentration: If using 2% hydrazine, consider increasing to 4%, but be mindful of potential side reactions.[4]3. Ensure Fresh Reagents: Use a fresh solution of hydrazine, as its reactivity can diminish over time.4. Check for Proper Mixing: Ensure the resin is kept in suspension during the cleavage reaction to allow for efficient access of the cleavage reagent to the linker.
Protein Precipitation on the Resin: The eluted protein may have precipitated on the streptavidin beads.1. Modify Elution Buffer: Include additives in the cleavage/elution buffer to enhance protein solubility, such as non-ionic detergents (e.g., 0.1% Tween-20) or a moderate concentration of a chaotropic agent (e.g., 1-2 M urea). Note that Dde linkers are generally stable in urea.[7]2. Elute at a Higher Temperature: Perform the cleavage and elution at a slightly elevated temperature (e.g., 37°C) to improve solubility, but monitor for protein stability.
Premature Linker Cleavage: The Dde linker may be unstable under the conditions used for binding or washing.1. Avoid Primary Amines: Dde linkers can be sensitive to primary amines. Avoid buffers such as Tris during the binding and washing steps.[8]2. Control pH: Maintain a neutral to slightly acidic pH during binding and washing to ensure linker stability.
Presence of Contaminating Proteins in the Eluate Non-Specific Binding to Streptavidin Resin: Some proteins naturally bind to streptavidin or the agarose (B213101) matrix.1. Stringent Washing: Increase the stringency of the wash steps before cleavage. Use buffers with higher salt concentrations (e.g., up to 500 mM NaCl), non-ionic detergents, or a low concentration of an organic solvent.2. Pre-clear Lysate: Incubate the cell lysate with unconjugated agarose beads prior to incubation with streptavidin beads to remove proteins that bind non-specifically to the matrix.
Co-elution of Endogenously Biotinylated Proteins: The harsh elution conditions required for traditional biotin-streptavidin purification are avoided with cleavable linkers, but some non-specific elution can still occur.1. Optimize Cleavage Conditions: Use the mildest effective cleavage conditions (e.g., lowest effective hydrazine concentration and time) to minimize the release of non-covalently bound proteins.
Protein Degradation Protease Activity: Endogenous proteases in the sample may degrade the target protein.1. Add Protease Inhibitors: Ensure that a protease inhibitor cocktail is included in all buffers used during the purification process.
Harsh Cleavage Conditions: Although milder than traditional methods, the cleavage conditions may still affect sensitive proteins.1. Use Hydroxylamine: Consider using the hydroxylamine cleavage method as a milder alternative to hydrazine.[1]2. Optimize Incubation Time and Temperature: Minimize the incubation time and use the lowest effective temperature for cleavage.

Quantitative Data Summary

The following tables summarize quantitative data on Dde linker cleavage efficiency and protein recovery.

Table 1: Dde Linker Cleavage Efficiency with Hydrazine

Hydrazine ConcentrationTemperatureIncubation TimeCleavage EfficiencyReference
2%Room Temperature1-2 hours>95%[4][5]
4%40°C60 minutesHigh (not specified)[4]

Table 2: Elution Efficiency of Dde-Based Linkers

Linker TypeElution ConditionsElution EfficiencyReference
Dde-based trifunctional reagent200 mM Tris, 0.05% SDS, pH 8.5, 2h92%[9]

Experimental Protocols

Protocol 1: On-Bead Dde Linker Cleavage with Hydrazine

This protocol describes the cleavage of the Dde linker and elution of the target protein directly from the streptavidin resin.

  • Washing of Streptavidin Resin:

    • After binding the biotinylated protein, wash the streptavidin resin extensively to remove non-specifically bound proteins.

    • Perform sequential washes with:

      • High salt buffer (e.g., PBS with 500 mM NaCl)

      • Buffer with non-ionic detergent (e.g., PBS with 0.5% Tween-20)

      • Final wash with PBS to remove residual detergent.

  • Dde Linker Cleavage:

    • Prepare a fresh 2% (v/v) hydrazine solution in PBS.

    • Resuspend the washed streptavidin resin in the cleavage buffer (e.g., 1 mL of cleavage buffer per 100 µL of resin slurry).

    • Incubate at room temperature for 1-2 hours with gentle end-over-end rotation.

  • Elution and Collection:

    • Centrifuge the resin at a low speed (e.g., 1000 x g for 2 minutes) and carefully collect the supernatant containing the eluted protein.

    • Perform a second elution with a smaller volume of cleavage buffer to maximize recovery.

    • Pool the eluates.

  • Hydrazine Quenching and Buffer Exchange:

    • To quench the reaction, add a weak acid such as acetic acid to neutralize the hydrazine.

    • Immediately proceed with buffer exchange into a suitable storage buffer using dialysis or a desalting column to remove residual hydrazine and cleavage byproducts.

Protocol 2: Dde Linker Cleavage with Hydroxylamine

This protocol provides an alternative, milder method for Dde linker cleavage.

  • Preparation of Cleavage Solution:

    • Prepare a solution of hydroxylamine hydrochloride (1 equivalent based on the Dde content of the resin) and imidazole (0.75 equivalents) in N-methylpyrrolidone (NMP).[1]

  • Cleavage Reaction:

    • Add the cleavage solution to the washed streptavidin resin.

    • Incubate at room temperature for 30-60 minutes with gentle shaking.[1]

  • Elution and Washing:

    • Filter the resin and collect the eluate containing the cleaved protein.

    • Wash the resin with DMF to recover any remaining protein.[1]

    • Pool the eluate and wash fractions.

  • Buffer Exchange:

    • Perform buffer exchange to remove NMP, hydroxylamine, and imidazole.

Visualizations

experimental_workflow cluster_binding Protein Binding cluster_washing Washing cluster_cleavage Cleavage & Elution cluster_purification Final Purification start Biotinylated Protein (with Dde linker) binding Binding start->binding Incubate streptavidin Streptavidin Resin streptavidin->binding wash Wash Resin (remove non-specific proteins) binding->wash cleavage Dde Linker Cleavage (2% Hydrazine or Hydroxylamine) wash->cleavage elution Elution cleavage->elution quenching Quenching (optional) elution->quenching buffer_exchange Buffer Exchange quenching->buffer_exchange purified_protein Purified Protein buffer_exchange->purified_protein

Caption: Experimental workflow for the purification of biotinylated proteins.

troubleshooting_logic start Low Protein Yield? incomplete_cleavage Incomplete Cleavage? start->incomplete_cleavage Yes protein_precipitation Protein Precipitation? start->protein_precipitation No optimize_cleavage Optimize Cleavage: - Increase time/temp - Increase hydrazine conc. - Fresh reagents incomplete_cleavage->optimize_cleavage Yes modify_buffer Modify Elution Buffer: - Add solubilizing agents protein_precipitation->modify_buffer Yes

Caption: Troubleshooting logic for low protein yield.

References

Technical Support Center: Troubleshooting Low Yield in Pull-down Assays using Dde Biotin-PEG4-alkyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low-yield issues encountered in pull-down assays utilizing Dde Biotin-PEG4-alkyne. The information is presented in a question-and-answer format to directly address common problems.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized to follow the typical workflow of a pull-down assay, addressing potential pitfalls at each stage.

Protein Labeling & Lysis

Q1: I'm not sure if my protein of interest is being successfully labeled with the alkyne group. How can I check this?

A1: Incomplete labeling of your target protein with the alkyne handle is a primary reason for low pull-down yield.

  • Recommendation: Before proceeding with the pull-down, it is advisable to confirm the successful incorporation of the alkyne tag. This can be achieved by performing a small-scale click reaction with an azide-functionalized fluorescent dye (e.g., Azide-Fluor 488) on your protein lysate. The labeled protein can then be visualized by in-gel fluorescence scanning after SDS-PAGE. A clear fluorescent band corresponding to the molecular weight of your target protein indicates successful labeling.

Q2: Could the lysis buffer be interfering with my experiment?

A2: Yes, the composition of your lysis buffer is critical. Certain components can inhibit the downstream click reaction or lead to protein degradation.

  • Troubleshooting:

    • Avoid Primary Amines: Buffers containing primary amines, such as Tris, can interfere with the copper-catalyzed azide-alkyne cycloaddition (CuAAC). It is recommended to use buffers like HEPES or PBS.

    • Include Protease and Phosphatase Inhibitors: Ensure your lysis buffer is always supplemented with a fresh cocktail of protease and phosphatase inhibitors to prevent degradation of your target protein and its interacting partners.

    • Detergent Choice: While detergents are necessary for cell lysis, harsh detergents can denature proteins and disrupt protein-protein interactions. Start with a mild non-ionic detergent like NP-40 or Triton X-100. If you are working with membrane proteins, you may need to optimize the detergent type and concentration. Avoid detergents like Tween or Triton in samples intended for mass spectrometry as they can interfere with the analysis.

Click Chemistry Reaction (CuAAC)

Q3: My click reaction seems to be inefficient, leading to low biotinylation of my target protein. How can I optimize it?

A3: The efficiency of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is paramount for a successful pull-down. Several factors can impact this reaction.

  • Troubleshooting Steps:

    • Fresh Reagents: Always use freshly prepared solutions of sodium ascorbate (B8700270) and copper(II) sulfate. Sodium ascorbate is prone to oxidation, which will render it ineffective at reducing Cu(II) to the active Cu(I) catalyst.

    • Copper Catalyst and Ligand: The copper catalyst can be toxic to proteins. The use of a copper-chelating ligand like THPTA or TBTA is highly recommended to stabilize the Cu(I) ion, improve reaction efficiency, and reduce protein precipitation. A common starting point is a 5:1 ligand to copper ratio.

    • Degassing: Oxygen can oxidize the Cu(I) catalyst to the inactive Cu(II) state. Degassing your reaction buffer by bubbling with nitrogen or argon before adding the catalyst can improve the reaction yield.

    • Side Reactions: Free cysteine residues in your protein lysate can react with the alkyne group in the presence of the copper catalyst, leading to non-specific labeling. To mitigate this, you can pre-treat your lysate with a cysteine-alkylating agent like iodoacetamide (B48618) (IAA).

Experimental Protocols

Protocol 1: General Workflow for Pull-Down Assay with this compound

This protocol outlines the key steps from cell culture to the elution of captured proteins.

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with your alkyne-labeled probe or metabolic label for the appropriate time.

    • Include a vehicle-treated control.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with fresh protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

    • To 1 mg of protein lysate, add the this compound to a final concentration of 50-100 µM.

    • Add the copper catalyst premix: 100 µM CuSO₄ and 500 µM THPTA.

    • Initiate the reaction by adding 1 mM freshly prepared sodium ascorbate.

    • Incubate for 1 hour at room temperature with gentle rotation.

  • Streptavidin Bead Incubation:

    • Pre-wash streptavidin magnetic beads three times with lysis buffer.

    • Add the pre-washed beads to the reaction mixture.

    • Incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads sequentially with the following buffers to remove non-specific binders:

      • Wash 1: Lysis buffer (2 times)

      • Wash 2: High salt buffer (e.g., 50 mM HEPES pH 7.4, 500 mM NaCl, 1 mM EDTA, 1% NP-40)

      • Wash 3: Lysis buffer (2 times)

  • Elution via Dde Linker Cleavage:

    • Resuspend the washed beads in a 2% aqueous hydrazine (B178648) solution.

    • Incubate at 37°C for 1-2 hours with gentle shaking.

    • Pellet the beads and collect the supernatant containing the eluted proteins.

    • Perform a second elution and pool the supernatants.

  • Sample Preparation for Mass Spectrometry:

    • The eluted sample can be prepared for mass spectrometry using standard protocols such as in-solution trypsin digestion or filter-aided sample preparation (FASP).

Protocol 2: On-Bead Trypsin Digestion

This is an alternative to elution, where proteins are digested while still bound to the beads.

  • Bead Washing:

    • After the final wash step in the pull-down protocol, wash the beads twice with 50 mM ammonium (B1175870) bicarbonate (pH 8.0).

  • Reduction and Alkylation:

    • Resuspend the beads in 50 µL of 10 mM DTT in 50 mM ammonium bicarbonate.

    • Incubate at 56°C for 30 minutes.

    • Cool to room temperature and add 5 µL of 55 mM iodoacetamide.

    • Incubate in the dark at room temperature for 20 minutes.

  • Trypsin Digestion:

    • Add trypsin (e.g., 1 µg) to the bead suspension.

    • Incubate overnight at 37°C with shaking.

  • Peptide Collection:

    • Pellet the beads and collect the supernatant containing the digested peptides.

    • Acidify the supernatant with formic acid to a final concentration of 1% to stop the digestion.

    • The peptides are now ready for desalting and mass spectrometry analysis.

Data Presentation

Table 1: Troubleshooting Guide for Low Pull-Down Yield
Observation Potential Cause Suggested Solution
No/weak band of target protein in input Protein degradation or low expression.Use fresh protease/phosphatase inhibitors. Confirm protein expression by western blot before starting the pull-down.
Target protein present in input, but not in pull-down Inefficient alkyne labeling or click reaction.Confirm alkyne labeling with a fluorescent azide. Optimize click reaction conditions (fresh reagents, ligand, degassing).
Inefficient binding to streptavidin beads.Ensure beads are not expired and have sufficient binding capacity. Increase incubation time with beads.
High background/many non-specific bands Insufficient washing.Increase the number of washes and/or the stringency of the wash buffers (e.g., higher salt concentration).
Non-specific binding to beads.Pre-clear the lysate by incubating with beads alone before adding the biotinylated sample.
Low yield after elution Incomplete cleavage of the Dde linker.Optimize cleavage conditions: increase hydrazine concentration (up to 4%), incubation time, or temperature. Ensure the pH is appropriate for hydrazinolysis.
Protein precipitation during elution.Analyze the beads after elution to see if the protein is still bound. If so, try a different elution method or on-bead digestion.
Table 2: Comparison of Dde Linker Cleavage Conditions
Hydrazine Conc. Incubation Time Temperature Relative Elution Efficiency Notes
2%1 hour37°CModerateGood starting point for most applications.
2%2 hours37°CHighIncreased incubation time can improve yield.
4%1 hour37°CHighHigher concentration can increase cleavage efficiency.
2%1 hourRoom TempLowCleavage is less efficient at lower temperatures.

Note: These are representative values. Optimal conditions should be determined empirically for each specific protein complex.

Visualizations

Experimental Workflow

PullDown_Workflow cluster_0 Sample Preparation cluster_1 Biotinylation cluster_2 Affinity Purification cluster_3 Elution & Analysis CellLysis 1. Cell Lysis & Protein Extraction AlkyneLabeling 2. Alkyne Labeling of Target Protein CellLysis->AlkyneLabeling ClickReaction 3. Click Reaction with This compound AlkyneLabeling->ClickReaction BeadBinding 4. Binding to Streptavidin Beads ClickReaction->BeadBinding Washing 5. Washing to Remove Non-specific Binders BeadBinding->Washing Elution 6. Dde Linker Cleavage (Elution) Washing->Elution MS_Analysis 7. Mass Spectrometry Analysis Elution->MS_Analysis

Caption: Overall workflow for a pull-down assay using this compound.

Troubleshooting Logic

Troubleshooting_Logic cluster_Input Check Input & Labeling cluster_Click Check Click Reaction cluster_Binding Check Binding & Washing cluster_Elution Check Elution Start Low/No Yield in Pull-down CheckInput Is target protein in input lysate? Start->CheckInput CheckLabeling Is alkyne labeling successful? CheckInput->CheckLabeling Yes OptimizeLysis Optimize Lysis/ Check Protein Expression CheckInput->OptimizeLysis No OptimizeLabeling Optimize Alkyne Labeling CheckLabeling->OptimizeLabeling No CheckClick Is click reaction efficient? CheckLabeling->CheckClick Yes OptimizeClick Optimize CuAAC: - Fresh Reagents - Ligand - Degas CheckClick->OptimizeClick No CheckBinding Is binding to beads efficient? CheckClick->CheckBinding Yes CheckWashing Is background high? CheckBinding->CheckWashing Yes OptimizeBinding Optimize Bead Binding: - Incubation Time - Bead Capacity CheckBinding->OptimizeBinding No OptimizeWashing Optimize Washing: - Stringency - Pre-clearing CheckWashing->OptimizeWashing Yes CheckElution Is elution efficient? CheckWashing->CheckElution No OptimizeElution Optimize Dde Cleavage: - Hydrazine Conc. - Time/Temp CheckElution->OptimizeElution No

Caption: A decision tree for troubleshooting low yield in pull-down assays.

Technical Support Center: Dde Protecting Group Stability in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting stability issues related to the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group during chemical synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of the Dde protecting group.

Issue 1: Premature cleavage or partial loss of the Dde group during Fmoc-SPPS.

  • Question: I am observing unexpected deprotection of the Dde group during the piperidine (B6355638) treatment for Fmoc removal. What could be the cause and how can I prevent it?

  • Answer: While the Dde group is generally considered stable to the basic conditions of Fmoc deprotection, prolonged exposure to piperidine can lead to its partial cleavage. This is especially true in long syntheses with numerous deprotection cycles.

    Solutions:

    • Minimize Piperidine Exposure: Reduce the piperidine treatment time to the minimum required for complete Fmoc removal.

    • Use a Milder Base: Consider replacing piperidine with a less nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for Fmoc deprotection. A solution of 2% DBU in DMF is often effective.[1]

    • Utilize the ivDde Group: For lengthy or complex syntheses, the more sterically hindered 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group is a more robust alternative to Dde, exhibiting greater stability towards piperidine.

Issue 2: Dde group migration to an unprotected amine.

  • Question: My analytical data suggests that the Dde group has migrated from the intended lysine (B10760008) side chain to another free amine in the peptide sequence. Why does this happen and what are the mitigation strategies?

  • Answer: Dde migration is a known side reaction that can occur under basic conditions, particularly in the presence of piperidine. The migration is facilitated by the formation of an unstable piperidine-Dde adduct, which can then be attacked by a free nucleophilic amine.[1] This can happen both intra- and intermolecularly between peptides on the same resin bead.[1]

    Solutions:

    • Avoid Piperidine for Fmoc Removal on Adjacent Residues: When a Dde-protected lysine is near a residue with a free amine after Fmoc removal, consider using a milder base like DBU for the deprotection step to minimize migration.[1]

    • Strategic Placement of Dde: If possible, design your synthesis to avoid having unprotected primary amines in close proximity to Dde-protected residues during piperidine treatment.

    • Employ the ivDde Group: The increased steric hindrance of the ivDde group significantly reduces its susceptibility to migration.

Issue 3: Incomplete removal of the Dde group with hydrazine (B178648).

  • Question: I am having difficulty achieving complete deprotection of the Dde group using the standard 2% hydrazine in DMF protocol. What factors could be contributing to this?

  • Answer: Incomplete deprotection of Dde can be caused by several factors, including insufficient reaction time, reagent concentration, or steric hindrance around the Dde group.

    Solutions:

    • Increase Reaction Time and/or Repetitions: Extend the treatment time with 2% hydrazine or increase the number of repetitions. For example, instead of 3 x 3 minutes, try 3 x 5 minutes.

    • Optimize Hydrazine Concentration: While the standard is 2% hydrazine, for particularly stubborn Dde groups, a slight increase in concentration may be beneficial. However, be cautious as higher concentrations of hydrazine can lead to side reactions.

    • Ensure Proper Mixing: Inadequate mixing can lead to incomplete deprotection. Ensure the resin is well-suspended and agitated during the hydrazine treatment.

Frequently Asked Questions (FAQs)

Q1: What is the Dde protecting group and why is it used?

A1: The Dde group is a protecting group for primary amines, commonly used for the ε-amino group of lysine in solid-phase peptide synthesis (SPPS). Its key advantage is its orthogonality to the widely used Fmoc and Boc protecting groups. This means it can be selectively removed under specific conditions without affecting the other protecting groups, allowing for site-specific modifications of the peptide, such as branching, cyclization, or the attachment of labels.[2][3]

Q2: Under what conditions is the Dde group stable?

A2: The Dde group is stable under the acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid - TFA) and generally stable to the basic conditions used for Fmoc removal (e.g., piperidine in DMF).[2] However, as noted in the troubleshooting guide, prolonged exposure to piperidine can lead to some instability.

Q3: What are the standard conditions for Dde group removal?

A3: The most common method for Dde removal is treatment with a 2% solution of hydrazine monohydrate in N,N-dimethylformamide (DMF).[2][4]

Q4: Are there milder alternatives to hydrazine for Dde removal?

A4: Yes, a milder and fully orthogonal method for Dde removal in the presence of Fmoc groups involves the use of hydroxylamine (B1172632). A common reagent is a solution of hydroxylamine hydrochloride and imidazole (B134444) in N-methylpyrrolidone (NMP).[5]

Q5: What is the difference between the Dde and ivDde protecting groups?

A5: The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl) group is a more sterically hindered analogue of the Dde group. This increased steric bulk makes it more stable to piperidine treatment and less prone to migration, making it a better choice for long or complex peptide syntheses.[6]

Data Presentation

Table 1: Stability of Amine Protecting Groups under Common SPPS Conditions

Protecting GroupReagent/ConditionStability
Dde 20% Piperidine in DMFGenerally stable, but partial loss with prolonged exposure
2% DBU in DMFStable[1]
TFAStable
2% Hydrazine in DMFCleaved[2][4]
Hydroxylamine/Imidazole in NMPCleaved[5]
ivDde 20% Piperidine in DMFMore stable than Dde[6]
TFAStable
2% Hydrazine in DMFCleaved
Fmoc 20% Piperidine in DMFCleaved
TFAStable
Boc 20% Piperidine in DMFStable
TFACleaved

Experimental Protocols

Protocol 1: Standard Dde Removal with Hydrazine

  • Resin Preparation: Following peptide synthesis, wash the resin-bound peptide thoroughly with DMF (3 x 5 mL).

  • Deprotection Solution Preparation: Prepare a fresh 2% (v/v) solution of hydrazine monohydrate in DMF.

  • Deprotection Reaction:

    • Add the 2% hydrazine solution to the resin (10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 3 minutes.

    • Drain the solution.

    • Repeat the hydrazine treatment two more times.

  • Washing: Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of hydrazine and the cleaved protecting group.

Protocol 2: Milder Dde Removal with Hydroxylamine/Imidazole

  • Resin Preparation: Wash the resin-bound peptide with DMF (3 x 5 mL).

  • Deprotection Solution Preparation: Prepare a solution of 0.5 M hydroxylamine hydrochloride and 0.5 M imidazole in NMP.

  • Deprotection Reaction:

    • Add the hydroxylamine/imidazole solution to the resin (10 mL per gram of resin).

    • Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Wash the resin with DMF (5 x 5 mL).

Protocol 3: Minimizing Dde Migration during Fmoc Deprotection

  • Reagent Selection: For the Fmoc deprotection step immediately preceding a Dde-protected lysine, use a 2% DBU in DMF solution instead of 20% piperidine in DMF.[1]

  • Deprotection Procedure:

    • Wash the resin with DMF (3 x 5 mL).

    • Add the 2% DBU in DMF solution to the resin (10 mL per gram of resin).

    • Agitate for 5-10 minutes at room temperature.

    • Drain the solution.

    • Repeat the DBU treatment once more.

  • Washing: Wash the resin thoroughly with DMF (5 x 5 mL).

Visualizations

Dde_Deprotection_Workflow start Resin-Bound Peptide with Dde Protection wash_dmf1 Wash with DMF start->wash_dmf1 deprotection Add Dde Deprotection Reagent wash_dmf1->deprotection hydrazine 2% Hydrazine in DMF deprotection->hydrazine Standard hydroxylamine Hydroxylamine/ Imidazole in NMP deprotection->hydroxylamine Milder agitate Agitate at RT hydrazine->agitate hydroxylamine->agitate wash_dmf2 Wash with DMF agitate->wash_dmf2 end Resin-Bound Peptide with Deprotected Amine wash_dmf2->end Dde_Migration_Mechanism cluster_peptide Peptide on Resin Lys_Dde Lys(Dde) Adduct Unstable Piperidine-Dde Adduct Lys_Dde->Adduct forms Free_Amine Unprotected Amine (e.g., from Fmoc removal) Migrated_Dde Lys with Migrated Dde Free_Amine->Migrated_Dde results in Piperidine Piperidine Piperidine->Lys_Dde attacks Adduct->Free_Amine attack by Troubleshooting_Decision_Tree start Stability Issue Observed issue What is the issue? start->issue premature_cleavage Premature Dde Cleavage issue->premature_cleavage Partial Loss migration Dde Migration issue->migration Scrambled Position incomplete_deprotection Incomplete Dde Removal issue->incomplete_deprotection Residual Dde solution1 Use Milder Base (DBU) Reduce Piperidine Exposure Use ivDde premature_cleavage->solution1 solution2 Use Milder Base (DBU) Strategic Dde Placement Use ivDde migration->solution2 solution3 Increase Reaction Time/ Repetitions Optimize Hydrazine Conc. Ensure Proper Mixing incomplete_deprotection->solution3

References

Preventing Dde group migration in solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dde Protecting Group

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group in solid-phase peptide synthesis (SPPS), with a focus on preventing its migration.

Troubleshooting Guide

This section addresses specific issues that may arise during the use of the Dde group.

Problem 1: Dde group migration to an unprotected amine.

  • Question: I'm observing mass spectrometry data that suggests my Dde group has moved from the intended lysine (B10760008) side chain to another free amine in the peptide sequence. Why is this happening and how can I stop it?

  • Answer: Dde group migration is a known side reaction that can occur under certain conditions, particularly during the removal of a neighboring Fmoc group with piperidine (B6355638).[1] The free amine, once deprotected, can act as a nucleophile and attack the Dde group, leading to its transfer. This can happen both within the same peptide molecule (intramolecular) or between different peptide chains on the same resin bead (intermolecular).[1]

    Potential Causes & Solutions:

    • Piperidine-Mediated Migration: The use of piperidine for Fmoc deprotection can accelerate Dde migration, possibly through the formation of an unstable piperidine-Dde adduct.[1]

      • Solution 1: Use a milder base for Fmoc removal. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) at a concentration of 2% in DMF, often with short reaction times (e.g., 3 treatments of 3 minutes), can effectively remove the Fmoc group while minimizing Dde migration.[1][2]

      • Solution 2: Shorten the piperidine treatment time during Fmoc deprotection.[3]

    • Solvent Effects: The migration can also occur in DMF alone due to the nucleophilic attack of a free amine.[1]

      • Solution: While DMF is a standard solvent, ensure prompt subsequent steps after any deprotection that exposes a free amine to minimize the time available for migration.

    • Protecting Group Choice: The standard Dde group is more prone to migration than its more sterically hindered analogue.

      • Solution: For long or complex sequences where migration is a significant risk, consider using the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group instead.[4] The ivDde group is more stable and less susceptible to migration, although it can be more difficult to remove.

Problem 2: Partial or incomplete Dde group removal.

  • Question: I've treated my peptide-resin with 2% hydrazine (B178648) in DMF, but the subsequent reaction at the lysine side chain is inefficient, suggesting the Dde group was not fully removed. What went wrong?

  • Answer: Incomplete Dde removal can be caused by insufficient reaction time, reagent degradation, or peptide aggregation on the solid support.

    Potential Causes & Solutions:

    • Insufficient Deprotection Time/Repeats: A single, short treatment may not be sufficient for complete removal.

      • Solution: The standard protocol involves multiple treatments. A common recommendation is to treat the resin with 2% hydrazine in DMF for 3 minutes and repeat this treatment two more times for a total of three treatments.[4] Some protocols suggest longer individual treatments, such as 15 minutes, repeated once.[5]

    • Reagent Quality: Hydrazine solutions can degrade over time.

      • Solution: Always use a freshly prepared solution of 2% hydrazine monohydrate in high-quality, amine-free DMF for deprotection.[4][6]

    • Peptide Aggregation: For long peptide sequences, aggregation on the resin can hinder reagent access to the Dde group.

      • Solution: Ensure proper swelling of the resin before deprotection and consider using solvents or additives known to disrupt aggregation if this is a recurring issue.

Frequently Asked Questions (FAQs)

Q1: What is the Dde group and why is it used in SPPS?

The Dde group is a protecting group for primary amines, commonly used for the ε-amino group of lysine.[4] Its key advantage is its orthogonality with the widely used Fmoc/tBu strategy. Dde is stable under the basic conditions used to remove Fmoc (piperidine) and the acidic conditions used for final cleavage and side-chain deprotection (TFA). It can be selectively removed using a dilute solution of hydrazine, which allows for site-specific modifications like branching, cyclization, or labeling of the peptide while it is still on the solid support.[2]

Q2: What is the standard protocol for removing the Dde group?

The most common method for Dde cleavage is treatment with a 2% solution of hydrazine monohydrate in DMF.[4][6] It is crucial that the N-terminal α-amino group is protected (e.g., with a Boc group) during this step, as hydrazine will also remove the Fmoc group.[4]

Q3: Are there alternatives to hydrazine for Dde removal?

Yes, an alternative method involves using hydroxylamine (B1172632). A solution of hydroxylamine hydrochloride and imidazole (B134444) in NMP can selectively remove the Dde group, even in the presence of Fmoc groups, which enhances orthogonality.[4]

Q4: Can Dde migration occur from a lysine side chain to the N-terminal alpha-amine?

Studies have shown that a free ε-amino group of one lysine can take the Dde group from another lysine or from an α-amino group.[1] However, an unprotected α-amino group cannot remove a Dde group from a lysine's ε-amino group.[1] Migration is primarily a concern between side-chain amines or from a side-chain to a newly deprotected N-terminal amine of certain residues like diaminopropionic acid (Dpr).

Q5: How does the ivDde group compare to the Dde group?

The ivDde group is a more sterically hindered version of Dde. This increased bulk makes it significantly more stable and less prone to migration during Fmoc deprotection.[4] However, this stability can sometimes make it more difficult to remove, occasionally requiring stronger hydrazine concentrations or longer reaction times. The choice between Dde and ivDde depends on the specific peptide sequence and the risk of side reactions.

Data and Protocols

Table 1: Comparison of Conditions for Amine Deprotection in SPPS
Protecting GroupDeprotection ReagentConditionsOrthogonal toPotential Issues
Fmoc 20% Piperidine in DMFStandard SPPS cyclesDde, ivDde, Boc, tBuCan induce Dde migration[1]
Fmoc 2% DBU in DMF3 x 3 minutesDde, ivDde, Boc, tBuRecommended to prevent Dde migration[1][2]
Dde 2% Hydrazine in DMF3 x 3 minutesFmoc (if N-term is Boc-protected), tBuStandard Dde removal; can remove Fmoc[4]
Dde Hydroxylamine HCl / Imidazole in NMP30-60 minutesFmoc, tBuAlternative removal; preserves Fmoc group[4]
ivDde 2-10% Hydrazine in DMFVariable, often longer than DdeFmoc (if N-term is Boc-protected), tBuMore stable, less migration, but harder to remove
Experimental Protocols

Protocol 1: Standard Dde Removal with Hydrazine

  • Objective: To selectively remove the Dde protecting group from a peptide synthesized on a solid support.

  • Prerequisites: The N-terminal α-amino group of the peptide should be protected (e.g., with a Boc group).

  • Methodology:

    • Swell the Dde-protected peptide-resin in high-quality, amine-free DMF.

    • Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF.[4]

    • Drain the DMF from the resin and add the 2% hydrazine solution (approx. 25 mL per gram of resin).[4]

    • Allow the mixture to react for 3 minutes at room temperature with gentle agitation.[4]

    • Drain the hydrazine solution.

    • Repeat steps 3-5 two more times for a total of three treatments.

    • Wash the resin thoroughly with DMF (at least 3-5 times) to remove all traces of hydrazine and the cleaved Dde-adduct.[4] The resin is now ready for subsequent modification at the newly deprotected amine.

Protocol 2: Dde Removal with Hydroxylamine (Fmoc-orthogonal)

  • Objective: To selectively remove the Dde group while leaving Fmoc groups intact.

  • Methodology:

    • Swell the peptide-resin in DMF and then wash with N-methylpyrrolidone (NMP).

    • Prepare a solution of hydroxylamine hydrochloride (1 equivalent based on resin Dde content) and imidazole (0.75 equivalents) in NMP.[4]

    • Add the solution to the resin and shake gently at room temperature for 30 to 60 minutes.[4]

    • Filter the resin and wash thoroughly three times with DMF.[4] The resin is now ready for further elaboration.

Visual Guides

Dde_Troubleshooting_Workflow Workflow for Troubleshooting Dde Migration cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Recommended Solutions start Unexpected Mass Spec Result (Suggests Dde Migration) cause1 Fmoc Deprotection with Piperidine? start->cause1 cause2 Long Peptide Sequence or High Amine Density? start->cause2 solution1 Change Fmoc Deprotection Reagent: Use 2% DBU in DMF cause1->solution1 Primary Solution solution2 Shorten Piperidine Treatment Times cause1->solution2 Alternative solution3 Use ivDde Protecting Group for Future Syntheses cause2->solution3 Proactive Strategy Dde_Deprotection_Protocol Standard Dde Deprotection Workflow start Start: Dde-Peptide-Resin (N-term Boc-protected) swell 1. Swell Resin in DMF start->swell prepare 2. Prepare Fresh 2% Hydrazine/DMF swell->prepare treat1 3. Treat with Hydrazine (3 minutes) prepare->treat1 drain1 4. Drain treat1->drain1 treat2 5. Repeat Hydrazine Treatment (3 min) drain1->treat2 drain2 6. Drain treat2->drain2 treat3 7. Repeat Hydrazine Treatment (3 min) drain2->treat3 drain3 8. Drain treat3->drain3 wash 9. Wash Resin Thoroughly with DMF (3-5x) drain3->wash end End: Deprotected Peptide-Resin wash->end

References

Minimizing non-specific binding in Dde Biotin-PEG4-alkyne pull-downs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize non-specific binding in Dde Biotin-PEG4-alkyne pull-down experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a specialized chemical probe used in "click chemistry" applications.[1][2][3] It contains an alkyne group for reaction with azide-tagged biomolecules, a biotin (B1667282) moiety for affinity purification via streptavidin, and a PEG4 spacer to enhance solubility.[1][2] A key feature is the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protecting group, which allows for the captured biomolecules to be released from streptavidin beads under mild conditions using hydrazine.[1][4] This avoids the harsh denaturing conditions often required to break the strong streptavidin-biotin interaction, which can co-elute non-specifically bound proteins.[4]

Q2: What are the primary causes of non-specific binding in pull-down assays?

Non-specific binding in pull-down assays can arise from several sources:

  • Hydrophobic and Electrostatic Interactions: Proteins and other biomolecules can non-specifically adhere to the surface of the affinity beads through hydrophobic or charge-based interactions.[5][6]

  • Endogenous Biotin: Many cell lysates contain naturally biotinylated proteins, which will bind to streptavidin beads and contribute to background.[7]

  • Properties of the Beads: The type of beads used (e.g., agarose (B213101) vs. magnetic) can influence the level of non-specific binding.[8][9] Agarose beads, for instance, can sometimes exhibit higher levels of non-specific binding.[8]

  • Protein Aggregation: High concentrations of protein in the lysate can lead to the formation of aggregates that may be trapped with the beads, increasing background.[8]

Q3: How can I block streptavidin beads to reduce non-specific binding?

Proper blocking of streptavidin beads is crucial for minimizing background. Common blocking agents include:

  • Bovine Serum Albumin (BSA): A widely used and cost-effective blocking agent that effectively covers hydrophobic regions on the beads.[5] A concentration of 1-5% BSA in a buffer like PBS or Tris is typically recommended.[5]

  • Casein (or Non-fat Dry Milk): Another effective blocking agent, particularly for immunoassays.[5] However, it's important to note that milk can contain endogenous biotin, which may interfere with the assay.[10]

  • Detergents: Non-ionic detergents like Tween-20 or Triton X-100 can be included in blocking and wash buffers to disrupt non-specific hydrophobic interactions.[5][11]

  • Yeast tRNA: In pull-downs involving RNA-binding proteins, yeast tRNA can be used as a blocking agent to reduce non-specific binding of proteins to the beads.[12][13]

Q4: What is the best way to wash the beads to remove non-specific binders?

A stringent washing protocol is essential for removing non-specifically bound proteins. Key considerations for washing steps include:

  • Multiple Washes: Perform at least 3-5 washes to effectively remove unbound proteins.[13][14]

  • Buffer Composition: The composition of the wash buffer is critical. Increasing the salt concentration (e.g., up to 250 mM NaCl) can help disrupt ionic interactions.[9] Including a non-ionic detergent (e.g., 0.1% Tween-20) can reduce hydrophobic interactions.[11]

  • Harsh Washes: For robust interactions like those in APEX2 or BioID experiments, harsher wash buffers containing reagents like 1M KCl, 1M Na2CO3, or 2M urea (B33335) can be employed.[11]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High background in all lanes (including negative control) Inadequate blocking of beads.Increase the concentration of the blocking agent (e.g., BSA to 5%).[10] Increase blocking incubation time to at least 1 hour at room temperature.[5]
Insufficient washing.Increase the number of wash steps (e.g., from 3 to 5).[14] Increase the stringency of the wash buffer by adding salt (e.g., 150-250 mM NaCl) and/or a non-ionic detergent (e.g., 0.1% Tween-20).[9]
Endogenous biotinylated proteins in the lysate.Pre-clear the lysate by incubating with streptavidin beads before adding your biotinylated probe.[9] Alternatively, perform an endogenous biotin blocking step.[7]
Specific bands are weak or absent Inefficient pull-down.Ensure optimal concentrations of your biotinylated probe and lysate.[15] Optimize the incubation time for the binding of your probe to the beads and the lysate to the probe-bead complex.[15]
Loss of interaction during washing.Reduce the stringency of the wash buffer if the interaction is weak. Try a lower salt concentration or a milder detergent.
Non-specific bands appear in the experimental lane but not the control The bait protein is "sticky" and non-specifically interacting with other proteins.Increase the detergent concentration in the lysis and wash buffers. Consider using a different detergent (e.g., switch from NP-40 to Triton X-100).[8]
Aggregation of the bait protein.Prepare lysates at a lower protein concentration (max 1.5-2.0 mg/ml) to prevent aggregate formation.[8]

Quantitative Data Summary

Table 1: Recommended Concentrations of Blocking Agents

Blocking Agent Typical Concentration Notes
Bovine Serum Albumin (BSA)1-5% (w/v)A common and effective choice for most protein-based assays.[5]
Casein/Non-fat Dry Milk1-5% (w/v)Can be very effective, but be aware of potential endogenous biotin.[5][10]
Tween-200.05-0.1% (v/v)A non-ionic detergent that reduces hydrophobic interactions.[5][11]
Triton X-1000.1-1% (v/v)Another non-ionic detergent often used in lysis and wash buffers.[5][8]
Yeast tRNA0.1-0.25 mg/mLUsed specifically to block non-specific binding of nucleic acid-binding proteins.[12][13]

Table 2: Recommended Buffer Components for Washing

Component Concentration Range Purpose
NaCl or KCl150-500 mMReduces non-specific ionic interactions.[9]
Non-ionic Detergents (Tween-20, Triton X-100)0.05-1% (v/v)Reduces non-specific hydrophobic interactions.[5][11]
UreaUp to 2 MA denaturant that can be used for very stringent washes with covalently bound biotin.[11]
Sodium Carbonate (Na2CO3)Up to 1 MUsed in harsh wash protocols for proximity labeling experiments.[11]

Experimental Protocols

Protocol 1: Streptavidin Bead Blocking

  • Resuspend the streptavidin magnetic beads in their storage buffer by gentle vortexing.

  • Transfer the desired volume of bead slurry to a new microcentrifuge tube.

  • Place the tube on a magnetic rack and allow the beads to collect. Remove the supernatant.

  • Wash the beads by adding 1 mL of lysis buffer, inverting the tube, and then collecting the beads on the magnetic rack and removing the supernatant. Repeat this wash step once more.[12]

  • Resuspend the washed beads in blocking buffer (e.g., 1% BSA in PBS with 0.1% Tween-20).

  • Incubate for at least 30-60 minutes at room temperature with gentle rotation.[5]

  • After blocking, collect the beads on a magnetic rack, remove the blocking buffer, and proceed with your pull-down experiment.

Protocol 2: Stringent Washing Procedure

  • After incubating your lysate with the biotinylated probe and beads, place the tube on a magnetic rack and discard the supernatant.

  • Add 1 mL of Wash Buffer 1 (e.g., PBS, 150 mM NaCl, 0.1% Tween-20) and rotate for 5 minutes at room temperature. Collect the beads and discard the supernatant.

  • Repeat step 2 with Wash Buffer 2 (e.g., PBS, 250 mM NaCl, 0.1% Tween-20).

  • Perform a third wash with Wash Buffer 1.

  • Perform two final washes with a buffer that does not contain detergent (e.g., PBS with 150 mM NaCl).

  • After the final wash, remove all supernatant and proceed to elution.

Visualizations

experimental_workflow cluster_prep Bead Preparation cluster_binding Binding cluster_purification Purification & Elution bead_prep 1. Resuspend & Wash Streptavidin Beads blocking 2. Block Beads (e.g., 1% BSA) bead_prep->blocking probe_binding 3. Incubate Beads with Dde-Biotin-Alkyne Probe lysate_incubation 4. Add Cell Lysate & Incubate probe_binding->lysate_incubation washing 5. Stringent Washes to Remove Non-specific Binders elution 6. Elute with Hydrazine (Cleaves Dde Linker) washing->elution end End elution->end start Start start->bead_prep

Caption: Experimental workflow for this compound pull-downs.

non_specific_binding cluster_causes Potential Causes nsb Non-Specific Binding (High Background) hydrophobic Hydrophobic Interactions nsb->hydrophobic electrostatic Electrostatic Interactions nsb->electrostatic endogenous_biotin Endogenous Biotin nsb->endogenous_biotin aggregation Protein Aggregation nsb->aggregation troubleshooting_tree cluster_solutions Troubleshooting Steps start High Background Signal? increase_blocking Increase Blocking (Time/Concentration) start->increase_blocking Yes optimize_wash Optimize Wash Buffer (Salt/Detergent) increase_blocking->optimize_wash Still High? end Problem Solved increase_blocking->end Resolved preclear_lysate Pre-clear Lysate with Streptavidin Beads optimize_wash->preclear_lysate Still High? optimize_wash->end Resolved endogenous_block Perform Endogenous Biotin Block preclear_lysate->endogenous_block Still High? preclear_lysate->end Resolved endogenous_block->end Resolved

References

Technical Support Center: Dde Protecting Group Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the cleavage of the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protecting group, a common procedure in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the standard protocol for Dde group cleavage?

The most common method for removing the Dde protecting group is by treating the peptide-resin with a 2% solution of hydrazine (B178648) monohydrate in N,N-dimethylformamide (DMF).[1] The reaction is typically performed at room temperature.

Q2: How long should a typical Dde cleavage reaction take?

Dde cleavage is generally a rapid reaction. Many protocols suggest a reaction time of 3 to 10 minutes, often repeated two to three times to ensure complete removal.[1][2] However, some protocols may extend the reaction time to 30-60 minutes.[1]

Q3: Can I extend the reaction time to improve cleavage efficiency?

While it might seem intuitive, extending the reaction time for Dde cleavage often has only a marginal impact on improving the efficiency of an incomplete reaction.[3] If you are experiencing inefficient cleavage, other factors such as hydrazine concentration or steric hindrance around the Dde group should be investigated first.

Q4: What are the main differences between Dde and ivDde protecting groups regarding cleavage?

The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl) group is a more sterically hindered version of Dde, which makes it more stable during peptide synthesis and less prone to premature loss or migration.[1] Consequently, ivDde can be more difficult to remove, sometimes requiring higher concentrations of hydrazine (up to 10%) or slightly longer reaction times. In cases of sluggish ivDde removal, increasing the hydrazine concentration has been shown to be more effective than simply extending the reaction time.[3]

Q5: Are there any alternatives to hydrazine for Dde cleavage?

Yes, an alternative method involves using a solution of hydroxylamine (B1172632) hydrochloride and imidazole (B134444) in N-methylpyrrolidone (NMP).[1] This method is particularly useful when you need to remove the Dde group in the presence of an Fmoc group, as hydrazine can also cleave the Fmoc group.[1]

Troubleshooting Guide

Issue: Incomplete Dde/ivDde Cleavage

If you observe incomplete removal of the Dde or ivDde protecting group after the standard procedure, consider the following troubleshooting steps.

start Incomplete Cleavage Detected check_reagents Verify Reagent Quality (Fresh 2% Hydrazine in DMF) start->check_reagents repeat_treatment Repeat Hydrazine Treatment (e.g., 3-4 cycles) check_reagents->repeat_treatment Reagents OK increase_conc Increase Hydrazine Concentration (e.g., to 4%) check_peptide Consider Peptide Sequence (Steric Hindrance/Aggregation) increase_conc->check_peptide No Improvement monitor Monitor Cleavage (Spectrophotometry at 290 nm) increase_conc->monitor repeat_treatment->monitor alternative_method Consider Alternative Deprotection (Hydroxylamine/Imidazole) check_peptide->alternative_method monitor->increase_conc Still Incomplete end Cleavage Complete monitor->end Successful

Caption: Troubleshooting workflow for incomplete Dde/ivDde cleavage.

Q: My Dde cleavage is incomplete. What is the first thing I should check?

A: First, ensure that your reagents are of good quality. Prepare a fresh solution of 2% hydrazine in high-purity, amine-free DMF. Old or degraded reagents can lead to inefficient reactions.

Q: I've confirmed my reagents are fresh, but the cleavage is still incomplete. What's the next step?

A: Instead of significantly prolonging the reaction time, a more effective approach is to increase the number of hydrazine treatments. For example, if your protocol calls for two treatments, increase it to three or four.[3] For the more resistant ivDde group, consider increasing the hydrazine concentration to 4% or higher.[3]

Q: Could my peptide sequence be affecting the cleavage efficiency?

A: Yes, steric hindrance from bulky neighboring amino acid residues or peptide aggregation on the resin can make the Dde group less accessible to the hydrazine solution. If the Dde group is located near the C-terminus or within a known aggregation-prone sequence, cleavage can be sluggish. In such cases, increasing the hydrazine concentration is often the best solution.

Q: Are there any side reactions I should be aware of during Dde cleavage with hydrazine?

A: A known side reaction is Dde group migration, where the protecting group can move to an unprotected amine, such as the ε-amino group of a lysine (B10760008) residue.[4] While less common than with other protecting groups, it's a possibility. Using the more stable ivDde can help mitigate this issue.[1] Additionally, using hydrazine concentrations higher than 2% can potentially cause peptide cleavage at Glycine residues or convert Arginine to Ornithine.[1]

Q: How can I monitor the progress of the Dde cleavage reaction?

A: The cleavage of Dde and ivDde groups with hydrazine produces a chromophoric indazole by-product that absorbs light at around 290 nm. You can monitor the reaction in real-time using a spectrophotometer, similar to how Fmoc group removal is monitored.

Data Summary

The following tables summarize the key parameters and troubleshooting strategies for Dde and ivDde cleavage.

Table 1: Standard Reaction Conditions for Dde/ivDde Cleavage

ParameterDde Protecting GroupivDde Protecting Group
Reagent 2% Hydrazine in DMF2-4% Hydrazine in DMF (up to 10% in difficult cases)[3]
Reaction Time 3-10 minutes per treatment3-10 minutes per treatment
Number of Treatments 2-3 cycles3-4 cycles
Temperature Room TemperatureRoom Temperature

Table 2: Troubleshooting Guide for Incomplete Cleavage

ObservationPotential CauseRecommended Solution
Low cleavage efficiencyDegraded reagentsPrepare a fresh solution of 2% hydrazine in high-purity DMF.
Incomplete cleavage with fresh reagentsInsufficient reagent exposureIncrease the number of hydrazine treatments (e.g., from 2 to 3-4 cycles).
Sluggish cleavage (especially with ivDde)Steric hindrance or peptide aggregationIncrease hydrazine concentration to 4%.[3]
Cleavage of Fmoc group is not desiredUse of non-orthogonal reagentUse an alternative deprotection cocktail: hydroxylamine hydrochloride/imidazole in NMP.[1]

Experimental Protocols

Protocol 1: Standard Dde Cleavage using 2% Hydrazine
  • Preparation: Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in high-purity DMF.

  • Resin Swelling: Swell the Dde-protected peptide-resin in DMF.

  • Deprotection: Drain the DMF and add the 2% hydrazine solution to the resin (approximately 25 mL per gram of resin).[1]

  • Reaction: Allow the mixture to react for 3 minutes at room temperature with gentle agitation.[1]

  • Filtration: Filter the resin to remove the hydrazine solution.

  • Repetition: Repeat steps 3-5 two more times for a total of three treatments.[1]

  • Washing: Thoroughly wash the resin with DMF to remove any residual reagents and by-products.

Protocol 2: Optimized ivDde Cleavage for Difficult Sequences
  • Preparation: Prepare a fresh solution of 4% (v/v) hydrazine monohydrate in high-purity DMF.

  • Resin Swelling: Swell the ivDde-protected peptide-resin in DMF.

  • Deprotection: Drain the DMF and add the 4% hydrazine solution to the resin.

  • Reaction: Allow the mixture to react for 3 minutes at room temperature with gentle agitation.[3]

  • Filtration: Filter the resin to remove the hydrazine solution.

  • Repetition: Repeat steps 3-5 two more times for a total of three treatments.

  • Washing: Thoroughly wash the resin with DMF.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in the orthogonal deprotection strategy involving Fmoc, Boc, and Dde protecting groups, which is central to the use of Dde in SPPS.

Peptide Peptide on Solid Support (with Fmoc, Boc, Dde groups) Fmoc_Removal Fmoc Removal (e.g., 20% Piperidine in DMF) Peptide->Fmoc_Removal Chain Elongation Dde_Removal Dde Removal (e.g., 2% Hydrazine in DMF) Peptide->Dde_Removal Side-Chain Modification Final_Cleavage Final Cleavage from Resin & Boc Removal (e.g., TFA) Peptide->Final_Cleavage Synthesis Complete Fmoc_Removal->Peptide Dde_Removal->Peptide

Caption: Orthogonal protection strategy in solid-phase peptide synthesis.

References

Removing excess Dde Biotin-PEG4-alkyne after labeling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for removing excess Dde Biotin-PEG4-alkyne following a labeling reaction.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove excess this compound after labeling my molecule of interest?

Excess, unreacted this compound can lead to several issues in downstream applications. These include competition for binding sites on streptavidin or avidin-coated surfaces, leading to reduced capture of your biotinylated molecule.[1] It can also cause high background signals in assays that use streptavidin/avidin conjugates for detection.[1] Therefore, thorough removal of the excess reagent is critical for accurate and reliable results.[2]

Q2: What are the most common methods for removing small molecules like this compound from a protein sample?

The most widely used techniques for purifying biotinylated proteins from excess, unreacted biotin (B1667282) reagents are size-exclusion chromatography (including spin desalting columns and gel filtration), dialysis, and protein precipitation.[3][4] The choice of method depends on factors such as sample volume, protein concentration, and the molecular weight of your target molecule.

Q3: How does the Dde moiety in this compound affect the purification process?

The Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group is a cleavable linker, allowing for the release of the biotin tag under mild conditions with hydrazine.[5][6] For the initial removal of excess, unreacted this compound, this feature does not significantly alter the purification strategy compared to other biotin reagents. The primary goal is to separate the small molecule reagent from the much larger labeled protein.

Q4: Can I use affinity purification with streptavidin beads to remove the excess this compound?

While streptavidin affinity chromatography is used to capture biotinylated molecules, it is not a suitable method for removing excess free biotin from the initial labeling reaction. The excess free biotin would saturate the binding sites on the streptavidin beads, preventing the efficient capture of your biotinylated protein of interest.[1][7] A preliminary cleanup to remove the bulk of the free biotin is recommended before any affinity purification step.[1]

Troubleshooting Guide

Problem: High Background Signal in Downstream Assays

Possible Cause: Incomplete removal of excess this compound.[1]

Solutions:

  • Optimize Dialysis: Increase the duration of dialysis and the number of buffer changes. A common practice is to dialyze against a large volume of buffer (at least 100 times the sample volume) with multiple changes over 24-48 hours.[1]

  • Select Appropriate MWCO: For both dialysis and spin columns, ensure the Molecular Weight Cut-Off (MWCO) is significantly smaller than your protein of interest but large enough to allow the small this compound molecule (MW: ~650 Da) to pass through. For most proteins, a 7 kDa MWCO is effective.[1]

  • Improve Size Exclusion Chromatography (SEC): Ensure the resin used is appropriate for separating your labeled molecule from the small biotin reagent.[1] Consider a gravity-flow desalting column for more efficient separation than spin columns, although this may lead to some sample dilution.[8]

Problem: Low Yield of Labeled Protein After Purification

Possible Cause: Non-specific binding of the protein to the purification matrix or sample loss during handling.[1]

Solutions:

  • Minimize Transfer Steps: Reduce the number of times the sample is transferred between tubes, especially when working with small volumes.[1]

  • Use Low-Binding Materials: Select dialysis membranes or spin columns made from materials known for low protein binding.[1]

  • Consider a Carrier Protein: If compatible with your downstream application, adding a carrier protein like BSA can sometimes reduce non-specific binding, but this should be tested.[1]

  • Precipitation Issues: If using precipitation, ensure the protein pellet is not lost during supernatant removal and that the resolubilization buffer is effective. Note that some proteins may not readily resuspend after precipitation.[9]

Problem: Labeled Protein Appears to be Aggregated After Purification

Possible Cause: The purification method itself or the buffer conditions may be promoting aggregation.

Solutions:

  • Gentle Mixing: During dialysis and other steps, use gentle stirring to avoid denaturation and aggregation.

  • Optimize Buffer Composition: Ensure the purification buffer has an appropriate pH and ionic strength to maintain the stability of your protein.

  • SEC for Aggregate Removal: Size exclusion chromatography is an excellent method for not only removing small molecules but also for separating monomers from aggregates.[10][11]

Comparison of Purification Methods

MethodTypical Sample VolumeSpeedProtein RecoveryEfficiency of Small Molecule RemovalKey Considerations
Spin Desalting Columns 20 - 700 µLVery Fast (< 15 min)HighGood to ExcellentIdeal for small, dilute samples.[1][2]
Dialysis 0.1 mL - several mLSlow (4 - 48 hours)HighExcellentRequires large volumes of buffer and is time-consuming.[1][8]
Protein Precipitation VariableFastVariableGoodCan cause protein denaturation and loss.[3][12]
Gel Filtration (Gravity) > 0.5 mLModerateGoodExcellentCan result in sample dilution.[4]

Experimental Workflow and Protocols

Workflow for Post-Labeling Purification

RemovalWorkflow Start Labeling Reaction Mixture (Labeled Protein + Excess Biotin) MethodChoice Select Purification Method Based on Sample Properties Start->MethodChoice SEC Size Exclusion Chromatography (e.g., Spin Column) MethodChoice->SEC Small Volume Fast Dialysis Dialysis MethodChoice->Dialysis Large Volume High Purity Precipitation Protein Precipitation MethodChoice->Precipitation Concentrating Sample PurifiedProtein Purified Labeled Protein SEC->PurifiedProtein Dialysis->PurifiedProtein Precipitation->PurifiedProtein Downstream Downstream Application (e.g., Affinity Capture) PurifiedProtein->Downstream

References

Dde Biotin-PEG4-alkyne stability in different buffer conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of Dde Biotin-PEG4-alkyne.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored under the following conditions:

  • Long-term storage: Store as a solid at -20°C for several months to years.

  • Short-term storage: Store at 0-4°C for days to weeks.

  • Stock solutions: Prepare stock solutions in an appropriate anhydrous solvent such as DMSO or DMF. For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use volumes.

Q2: What is the primary application of this compound?

A2: this compound is a heterobifunctional linker used in bioconjugation and proteomics.[2] Its key features are:

  • An alkyne group for covalent attachment to azide-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "Click Chemistry".

  • A biotin (B1667282) moiety for affinity-based detection or purification using streptavidin or avidin.

  • A Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protecting group on the biotin's secondary amine, which allows for the release of the biotinylated molecule from streptavidin under mild conditions, overcoming the strong streptavidin-biotin interaction.[2][3]

  • A hydrophilic PEG4 spacer to improve solubility in aqueous buffers and reduce steric hindrance.[2]

Q3: How is the Dde protecting group cleaved?

A3: The Dde group is selectively cleaved to release the biotinylated molecule from streptavidin. The standard method for cleavage is treatment with a solution of 2% hydrazine (B178648) monohydrate in DMF for a short period (e.g., three treatments of 3 minutes each).[4] Alternatively, a solution of hydroxylamine (B1172632) hydrochloride and imidazole (B134444) in NMP can be used, which has the advantage of not removing Fmoc protecting groups.[4]

Q4: Is the terminal alkyne group stable in aqueous buffers?

A4: Yes, the terminal alkyne group is generally stable in aqueous buffers commonly used for bioconjugation. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is compatible with a wide pH range, typically between 4 and 12, making it suitable for biological applications.[5]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or no signal in streptavidin blot/assay Incomplete "click" reaction: The alkyne group did not react efficiently with the azide-modified molecule.- Ensure all "click" reaction components (copper catalyst, reducing agent, ligand) are fresh and correctly prepared.- Optimize reaction time and temperature.- Confirm the presence and reactivity of the azide (B81097) group on your target molecule.
Degradation of the alkyne group: Although generally stable, prolonged exposure to harsh conditions could lead to degradation.- Prepare working solutions fresh for each experiment.- Avoid strong acids and oxidizing agents.- If your buffer contains reducing agents like DTT or TCEP, consider their potential incompatibility with the alkyne group (see below).
Unexpected loss of biotin signal or premature cleavage Dde group instability: While stable under many conditions, the Dde group can be sensitive to certain reagents.- Avoid prolonged exposure to strong bases. The Dde group is stable to piperidine (B6355638) used for Fmoc deprotection in peptide synthesis but may not be stable to harsher basic conditions.[6]
Difficulty releasing the biotinylated molecule from streptavidin Incomplete Dde cleavage: The hydrazine treatment was not sufficient to cleave the Dde group.- Ensure the 2% hydrazine solution is freshly prepared.- Increase the number of hydrazine treatments or the reaction time slightly.- Ensure the biotinylated molecule is accessible to the cleavage reagent (e.g., not aggregated or sterically hindered).
Inconsistent results between experiments Dde group migration: In complex molecules with multiple amine groups (like peptides), the Dde group has been observed to migrate from one amine to another, especially in the presence of piperidine or in neat DMF.[7]- If working with peptides, be mindful of this potential side reaction during synthesis and deprotection steps.- Minimize the time the molecule is exposed to conditions that could promote migration.
Reaction with reducing agents: Common reducing agents used in protein research, such as DTT and TCEP, may have some reactivity with the alkyne group, although this is not well-documented for terminal alkynes.- If possible, perform the "click" reaction before introducing DTT or TCEP.- If reducing agents are necessary during the reaction, consider using a lower concentration or a milder reducing agent.- Empirically test the stability of this compound in your specific buffer containing the reducing agent (see the stability assessment protocol below).

Stability Data Summary

Quantitative stability data for this compound in various buffers is not extensively published. However, the stability of its core components provides valuable insights.

ComponentStable ToUnstable To / Incompatible With
Dde Protecting Group - 20% piperidine in DMF (for Fmoc deprotection)[6]- Trifluoroacetic acid (TFA) (for Boc deprotection)[6]- 2% hydrazine in DMF (cleavage condition)[6]- Hydroxylamine hydrochloride/imidazole in NMP (cleavage condition)[4]- Potential for migration in the presence of primary amines (e.g., unprotected lysine) and piperidine.[7]
Terminal Alkyne - Aqueous buffers (pH 4-12)[5]- Common organic solvents (DMSO, DMF)- Strong bases (can deprotonate the terminal alkyne)[8]- Potential for slow degradation with some reducing agents (e.g., DTT, TCEP - requires empirical testing)
Biotin & PEG4 Linker - Generally stable under typical bioconjugation conditions.- Extreme pH and temperature conditions.

Experimental Protocols

Protocol 1: Dde Group Cleavage for Elution from Streptavidin Resin

This protocol describes the release of a Dde-biotinylated molecule captured on streptavidin-coated beads.

  • Wash the beads: After capturing your biotinylated molecule, wash the streptavidin beads three times with your wash buffer (e.g., PBS with 0.1% Tween-20) to remove non-specifically bound proteins.

  • Prepare the cleavage solution: Freshly prepare a solution of 2% (v/v) hydrazine monohydrate in DMF.

  • Perform cleavage:

    • Resuspend the beads in the 2% hydrazine solution (use a sufficient volume to ensure the beads are fully suspended).

    • Incubate at room temperature for 3 minutes with gentle mixing.

    • Pellet the beads by centrifugation and carefully collect the supernatant containing your eluted molecule.

    • Repeat the hydrazine treatment two more times, pooling the supernatants.

  • Remove hydrazine: The collected supernatant can be dried down using a vacuum centrifuge to remove the DMF and hydrazine, and the sample can then be reconstituted in a buffer of choice for downstream analysis.

Protocol 2: General Protocol for Assessing the Stability of this compound in a Specific Buffer

This protocol uses HPLC-UV to quantify the degradation of the molecule over time.

  • Sample Preparation:

    • Prepare a stock solution of this compound in an anhydrous organic solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

    • Prepare your aqueous buffer of interest (e.g., PBS, pH 7.4, with or without 5 mM DTT).

  • Incubation:

    • Dilute the stock solution of this compound into your buffer to a final concentration suitable for HPLC analysis (e.g., 1 mM).

    • Incubate the sample at the desired temperature (e.g., room temperature or 37°C).

  • Time Points:

    • At various time points (e.g., 0, 1, 4, 8, 24, and 48 hours), take an aliquot of the reaction mixture.

    • Immediately quench any potential reaction by diluting the aliquot in the HPLC mobile phase or by flash-freezing in liquid nitrogen and storing at -80°C until analysis.

  • HPLC Analysis:

    • Analyze the aliquots by reverse-phase HPLC with a C18 column.

    • Use a UV detector set to a wavelength where the Dde group absorbs (around 290 nm).

    • Monitor the decrease in the peak area of the parent this compound molecule over time.

    • The appearance of new peaks can indicate degradation products.

  • Data Analysis:

    • Plot the percentage of the remaining this compound against time to determine its stability profile in your specific buffer.

Visualizations

Caption: Functional components of the this compound molecule.

start Start: Dde-Biotinylated molecule bound to Streptavidin add_hydrazine Add 2% Hydrazine in DMF start->add_hydrazine incubate Incubate 3 min at RT add_hydrazine->incubate cleavage Dde group is cleaved incubate->cleavage collect Collect supernatant containing eluted molecule cleavage->collect end End: Purified molecule collect->end

Caption: Workflow for the cleavage of the Dde group and elution.

cluster_reactants Reactants alkyne This compound catalyst Cu(I) Catalyst (e.g., CuSO4 + Na-Ascorbate) alkyne->catalyst azide Azide-modified Target Molecule azide->catalyst product Stable Triazole Linkage (Covalently linked product) catalyst->product prep_stock Prepare 10 mM stock in anhydrous DMSO incubate Incubate 1 mM sample in buffer at RT prep_stock->incubate prep_buffer Prepare buffer of interest (e.g., PBS +/- DTT) prep_buffer->incubate take_aliquots Take aliquots at multiple time points (0, 1, 4, 8, 24h) incubate->take_aliquots hplc Analyze by HPLC-UV (monitor peak at ~290 nm) take_aliquots->hplc analyze Plot % remaining vs. time hplc->analyze

References

Validation & Comparative

A Head-to-Head Comparison: Dde Biotin-PEG4-alkyne vs. Photocleavable Biotin Linkers for Advanced Proteomic and Drug Development Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to selectively isolate and analyze proteins of interest is paramount. Biotin-alkyne tags are indispensable tools for these applications, enabling the enrichment of target proteins through the high-affinity interaction between biotin (B1667282) and streptavidin. However, the strength of this interaction presents a significant challenge: the harsh conditions typically required for elution can denature proteins and interfere with downstream analyses. Cleavable linkers offer an elegant solution to this problem, allowing for the gentle release of captured biomolecules. This guide provides a detailed, objective comparison of two popular cleavable linker strategies: the chemically cleavable Dde Biotin-PEG4-alkyne and photocleavable biotin linkers.

This comparison will delve into their respective mechanisms of action, performance metrics, and experimental workflows, supported by experimental data to guide researchers in selecting the optimal linker for their specific needs.

Mechanism of Action: A Tale of Two Cleavage Strategies

The fundamental difference between this compound and photocleavable biotin linkers lies in their mode of cleavage.

This compound incorporates a 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group. This linker is stable under a wide range of physiological and experimental conditions but can be selectively cleaved by treatment with a mild hydrazine (B178648) solution. The alkyne group allows for its attachment to azide-modified biomolecules via a copper-catalyzed "click" reaction.

Photocleavable (PC) biotin linkers , on the other hand, feature a photolabile moiety, commonly a 2-nitrobenzyl group. Upon exposure to ultraviolet (UV) light, typically in the range of 300-365 nm, this group undergoes a photochemical reaction that results in the cleavage of the linker and the release of the biotin tag.

Figure 1. Cleavage Mechanisms cluster_Dde This compound Cleavage cluster_PC Photocleavable Biotin Linker Cleavage Dde_Linked Biotin-Dde-PEG4-Alkyne-Target Hydrazine 2% Hydrazine Dde_Linked->Hydrazine Cleavage Dde_Cleaved Released Target + Biotin-Dde Hydrazone Hydrazine->Dde_Cleaved PC_Linked Biotin-PC-Linker-Target UV_Light UV Light (300-365 nm) PC_Linked->UV_Light Cleavage PC_Cleaved Released Target + Biotin-PC Byproduct UV_Light->PC_Cleaved Figure 2. Comparative Experimental Workflow cluster_Dde_Workflow This compound cluster_PC_Workflow Photocleavable Biotin Linker Start Azide-modified Protein Sample Click_Reaction Click Reaction with Biotin-Alkyne Linker Start->Click_Reaction Streptavidin_Capture Capture on Streptavidin Beads Click_Reaction->Streptavidin_Capture Wash Wash to Remove Non-specific Binders Streptavidin_Capture->Wash Dde_Cleavage Elution with 2% Hydrazine Wash->Dde_Cleavage PC_Cleavage Elution with UV Light (300-365 nm) Wash->PC_Cleavage Dde_Analysis Downstream Analysis (e.g., Mass Spectrometry) Dde_Cleavage->Dde_Analysis PC_Analysis Downstream Analysis (e.g., Mass Spectrometry) PC_Cleavage->PC_Analysis

A Head-to-Head Comparison: Dde Biotin-PEG4-alkyne vs. Disulfide-Based Biotin Reagents for Reversible Biotinylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to reversibly label and purify proteins is crucial for a wide range of applications, from proteomics to drug target identification. The strong interaction between biotin (B1667282) and streptavidin is a powerful tool for affinity purification, but the harsh conditions often required to elute biotinylated molecules can compromise protein integrity and function. Cleavable biotin reagents have emerged as a solution, allowing for the gentle release of captured proteins. This guide provides an objective comparison of two popular classes of cleavable biotin reagents: Dde Biotin-PEG4-alkyne and disulfide-based biotin reagents.

This comparison will delve into their chemical mechanisms, cleavage conditions, and impact on protein analysis, supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagent for your research needs.

At a Glance: Key Differences

FeatureThis compoundDisulfide-Based Biotin Reagents
Cleavage Chemistry Hydrazinolysis of a Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) linker.Reduction of a disulfide bond.
Cleavage Reagents 2% aqueous hydrazine (B178648) solution.[1][2]Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), or β-mercaptoethanol (BME).[1][3]
Cleavage Conditions Mild (e.g., room temperature for 30 minutes).[2]Mild (e.g., room temperature to 37°C for 30-60 minutes).[3][4]
Residual Mass Small molecular fragment (e.g., 55.07 Da for Dde Biotin Alkyne).[1]Small molecular fragment (e.g., remnant of the linker containing a thiol group).
Potential Side Reactions Hydrazine can potentially cause peptide bond cleavage at specific residues (e.g., Gly-Xaa, Asn-Xaa) and convert arginine to ornithine, though this is more of a concern at higher concentrations.[5][6][7]DTT and TCEP can have non-specific effects on proteins, and their effectiveness can be influenced by factors like metal ions.[8][9] TCEP is generally more stable and less prone to oxidation than DTT.[1][10]
Primary Applications Click chemistry-based labeling for proteomics, protein enrichment, and analysis of post-translational modifications.Amine-reactive (e.g., Sulfo-NHS-SS-Biotin) or alkyne/azide-reactive labeling for cell surface protein isolation, affinity purification, and proteomics.

Chemical Principles and Mechanisms

This compound: Hydrazine-Mediated Cleavage

This compound incorporates a Dde protecting group within its linker. This group is stable under many standard biochemical conditions but can be selectively and efficiently cleaved by treatment with a dilute solution of hydrazine. The alkyne group allows for its attachment to azide-modified biomolecules via a copper-catalyzed or copper-free click reaction. The PEG4 spacer enhances the water solubility of the reagent.

The cleavage mechanism involves the reaction of hydrazine with the dione (B5365651) moiety of the Dde group, leading to the formation of a stable pyrazole (B372694) and the release of the biotinylated molecule.

Disulfide-Based Biotin Reagents: Reductive Cleavage

Disulfide-based biotin reagents feature a disulfide bond (-S-S-) within their linker arm. This bond is stable under normal conditions but can be readily cleaved by reducing agents. These reagents are available with various reactive groups, such as NHS esters for labeling primary amines (e.g., lysine (B10760008) residues) or with alkyne, azide, or DBCO groups for click chemistry applications.

The cleavage process involves the reduction of the disulfide bond to two thiol (-SH) groups by a reducing agent like DTT or TCEP. This breaks the covalent link between the biotin and the target molecule, allowing for its elution from the streptavidin matrix.

Experimental Data and Performance Comparison

While direct head-to-head quantitative comparisons of cleavage efficiency are limited in the literature, studies on individual reagent types provide insights into their performance.

Cleavage Efficiency:

  • Dde-based reagents: Studies have reported efficient cleavage of Dde linkers with 2% aqueous hydrazine at room temperature for as little as 30 minutes.[2] One study noted that trifunctional reagents containing a Dde linker were among the most efficient for chemical elution of captured proteins.[11]

  • Disulfide-based reagents: Cleavage of disulfide bonds with DTT or TCEP is also highly efficient, with protocols often citing incubation times of 30-60 minutes at room temperature or 37°C.[3][4] One study reported nearly complete (99.5%) cleavage and carbomethylation of disulfide bonds in a human cell lysate using 20 mM TCEP for 60 minutes at 37°C.[3]

Stability and Specificity:

  • Dde Linker Stability: Some reports have raised concerns about the stability of the Dde linker during sample preparation, particularly in the presence of primary amines like Tris buffer.[12] However, other studies have successfully used Dde-based reagents by avoiding primary amines in their protocols.[12]

  • Disulfide Bond Stability: Disulfide bonds are generally stable under standard proteomics workflow conditions but can be sensitive to premature cleavage in the presence of free cysteines. Alkylation of free cysteines can mitigate this issue.[11]

  • Cleavage Reagent Side Reactions:

    • Hydrazine: While effective at low concentrations (2%), higher concentrations of hydrazine can lead to unwanted side reactions, including cleavage of peptide bonds at specific sequences and the conversion of arginine to ornithine.[5][6][7]

    • DTT and TCEP: These reducing agents can also have off-target effects. DTT can interact with protein domains even in the absence of cysteine residues.[8] TCEP is generally considered more stable and less reactive towards other functional groups than DTT.[1][10] However, at high protein concentrations, TCEP has been reported to induce changes in protein structure.[1]

Experimental Workflows and Signaling Pathways

Logical Flow of Reversible Biotinylation and Protein Enrichment

The following diagram illustrates the general workflow for using cleavable biotin reagents for protein enrichment and subsequent analysis.

Reversible_Biotinylation_Workflow cluster_labeling Labeling cluster_capture Capture cluster_elution Elution cluster_analysis Downstream Analysis Protein_of_Interest Protein of Interest (with reactive group) Biotinylated_Protein Biotinylated Protein Protein_of_Interest->Biotinylated_Protein Reaction Cleavable_Biotin_Reagent Cleavable Biotin Reagent (Dde or Disulfide) Cleavable_Biotin_Reagent->Biotinylated_Protein Captured_Complex Captured Biotinylated Protein Complex Biotinylated_Protein->Captured_Complex Binding Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Captured_Complex Released_Protein Released Protein Captured_Complex->Released_Protein Cleavage Cleavage_Reagent Cleavage Reagent (Hydrazine or DTT/TCEP) Cleavage_Reagent->Released_Protein Mass_Spectrometry Mass Spectrometry Released_Protein->Mass_Spectrometry Western_Blot Western Blot Released_Protein->Western_Blot Functional_Assay Functional Assay Released_Protein->Functional_Assay

Caption: General workflow for protein enrichment using cleavable biotin reagents.

Chemical Structures and Cleavage Mechanisms

The following diagrams illustrate the chemical structures and cleavage mechanisms of Dde- and disulfide-based biotin linkers.

Caption: Cleavage mechanisms of Dde and disulfide-based biotin reagents.

Experimental Protocols

Protocol 1: Protein Labeling with this compound via Click Chemistry

This protocol outlines the general steps for labeling an azide-modified protein with this compound.

  • Protein Preparation: Ensure the azide-modified protein is in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-5 mg/mL.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 50 mM stock solution of copper(II) sulfate (B86663) in water.

    • Prepare a 50 mM stock solution of a reducing agent (e.g., sodium ascorbate) in water. This solution should be made fresh.

  • Labeling Reaction:

    • To your protein solution, add the this compound stock solution to a final concentration of 100-200 µM.

    • Add the copper(II) sulfate stock solution to a final concentration of 1 mM.

    • Initiate the reaction by adding the reducing agent stock solution to a final concentration of 1 mM.

    • Incubate the reaction for 1-2 hours at room temperature with gentle shaking.

  • Removal of Excess Reagent: Remove unreacted this compound using a desalting column or dialysis against an appropriate buffer (e.g., PBS).

Protocol 2: Cell Surface Protein Biotinylation with Sulfo-NHS-SS-Biotin

This protocol is for labeling cell surface proteins on live cells using an amine-reactive, disulfide-based biotin reagent.

  • Cell Preparation: Wash adherent or suspension cells three times with ice-cold PBS to remove any culture medium containing primary amines.

  • Biotinylation Reagent Preparation: Immediately before use, dissolve Sulfo-NHS-SS-Biotin in PBS to a final concentration of 0.25-1 mg/mL.

  • Labeling Reaction:

    • Resuspend the cell pellet in the Sulfo-NHS-SS-Biotin solution.

    • Incubate for 30 minutes at 4°C with gentle agitation to prevent cell settling.

  • Quenching: Quench the reaction by adding a quenching buffer (e.g., PBS containing 100 mM glycine (B1666218) or Tris) and incubate for 10 minutes at 4°C.

  • Cell Lysis: Wash the cells with PBS and then lyse the cells using a suitable lysis buffer containing protease inhibitors.

Protocol 3: Cleavage and Elution of Biotinylated Proteins

For Dde-Biotinylated Proteins:

  • Capture: Incubate the biotinylated protein lysate with streptavidin-agarose beads for 1-2 hours at 4°C with gentle rotation.

  • Washing: Wash the beads extensively with a series of buffers (e.g., high salt buffer, detergent-containing buffer, and finally PBS) to remove non-specifically bound proteins.

  • Elution:

    • Resuspend the beads in a 2% aqueous hydrazine solution.[2]

    • Incubate for 30-60 minutes at room temperature with gentle mixing.

    • Pellet the beads by centrifugation and collect the supernatant containing the eluted proteins.

For Disulfide-Biotinylated Proteins:

  • Capture and Washing: Follow the same capture and washing steps as described for Dde-biotinylated proteins.

  • Elution:

    • Resuspend the beads in an elution buffer containing a reducing agent (e.g., 50-100 mM DTT or 20-50 mM TCEP in PBS).

    • Incubate for 30-60 minutes at 37°C with gentle mixing.[3][4]

    • Pellet the beads by centrifugation and collect the supernatant containing the eluted proteins.

Conclusion and Recommendations

The choice between this compound and disulfide-based biotin reagents depends heavily on the specific experimental context and downstream applications.

  • This compound is an excellent choice for applications involving click chemistry , particularly when mild and rapid cleavage is required. Its primary advantage is the highly specific cleavage condition that is orthogonal to many biological functional groups. However, researchers should be mindful of the potential for Dde linker instability in the presence of primary amines and the potential for hydrazine-induced side reactions, especially if higher concentrations or prolonged incubation times are used.

  • Disulfide-based biotin reagents offer a versatile and widely used approach for reversible biotinylation. Their availability with a variety of reactive groups makes them suitable for a broad range of applications, including the labeling of cell surface proteins. The use of reducing agents for cleavage is a well-established and generally efficient method. TCEP is often preferred over DTT due to its greater stability and reduced reactivity with other functional groups.

For sensitive applications where maintaining the native structure and function of the eluted protein is paramount, it is advisable to perform pilot experiments to optimize cleavage conditions and assess the impact on the protein of interest for both types of reagents. Ultimately, a thorough understanding of the chemistry and potential pitfalls of each system will enable researchers to select the most appropriate tool for their specific scientific inquiry.

References

Dde Cleavable Linker vs. Non-Cleavable Biotin-Alkyne: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of chemical biology and proteomics, the specific and efficient isolation of target proteins is paramount for downstream analysis. Biotin-alkyne tags, coupled with click chemistry, have become a staple for labeling and enriching proteins of interest. However, a critical choice arises in the linker connecting the biotin (B1667282) and the alkyne: should it be cleavable or non-cleavable? This guide provides a detailed comparison of the Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) cleavable linker and the standard non-cleavable biotin-alkyne linker, offering experimental data and protocols to inform your research decisions.

Executive Summary

The primary advantage of the Dde cleavable linker lies in its ability to release the captured biomolecule from the streptavidin resin under mild conditions, thereby reducing background noise and improving the specificity of protein identification in mass spectrometry.[1][2][3] Non-cleavable linkers, while simpler in structure, often lead to the co-elution of non-specifically bound proteins and streptavidin-derived peptides, complicating data analysis.[3][4] Experimental evidence suggests that cleavable linkers can lead to a significant increase in the number of identified peptides and proteins compared to their non-cleavable counterparts.

Quantitative Performance Comparison

The choice of linker can have a profound impact on the outcome of a proteomics experiment. The following table summarizes quantitative data from a comparative study highlighting the performance of a cleavable linker (dialkoxydiphenylsilane - DADPS, which is conceptually similar to Dde in offering cleavage) versus a non-cleavable linker.

MetricCleavable Linker (DADPS)Non-Cleavable Biotin-AlkyneFold Increase with Cleavable LinkerReference
Identified Peptides >10,000~3,500~3x[5][6]
Identified Proteins >1,800Not explicitly stated, but inferred to be lower>1.5x[7][8]
Background Proteins Significantly ReducedHigher-[1][3]

Chemical Principles and Workflow

Dde Cleavable Linker

The Dde linker contains a hydrazine-labile bond.[9][10] This allows for the specific cleavage and elution of the tagged protein from the streptavidin beads, leaving the biotin and the bulk of the linker behind.[1][4] This "catch and release" strategy is particularly advantageous for mass spectrometry-based proteomics, as it results in a cleaner sample with fewer contaminating proteins.[1][3]

Experimental Workflow: Dde Cleavable Linker

cluster_0 Cellular Labeling & Lysis cluster_1 Click Chemistry & Enrichment cluster_2 Cleavage & Analysis A Metabolic labeling with alkyne-tagged amino acid B Cell Lysis A->B C Click reaction with Dde-biotin-azide B->C D Enrichment on Streptavidin beads C->D E Wash to remove non-specific binders D->E F Cleavage with 2% Hydrazine (B178648) E->F G Elution of tagged proteins F->G H Sample prep for Mass Spectrometry G->H I LC-MS/MS Analysis H->I

Caption: Workflow for protein enrichment using a Dde cleavable linker.

Non-Cleavable Biotin-Alkyne Linker

The non-cleavable biotin-alkyne linker forms a stable covalent bond between the biotin and the alkyne. Due to the extremely strong interaction between biotin and streptavidin (Kd ≈ 10^-15 M), elution of the captured protein requires harsh denaturing conditions.[3][4] These conditions can lead to the release of non-specifically bound proteins and peptides from the streptavidin beads themselves, which can interfere with downstream mass spectrometry analysis.[3][4]

Experimental Workflow: Non-Cleavable Biotin-Alkyne Linker

cluster_0 Cellular Labeling & Lysis cluster_1 Click Chemistry & Enrichment cluster_2 On-Bead Digestion & Analysis A Metabolic labeling with alkyne-tagged amino acid B Cell Lysis A->B C Click reaction with biotin-alkyne B->C D Enrichment on Streptavidin beads C->D E Wash to remove non-specific binders D->E F On-bead digestion with Trypsin E->F G Elution of peptides F->G H Sample prep for Mass Spectrometry G->H I LC-MS/MS Analysis H->I

Caption: Workflow for protein enrichment using a non-cleavable biotin-alkyne linker.

Advantages and Disadvantages

FeatureDde Cleavable LinkerNon-Cleavable Biotin-Alkyne Linker
Elution Conditions Mild (e.g., 2% hydrazine)[1][4]Harsh (e.g., boiling in SDS, high pH)[3][4]
Purity of Eluted Sample High, reduced background from non-specific binders and streptavidin.[1][3]Lower, potential for co-elution of contaminants.[3][4]
Downstream Analysis Cleaner spectra in mass spectrometry, easier data analysis.More complex spectra, potential for interference from contaminants.
Workflow Complexity Additional cleavage step required.Simpler workflow, no cleavage step.
Cost Generally more expensive.More cost-effective.
Stability Stable under physiological conditions.[9]Very stable.

Detailed Experimental Protocols

Protocol 1: Protein Enrichment with Dde-Biotin-Azide Cleavable Linker

1. Cell Labeling and Lysis:

  • Culture cells in the presence of an alkyne-containing metabolic label (e.g., L-azidohomoalanine or L-homopropargylglycine).

  • Harvest cells and lyse in a buffer containing protease inhibitors. A common lysis buffer is RIPA buffer.

  • Quantify protein concentration using a standard assay (e.g., BCA).

2. Click Chemistry Reaction:

  • To 1 mg of protein lysate, add the following components in order:

    • Dde-biotin-azide linker (to a final concentration of 100 µM).

    • Tris(2-carboxyethyl)phosphine (TCEP) (to a final concentration of 1 mM).

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (to a final concentration of 100 µM).

    • Copper(II) sulfate (B86663) (CuSO4) (to a final concentration of 1 mM).

  • Incubate the reaction for 1 hour at room temperature with gentle rotation.

3. Protein Precipitation and Enrichment:

  • Precipitate the protein by adding four volumes of ice-cold acetone (B3395972) and incubate at -20°C for 30 minutes.

  • Centrifuge to pellet the protein, discard the supernatant, and wash the pellet with ice-cold methanol.

  • Resuspend the protein pellet in a buffer containing SDS (e.g., 1% SDS in PBS).

  • Add streptavidin-coated magnetic beads and incubate for 1 hour at room temperature with rotation to capture the biotinylated proteins.

  • Wash the beads extensively to remove non-specifically bound proteins. A series of washes with buffers of decreasing SDS concentration and high salt is recommended.

4. Cleavage and Elution:

  • To the beads, add a freshly prepared solution of 2% hydrazine in PBS.

  • Incubate for 1-2 hours at 37°C with gentle shaking.

  • Collect the supernatant containing the eluted proteins. Repeat the elution step once and pool the supernatants.

5. Sample Preparation for Mass Spectrometry:

  • Perform a buffer exchange or protein precipitation to remove the hydrazine.

  • Proceed with standard protocols for protein reduction, alkylation, and tryptic digestion.

  • Desalt the resulting peptides using a C18 spin column before LC-MS/MS analysis.

Protocol 2: Protein Enrichment with Non-Cleavable Biotin-Alkyne Linker

1. Cell Labeling and Lysis:

  • Follow the same procedure as in Protocol 1, step 1.

2. Click Chemistry Reaction:

  • Follow the same procedure as in Protocol 1, step 2, but use a non-cleavable biotin-alkyne.

3. Protein Precipitation and Enrichment:

  • Follow the same procedure as in Protocol 1, step 3.

4. On-Bead Digestion:

  • After the final wash, resuspend the beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).

  • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce the proteins.

  • Cool to room temperature and add iodoacetamide (B48618) to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate the proteins.

  • Add sequencing-grade trypsin (e.g., 1 µg) and incubate overnight at 37°C with shaking.

5. Peptide Elution and Sample Preparation:

  • Centrifuge the beads and collect the supernatant containing the digested peptides.

  • To elute any remaining peptides, wash the beads with a high-organic solvent solution (e.g., 80% acetonitrile (B52724) with 0.1% formic acid).

  • Pool the supernatants and acidify with formic acid or trifluoroacetic acid.

  • Desalt the peptides using a C18 spin column before LC-MS/MS analysis.

Conclusion

For researchers aiming for high-confidence identification of interacting proteins with minimal background interference, the Dde cleavable linker offers significant advantages over its non-cleavable counterpart. The ability to mildly elute captured proteins leads to cleaner samples and more reliable downstream analysis, particularly in sensitive applications like mass spectrometry. While the workflow is slightly more complex due to the additional cleavage step, the substantial improvement in data quality often justifies the extra effort. The choice between a cleavable and non-cleavable linker will ultimately depend on the specific experimental goals, the required level of purity, and budgetary considerations.

References

A Comparative Guide to Confirming Protein Biotinylation: Dde Biotin-PEG4-alkyne vs. Alternatives for Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is fundamental to a wide array of applications, from proteomics to drug target validation. Biotinylation, the covalent attachment of biotin (B1667282) to a protein, remains a cornerstone technique for protein detection, purification, and immobilization due to the high-affinity interaction between biotin and streptavidin. The choice of biotinylation reagent is critical and can significantly influence the specificity, efficiency, and versatility of an experiment.

This guide provides an objective comparison of Dde Biotin-PEG4-alkyne, a modern, cleavable biotinylation reagent, with traditional and alternative reagents for the confirmation of protein biotinylation via Western blot. We will delve into their mechanisms of action, experimental workflows, and performance characteristics, supported by experimental data and detailed protocols to inform the selection of the most suitable reagent for your research needs.

Introduction to Biotinylation Reagents

The selection of a biotinylation reagent is dictated by the available functional groups on the target protein and the downstream application. The two main strategies for protein biotinylation are traditional amine-reactive chemistry and bioorthogonal click chemistry.

This compound is a state-of-the-art biotinylation reagent that employs bioorthogonal click chemistry. It features an alkyne group for covalent attachment to an azide-modified protein, a polyethylene (B3416737) glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and a Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) linker that can be cleaved under mild conditions with hydrazine (B178648). This cleavability is a key advantage, allowing for the removal of the biotin tag when it is no longer needed, which is particularly beneficial in applications such as mass spectrometry analysis or when the biotin tag might interfere with subsequent experimental steps.[1][2][3]

NHS-PEG4-Biotin represents the traditional approach to biotinylation. This reagent utilizes an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of a protein, to form stable amide bonds.[4][5] While effective and widely used, this method can be less specific due to the abundance of lysine residues on the protein surface, potentially leading to heterogeneous labeling and, in some cases, loss of protein function if critical lysines are modified. The biotinylation is permanent, which can be a limitation in certain applications.

Other cleavable biotinylation reagents , such as those with Diazo or Photocleavable (PC) linkers, offer alternatives to the Dde linker, each with distinct cleavage conditions.[6][7] These reagents, like this compound, provide the advantage of reversible biotinylation, allowing for the gentle release of captured proteins from streptavidin matrices.

Performance Comparison in Western Blot Applications

The confirmation of successful biotinylation is commonly performed by Western blotting, where the biotinylated protein is detected using a streptavidin-conjugate, typically linked to horseradish peroxidase (HRP) for chemiluminescent detection. The choice of biotinylation reagent can impact the performance of this assay in terms of signal intensity, specificity, and the ability to perform additional downstream analysis.

Quantitative Data Summary
FeatureThis compoundNHS-PEG4-BiotinOther Cleavable Biotins (e.g., Diazo, PC)
Labeling Chemistry Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Amine-reactive NHS esterVaries (e.g., CuAAC for azide (B81097) versions)
Specificity High (targets azide-modified residues)Moderate (targets primary amines)High (for click chemistry versions)
Cleavability Yes (2% aqueous hydrazine)NoYes (e.g., Sodium dithionite (B78146) for Diazo, UV light for PC)
Relative Signal Intensity HighHighHigh
Background Low (bioorthogonal)Can be higher due to non-specific bindingLow (for click chemistry versions)
Protein Recovery (Post-Cleavage) HighNot ApplicableVariable, generally high
Detection Limit Not extensively reported, expected to be low ng rangeAs low as 0.17 ng of protein[8]Not extensively reported, expected to be low ng range
Visual Data: A Comparative Look

In this study, newly synthesized proteins were labeled with O-propargyl-puromycin (OPP), followed by biotinylation using either Dde-biotin azide or Diazo-biotin azide via click chemistry. The Western blot analysis showed efficient capture of biotinylated proteins by streptavidin resin for both reagents, indicating that both are effective for enriching and detecting biotinylated proteins.[6]

While this does not provide a direct comparison to NHS-biotin, it demonstrates the utility of Dde-based biotinylation in a Western blot workflow. The signal intensity is expected to be comparable to other biotinylation methods, with the primary advantage being the cleavability of the Dde linker.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are protocols for protein biotinylation using this compound and NHS-PEG4-Biotin, followed by a general protocol for Western blot detection and a specific protocol for the cleavage of the Dde linker.

Protocol 1: Protein Biotinylation with this compound (via Click Chemistry)

This protocol assumes the protein of interest has been metabolically or enzymatically labeled with an azide group.

  • Protein Preparation: Start with 10-50 µg of azide-modified protein in a suitable buffer (e.g., PBS).

  • Prepare Click Chemistry Reaction Mix:

    • To the protein solution, add this compound to a final concentration of 50-100 µM.

    • Add a copper(I) source, such as copper(II) sulfate (B86663) (final concentration 1 mM) and a reducing agent like sodium ascorbate (B8700270) (final concentration 5 mM), or a copper ligand like THPTA (final concentration 1 mM).

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.

  • Removal of Excess Reagents: Remove unreacted this compound and copper catalyst by dialysis, size exclusion chromatography, or protein precipitation.

  • Verification: The biotinylated protein is now ready for confirmation by Western blot.

Protocol 2: Protein Biotinylation with NHS-PEG4-Biotin
  • Protein Preparation: Dissolve 1-5 mg of the protein to be labeled in an amine-free buffer at pH 7.2-8.0 (e.g., PBS).

  • Reagent Preparation: Immediately before use, dissolve the NHS-PEG4-Biotin in an anhydrous organic solvent like DMSO or DMF to a concentration of 10-20 mM.

  • Biotinylation Reaction: Add a 10- to 50-fold molar excess of the dissolved NHS-PEG4-Biotin to the protein solution.

  • Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature, or overnight at 4°C.

  • Quenching and Purification: Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris-HCl). Remove excess, non-reacted biotinylation reagent by dialysis or size exclusion chromatography.

  • Verification: The biotinylated protein is now ready for confirmation by Western blot.

Protocol 3: Western Blot Confirmation of Biotinylation
  • SDS-PAGE: Separate 5-10 µg of the biotinylated and non-biotinylated (negative control) protein samples on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% BSA in TBST). Avoid using milk-based blockers as they may contain endogenous biotin, leading to high background.[9]

  • Streptavidin-HRP Incubation: Incubate the membrane with a streptavidin-HRP conjugate (typically diluted 1:5,000 to 1:20,000 in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add a chemiluminescent HRP substrate and image the blot using a CCD camera or X-ray film.

Protocol 4: On-Membrane Cleavage of Dde Biotin Linker

This protocol is performed after the initial detection of the biotinylated protein on the Western blot.

  • Initial Imaging: Acquire an image of the blot to visualize the biotinylated protein.

  • Hydrazine Treatment: Prepare a 2% aqueous hydrazine solution. Incubate the blot in this solution for 1-2 hours at room temperature with gentle agitation.[1][6]

  • Washing: Thoroughly wash the membrane with TBST (3 x 10 minutes) to remove the cleaved biotin and hydrazine.

  • Re-probing: Re-incubate the membrane with streptavidin-HRP as described in Protocol 3.

  • Final Imaging: Acquire a second image of the blot. A significant reduction or complete loss of the signal confirms the successful cleavage of the Dde linker.

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the workflows for protein biotinylation and confirmation.

experimental_workflow cluster_biotinylation Protein Biotinylation cluster_western_blot Western Blot Confirmation cluster_cleavage Dde Linker Cleavage (On-Blot) P Protein Dde This compound P->Dde Click Chemistry NHS NHS-PEG4-Biotin P->NHS Amine Reaction BioP_Dde Biotinylated Protein (Dde) Dde->BioP_Dde BioP_NHS Biotinylated Protein (NHS) NHS->BioP_NHS SDS_PAGE SDS-PAGE BioP_Dde->SDS_PAGE cluster_western_blot cluster_western_blot BioP_NHS->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block Blocking Transfer->Block Strep_HRP Streptavidin-HRP Incubation Block->Strep_HRP Detect1 Chemiluminescent Detection 1 Strep_HRP->Detect1 Hydrazine 2% Hydrazine Treatment Detect1->Hydrazine Wash Washing Hydrazine->Wash Strep_HRP2 Re-probe with Streptavidin-HRP Wash->Strep_HRP2 Detect2 Chemiluminescent Detection 2 Strep_HRP2->Detect2

Caption: Experimental workflow for protein biotinylation and Western blot confirmation.

logical_comparison cluster_Dde Advantages cluster_NHS Advantages cluster_Other Advantages cluster_Dde_Dis Considerations cluster_NHS_Dis Considerations cluster_Other_Dis Considerations Title Choice of Biotinylation Reagent for Western Blot Dde_Biotin This compound Title->Dde_Biotin NHS_Biotin NHS-PEG4-Biotin Title->NHS_Biotin Other_Cleavable Other Cleavable Biotins Title->Other_Cleavable Dde_Adv1 Cleavable Dde_Biotin->Dde_Adv1 Dde_Adv2 High Specificity (Bioorthogonal) Dde_Biotin->Dde_Adv2 Dde_Adv3 Mild Cleavage Conditions Dde_Biotin->Dde_Adv3 Dde_Dis1 Requires Azide-Modified Protein Dde_Biotin->Dde_Dis1 NHS_Adv1 Simple One-Step Reaction NHS_Biotin->NHS_Adv1 NHS_Adv2 Well-Established Protocol NHS_Biotin->NHS_Adv2 NHS_Adv3 Cost-Effective NHS_Biotin->NHS_Adv3 NHS_Dis1 Non-Specific Labeling NHS_Biotin->NHS_Dis1 NHS_Dis2 Permanent Label NHS_Biotin->NHS_Dis2 NHS_Dis3 Potential for Protein Inactivation NHS_Biotin->NHS_Dis3 Other_Adv1 Cleavable Other_Cleavable->Other_Adv1 Other_Adv2 Alternative Cleavage Chemistries Other_Cleavable->Other_Adv2 Other_Dis1 Cleavage Conditions May Be Harsh Other_Cleavable->Other_Dis1

Caption: Logical comparison of biotinylation reagents.

Conclusion

The confirmation of protein biotinylation by Western blot is a critical step in many research workflows. The choice of biotinylation reagent significantly impacts the specificity, versatility, and interpretability of the results.

This compound stands out as a highly specific and versatile reagent, particularly for applications requiring the subsequent removal of the biotin tag. Its bioorthogonal nature minimizes off-target labeling, leading to cleaner results in complex biological samples. The mild cleavage conditions for the Dde linker ensure the integrity of the target protein for downstream analysis. The main prerequisite for its use is the incorporation of an azide handle into the target protein.

NHS-PEG4-Biotin remains a reliable and cost-effective choice for general-purpose biotinylation where a permanent tag is acceptable and the potential for non-specific labeling is not a major concern. Its simple, one-step reaction makes it accessible for routine applications.

Ultimately, the optimal biotinylation reagent depends on the specific experimental goals. For researchers requiring high specificity and the option of tag removal, this compound offers significant advantages. For straightforward, permanent labeling, NHS-PEG4-Biotin is a proven and economical alternative. This guide provides the necessary information to make an informed decision based on the unique demands of your research.

References

A Researcher's Guide: Validating Dde Cleavage Efficiency with Precision Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate world of bioconjugation, the ability to precisely validate the cleavage of chemical linkers is paramount. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) linker, a hydrazine-labile protecting group, is frequently employed in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs). Ensuring its efficient and specific cleavage is a critical quality control step. While various analytical techniques can be employed for this purpose, mass spectrometry (MS) has emerged as a powerful and highly specific method for the quantitative validation of Dde cleavage.

This guide provides a comprehensive comparison of mass spectrometry with alternative methods for validating Dde cleavage efficiency, supported by experimental data and detailed protocols.

Unveiling Cleavage Events: A Comparative Analysis of Methodologies

The choice of analytical technique for validating Dde cleavage hinges on a balance of sensitivity, specificity, throughput, and the nature of the information required. Here, we compare the performance of mass spectrometry with other commonly used methods.

FeatureMass Spectrometry (LC-MS/MS)High-Performance Liquid Chromatography (HPLC-UV)Fluorescence-Based AssaysEnzyme-Linked Immunosorbent Assay (ELISA)
Principle Separation by chromatography followed by mass-to-charge ratio analysis of intact and cleaved species.Separation of intact and cleaved species by chromatography with detection by UV absorbance.Detection of a fluorescence signal generated upon cleavage of a fluorogenic substrate.Antibody-based detection of either the intact or cleaved moiety.
Specificity Very High (distinguishes molecules with identical mass but different structure through fragmentation).Moderate (can be compromised by co-eluting species with similar UV absorbance).High (dependent on the specificity of the cleavage reaction for the fluorogenic substrate).High (relies on the specificity of the antibody-antigen interaction).
Sensitivity Very High (femtogram to picogram range).[1]Moderate (nanogram range).[2]High (can detect low concentrations of cleaved product).Very High (picogram to nanogram per milliliter range).[1][3]
Limit of Detection (LOD) Typically in the low ng/mL to pg/mL range.Generally in the µg/mL to high ng/mL range.[2][4]Can reach nanomolar or even picomolar concentrations.Can be in the low pg/mL range.[1]
Limit of Quantification (LOQ) Typically in the low ng/mL range.Generally in the µg/mL range.[2][4]Dependent on the specific fluorophore and assay conditions.Can be in the low pg/mL to ng/mL range.[1]
Quantitative Accuracy High (with the use of internal standards).Good (requires careful calibration).Good (can be affected by environmental factors influencing fluorescence).Good (relies on accurate standard curves).
Throughput Moderate (dependent on chromatographic run time).High.High (amenable to plate-based formats).High (well-suited for high-throughput screening).[3]
Information Provided Provides molecular weight confirmation and structural information of cleavage products.Provides retention time and peak area for quantification.Provides a measure of cleavage activity.Provides a quantitative measure of the target molecule.
Cost & Complexity High initial investment and requires specialized expertise.[5]Moderate cost and relatively routine operation.Moderate cost for reagents and instrumentation.Low to moderate cost, with readily available kits and equipment.[5]

In-Depth Look: Mass Spectrometry for Dde Cleavage Validation

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers unparalleled specificity and sensitivity for the quantitative analysis of Dde cleavage. By separating the reaction mixture using HPLC and subsequently analyzing the components by mass spectrometry, researchers can definitively identify and quantify the intact Dde-protected molecule, the cleaved molecule, and any potential side-products.

Experimental Workflow: A Step-by-Step Guide

The following diagram illustrates a typical workflow for the quantitative analysis of Dde cleavage efficiency using LC-MS/MS.

Dde_Cleavage_Workflow Workflow for Dde Cleavage Validation by LC-MS/MS SamplePrep Sample Preparation (Dde-conjugated molecule) Cleavage Dde Cleavage Reaction (e.g., 2% Hydrazine (B178648) in DMF) SamplePrep->Cleavage Quench Reaction Quenching (e.g., addition of acid) Cleavage->Quench LC_Separation LC Separation (Reversed-Phase HPLC) Quench->LC_Separation MS_Analysis MS/MS Analysis (ESI-Q-TOF or Triple Quad) LC_Separation->MS_Analysis Data_Analysis Data Analysis (Peak integration, Quantification) MS_Analysis->Data_Analysis Result Determination of Cleavage Efficiency (%) Data_Analysis->Result

A streamlined workflow for quantifying Dde cleavage efficiency using LC-MS/MS.
Detailed Experimental Protocol: LC-MS/MS Analysis

This protocol provides a general framework for the quantitative analysis of Dde cleavage from a peptide. Optimization will be required based on the specific properties of the molecule of interest.

1. Dde Cleavage Reaction:

  • Dissolve the Dde-protected peptide in a suitable solvent (e.g., Dimethylformamide - DMF).

  • Initiate the cleavage by adding a solution of 2% hydrazine hydrate (B1144303) in DMF.

  • Incubate the reaction at room temperature, taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes) to monitor the kinetics of the cleavage.

  • Quench the reaction at each time point by adding an excess of a quenching agent, such as acetic acid, to neutralize the hydrazine.

2. Sample Preparation for LC-MS/MS:

  • Dilute the quenched reaction mixture with an appropriate solvent (e.g., 0.1% formic acid in water) to a concentration suitable for LC-MS analysis.

  • If necessary, perform a desalting or purification step using a C18 solid-phase extraction (SPE) cartridge to remove salts and other interfering substances.

  • Prepare a calibration curve using known concentrations of both the intact Dde-protected peptide and the fully cleaved peptide.

3. LC-MS/MS Parameters:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size) is commonly used for peptide separations.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over a suitable time (e.g., 5-15 minutes) to achieve separation of the intact and cleaved peptides.

    • Flow Rate: Typically 0.2-0.4 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducibility.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for peptides.

    • Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap is ideal for accurate mass measurements. A triple quadrupole mass spectrometer can be used for targeted quantification in Multiple Reaction Monitoring (MRM) mode for higher sensitivity and specificity.

    • Data Acquisition:

      • Full Scan MS: Acquire full scan mass spectra to identify the molecular ions of the intact and cleaved peptides.

      • Tandem MS (MS/MS): Fragment the precursor ions of the intact and cleaved peptides to confirm their identities through their fragmentation patterns. For quantification, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) can be employed.

4. Data Analysis:

  • Identify the peaks corresponding to the intact Dde-protected peptide and the cleaved peptide based on their retention times and accurate masses.

  • Integrate the peak areas for both species in the extracted ion chromatograms (XICs).

  • Use the calibration curves to determine the concentration of each species at each time point.

  • Calculate the cleavage efficiency at each time point as follows: Cleavage Efficiency (%) = [Concentration of Cleaved Peptide] / ([Concentration of Cleaved Peptide] + [Concentration of Intact Peptide]) * 100

Alternative Methodologies: A Practical Overview

While mass spectrometry provides the most detailed and specific analysis, other methods can be valuable for routine monitoring or high-throughput screening.

HPLC-UV Analysis

Protocol:

  • Perform the Dde cleavage reaction as described for the LC-MS/MS protocol.

  • Inject the quenched reaction mixture directly onto an HPLC system equipped with a UV detector.

  • Use a reversed-phase C18 column and a suitable gradient of water/acetonitrile with an additive like trifluoroacetic acid (TFA) for good peak shape.

  • Monitor the elution profile at a wavelength where both the intact and cleaved peptides have significant absorbance (e.g., 214 nm or 280 nm if aromatic residues are present).

  • Quantify the amount of intact and cleaved peptide by integrating the respective peak areas and using a calibration curve.

Fluorescence-Based Assay

Protocol:

  • Synthesize a fluorogenic substrate where the Dde group is attached to a lysine (B10760008) residue within a peptide that also contains a fluorophore and a quencher. The cleavage of the Dde group and subsequent modification of the lysine can lead to a change in the fluorescence signal.

  • Alternatively, a FRET (Förster Resonance Energy Transfer) based probe can be designed where cleavage of a linker leads to a measurable change in fluorescence.[6]

  • Perform the cleavage reaction in a microplate format.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence plate reader.

  • The increase or decrease in fluorescence will be proportional to the extent of Dde cleavage.

Conclusion

Validating the efficiency of Dde cleavage is a critical step in the development of complex bioconjugates. Mass spectrometry, particularly LC-MS/MS, stands out as the gold standard for this application, offering unparalleled specificity, sensitivity, and the ability to provide detailed structural information. While alternative methods like HPLC-UV and fluorescence-based assays offer advantages in terms of cost and throughput for certain applications, they lack the definitive confirmatory power of mass spectrometry. By selecting the appropriate analytical methodology and following robust experimental protocols, researchers can ensure the quality and consistency of their bioconjugates, ultimately accelerating the pace of drug discovery and development.

References

A Researcher's Guide to Cleavable Biotin Reagents for Comparative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance, protocols, and data for selecting the optimal reagent for your proteomics workflow.

In the dynamic field of proteomics, the ability to selectively isolate and identify proteins of interest from complex biological mixtures is paramount. Biotinylation, the process of covalently attaching biotin (B1667282) to a protein, followed by affinity purification using avidin (B1170675) or streptavidin, is a cornerstone technique for protein enrichment. The introduction of cleavable biotin reagents has further revolutionized this process, allowing for the gentle elution of captured proteins and facilitating downstream analysis by mass spectrometry.

This guide provides a comprehensive comparison of different cleavable biotin reagents used in comparative proteomics. We will delve into their chemical properties, evaluate their performance based on experimental data, and provide detailed protocols to aid researchers in designing and executing their experiments.

Understanding the Landscape of Cleavable Biotin Reagents

Cleavable biotin reagents consist of three key components: a reactive group that targets a specific functional group on the protein (e.g., primary amines on lysine (B10760008) residues), a biotin moiety for affinity capture, and a cleavable linker connecting the two. The nature of this linker dictates the elution conditions and can significantly impact the overall success of a proteomics experiment. The most common types of cleavable linkers are susceptible to reduction, acid, or light.[1]

Key Considerations for Reagent Selection:
  • Cleavage Conditions: Ensure the cleavage conditions are compatible with the stability of your target protein and downstream applications.[1]

  • Linker Arm Length: A longer spacer arm can reduce steric hindrance during biotin-avidin binding.

  • Solubility: The solubility of the reagent (e.g., the presence of a sulfo-NHS group for aqueous solubility) is crucial for efficient labeling in biological buffers.[2][3]

  • Cell Permeability: For labeling intracellular proteins, a cell-permeable reagent is required.

Performance Comparison of Cleavable Biotin Reagents

The choice of a cleavable biotin reagent can have a profound impact on the efficiency of protein enrichment and the quality of mass spectrometry data. Recent studies have systematically compared the performance of various commercially available reagents in different chemoproteomic workflows.

One comprehensive study evaluated five commercially available cleavable biotin tags in three common chemoproteomic workflows.[4][5] The findings highlighted that an acid-cleavable biotin tag featuring a dialkoxydiphenylsilane (DADPS) moiety, when used in a "protein 'click', peptide 'capture'" workflow, demonstrated superior performance in terms of enrichment efficiency, the number of identified proteins, and reproducibility.[4][5][6][7] However, it was noted that this reagent could lead to the formation of an unwanted formate (B1220265) product.[4][5] While photocleavable and reduction-cleavable (disulfide-based) biotin tags were found to be less efficient, they offer viable alternatives when dealing with acid-sensitive samples.[4][5]

Another study comparing the DADPS linker with an azobenzene (B91143) (AZO) linker found that the DADPS linker resulted in the identification of a higher number of unique cysteine residues.[8] The study also revealed a previously unreported artifactual modification associated with the azobenzene linker.[8]

The following table summarizes the key characteristics and performance metrics of commonly used cleavable biotin reagents.

Reagent TypeCleavage MechanismCleavage ConditionsAdvantagesDisadvantages
Disulfide-based (e.g., NHS-SS-Biotin, Sulfo-NHS-SS-Biotin) ReductionReducing agents (e.g., DTT, TCEP) at neutral pH.[1]Mild cleavage conditions.Potential for premature cleavage in a reducing cellular environment. Can interfere with disulfide bond analysis.
Acid-cleavable (e.g., DADPS-based reagents) Acid HydrolysisMild acidic conditions (e.g., 10% formic acid).[9]High cleavage efficiency and specificity.[9] Compatible with standard mass spectrometry workflows.Not suitable for acid-labile proteins or modifications. Can introduce side reactions (e.g., formate adduction).[4][5]
Photocleavable (PC) PhotolysisUV light exposure (e.g., 365 nm).[1]Spatially and temporally controlled cleavage. Non-invasive.Can cause photo-damage to biomolecules. May require specialized equipment.
Diazobenzene (Diazo) ReductionSodium dithionite.[10]Efficient cleavage.Cleavage reagent can be harsh on some proteins.
Vicinal Diol OxidationSodium periodate.[11]Specific cleavage.The oxidizing agent may affect certain amino acid residues.

Experimental Workflows: A Visual Guide

The overall proteomics workflow, particularly the stage at which biotinylated molecules are enriched, is a critical determinant of the experiment's outcome. The two primary strategies are enrichment at the protein level and enrichment at the peptide level.

Protein-Level Enrichment Workflow

In this workflow, biotinylated proteins are first captured on streptavidin beads, washed to remove non-specific binders, and then eluted by cleaving the biotin linker. The eluted proteins are then digested into peptides for mass spectrometry analysis.

cluster_workflow Protein-Level Enrichment start Biotinylated Protein Lysate enrich Streptavidin Enrichment start->enrich wash Wash enrich->wash elute Cleavage & Elution wash->elute digest Protein Digestion elute->digest ms LC-MS/MS digest->ms

Protein-Level Enrichment Workflow

Peptide-Level Enrichment Workflow

Alternatively, the entire protein lysate can be digested into peptides first. The resulting peptide mixture is then subjected to enrichment of the biotinylated peptides, followed by cleavage and mass spectrometry analysis. This approach can sometimes lead to higher identification numbers.[8]

cluster_workflow Peptide-Level Enrichment start Protein Lysate digest Protein Digestion start->digest biotinylate Biotinylation of Peptides digest->biotinylate enrich Streptavidin Enrichment biotinylate->enrich wash Wash enrich->wash elute Cleavage & Elution wash->elute ms LC-MS/MS elute->ms

Peptide-Level Enrichment Workflow

Detailed Experimental Protocols

The following are generalized protocols for cell surface biotinylation and subsequent protein enrichment. These should be optimized for specific cell types and experimental goals.

Protocol 1: Cell Surface Protein Biotinylation using Sulfo-NHS-SS-Biotin

This protocol is designed for labeling proteins on the surface of adherent cells.

Materials:

  • Adherent cells grown to confluency

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Sulfo-NHS-SS-Biotin

  • Quenching buffer (e.g., 100 mM glycine (B1666218) in PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Cell scraper

Procedure:

  • Wash cells twice with ice-cold PBS to remove media components.

  • Immediately before use, dissolve Sulfo-NHS-SS-Biotin in PBS to the desired concentration (e.g., 0.5 mg/mL).

  • Incubate cells with the biotinylation solution for 30 minutes at 4°C with gentle rocking.

  • Remove the biotinylation solution and wash the cells three times with ice-cold quenching buffer to stop the reaction.

  • Lyse the cells by adding ice-cold lysis buffer and scraping the cells.

  • Clarify the lysate by centrifugation to pellet cell debris. The supernatant containing the biotinylated proteins is now ready for affinity purification.

Protocol 2: Affinity Purification of Biotinylated Proteins

This protocol describes the enrichment of biotinylated proteins using streptavidin-conjugated magnetic beads.

Materials:

  • Cell lysate containing biotinylated proteins

  • Streptavidin-conjugated magnetic beads

  • Wash buffer (e.g., lysis buffer with reduced detergent concentration)

  • Elution buffer specific to the cleavable linker (e.g., 50 mM DTT in PBS for disulfide linkers; 10% formic acid for DADPS linkers)

  • Magnetic stand

Procedure:

  • Equilibrate the streptavidin beads by washing them twice with lysis buffer.

  • Add the cell lysate to the equilibrated beads and incubate for 1-2 hours at 4°C with rotation to allow for binding.

  • Place the tube on a magnetic stand and discard the supernatant.

  • Wash the beads extensively (e.g., 5 times) with wash buffer to remove non-specifically bound proteins.

  • To elute the captured proteins, resuspend the beads in the appropriate elution buffer and incubate under the recommended conditions (e.g., 30 minutes at room temperature for DTT; 15 minutes for formic acid).

  • Place the tube on the magnetic stand and collect the supernatant containing the eluted proteins. This sample can then be prepared for downstream analysis such as SDS-PAGE or mass spectrometry.

Conclusion

The selection of a cleavable biotin reagent is a critical decision in the design of a comparative proteomics experiment. Researchers must carefully consider the nature of their protein of interest, the experimental workflow, and the downstream analytical methods. While acid-cleavable reagents like those based on the DADPS linker have shown superior performance in several studies, disulfide-based and photocleavable reagents remain valuable tools for specific applications. By understanding the properties of these reagents and optimizing the experimental protocols, researchers can significantly enhance the depth and quality of their proteomic analyses.

References

Dde Biotin-PEG4-alkyne vs. Acid-Cleavable Linkers: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of chemical biology, proteomics, and drug delivery, the ability to selectively label, capture, and release biomolecules is paramount. This guide provides a detailed comparison of two prominent classes of cleavable linkers: the hydrazine-cleavable Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) linker, exemplified by Dde Biotin-PEG4-alkyne, and various acid-cleavable linkers. This objective analysis, supported by experimental data, will assist researchers, scientists, and drug development professionals in selecting the optimal linker strategy for their specific applications.

Executive Summary

The choice between a Dde-based linker and an acid-cleavable linker is contingent on the specific experimental requirements, particularly the desired cleavage conditions and the tolerance of the biomolecule of interest to those conditions. This compound offers highly specific and mild cleavage using hydrazine (B178648), which is advantageous for applications requiring the preservation of sensitive protein structures. Acid-cleavable linkers, on the other hand, leverage the physiological pH gradient between the extracellular environment and acidic intracellular compartments, making them well-suited for applications like antibody-drug conjugates (ADCs) for targeted cancer therapy. However, the stability of some acid-cleavable linkers in plasma can be a concern, potentially leading to premature cargo release.

Performance Comparison at a Glance

FeatureThis compoundAcid-Cleavable Linkers (e.g., Hydrazone)
Cleavage Stimulus Hydrazine (mild chemical cleavage)Low pH (e.g., 4.5 - 5.5)
Cleavage Conditions Typically 2% aqueous hydrazine at room temperatureAcidic buffer (e.g., acetate (B1210297) or formate (B1220265) buffer) at 37°C
Specificity High, specific to the Dde groupDependent on the pH differential; potential for off-target cleavage in acidic microenvironments
Stability Generally stable under physiological conditionsVariable plasma stability; some hydrazones show premature hydrolysis[1]
Primary Applications Proteomics, affinity purification, bioconjugationAntibody-drug conjugates (ADCs), targeted drug delivery
Potential Issues Hydrazine can modify arginine residues and cleave certain peptide bonds[2]Premature drug release in circulation, leading to off-target toxicity[1][3]

Chemical Structures and Cleavage Mechanisms

This compound

The Dde linker contains a 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl group. This group is stable under a wide range of chemical conditions but is selectively cleaved by hydrazine. The cleavage mechanism involves the formation of a stable pyrazole (B372694) byproduct, leading to the release of the biotinylated molecule.

G cluster_0 This compound cluster_1 Cleavage cluster_2 Released Products start Biotin-PEG4-NH-CO-Dde-Alkyne cleavage + Hydrazine (N2H4) start->cleavage product1 Biotin-PEG4-NH2 cleavage->product1 product2 Pyrazole byproduct + Alkyne cleavage->product2

Cleavage of this compound.
Acid-Cleavable Linker (Hydrazone Example)

Hydrazone linkers are formed by the condensation of a ketone or aldehyde with a hydrazine derivative. They are designed to be stable at physiological pH (~7.4) but hydrolyze rapidly in the acidic environment of endosomes and lysosomes (pH 4.5-5.5). The acidic conditions catalyze the hydrolysis of the hydrazone bond, releasing the conjugated payload.[4][5][6]

G cluster_0 Hydrazone-Linked Conjugate cluster_1 Cleavage cluster_2 Released Products start Antibody-Linker-C=N-NH-Drug cleavage Low pH (H+) start->cleavage product1 Antibody-Linker-C=O cleavage->product1 product2 H2N-NH-Drug cleavage->product2

Acid-catalyzed cleavage of a hydrazone linker.

Experimental Data and Performance

Direct comparative studies between this compound and acid-cleavable linkers under identical conditions are limited. However, data from different application areas provide insights into their respective performance characteristics.

Stability

Dde Linkers: Generally considered stable under physiological conditions and during many biochemical procedures. However, it's important to note that the cleavage reagent, hydrazine, can have side reactions, including the conversion of arginine to ornithine and cleavage of certain peptide bonds (Gly-Xaa, Xaa-Gly, Asn-Xaa, and Xaa-Ser) with prolonged exposure or high concentrations.[2]

Acid-Cleavable Linkers: The stability of acid-cleavable linkers, particularly hydrazones, in plasma is a critical parameter for their use in drug delivery. Some studies have reported a half-life of a phenylketone-derived hydrazone linker to be as low as 2 days in human and mouse plasma, indicating potential for premature drug release.[1] In contrast, the hydrazone linker in the FDA-approved ADC, Besponsa®, showed a much lower hydrolysis rate of 1.5–2% per day in circulation.[1] This highlights the significant impact of the specific chemical structure of the hydrazone on its stability. The stability of hydrazones can be modulated by the electronic properties of the aldehyde or ketone precursor, with aromatic aldehydes generally forming more stable hydrazones than aliphatic ones.[7]

Linker TypeMediumHalf-life (t1/2)Reference
Phenylketone-derived hydrazoneHuman and mouse plasma~2 days[1]
Besponsa® (hydrazone)In vivo circulation>50 days (estimated from 1.5-2% hydrolysis/day)[1]
Cleavage Efficiency and Kinetics

Dde Linkers: Cleavage of the Dde group with 2% aqueous hydrazine is generally reported to be efficient and rapid, often complete within 30-60 minutes at room temperature.[8] One study demonstrated a cleavage efficiency of over 95% for a Dde-containing linker.[8]

Acid-Cleavable Linkers: The cleavage kinetics of hydrazone linkers are highly pH-dependent. At pH 5.0, the half-life of drug release from various acyl-hydrazine-linked doxorubicin (B1662922) ADCs was as short as 2.4 minutes, while at pH 7.0, the half-life was over 2 hours.[9] Another study reported that a hydrazone linker was stable at pH 7 with a half-life of 183 hours, but this decreased to 4.4 hours at pH 5.[]

Linker TypeConditionTime for significant cleavageCleavage EfficiencyReference
Dde2% Hydrazine, RT30-60 min>95%[8]
HydrazonepH 5.0, 37°CMinutes to hours-[9][]

Experimental Protocols

Protocol 1: Cleavage of this compound from Streptavidin Beads

This protocol is typical for eluting biotinylated proteins captured on streptavidin resin in a proteomics workflow.

Materials:

  • Streptavidin-coated magnetic beads or agarose (B213101) resin with captured Dde-biotinylated proteins.

  • Wash Buffer: Phosphate-buffered saline (PBS) with 0.1% Tween-20.

  • Elution Buffer: 2% (v/v) aqueous hydrazine.

  • Neutralization Buffer: 1 M HCl.

Procedure:

  • After capturing the Dde-biotinylated proteins, wash the streptavidin beads three times with 1 mL of Wash Buffer to remove non-specifically bound proteins.

  • After the final wash, remove all residual buffer.

  • Add 100 µL of Elution Buffer (2% aqueous hydrazine) to the beads.

  • Incubate for 30-60 minutes at room temperature with gentle mixing.

  • Separate the beads from the eluate using a magnetic stand or centrifugation.

  • Collect the supernatant containing the released proteins.

  • (Optional) To neutralize the hydrazine, add 35 µL of 1 M HCl to the eluate.

  • The eluted proteins are now ready for downstream analysis, such as SDS-PAGE or mass spectrometry.

Protocol 2: In Vitro Cleavage Assay for an Acid-Cleavable Hydrazone Linker

This protocol can be used to assess the pH-dependent cleavage of a hydrazone-linked conjugate, for example, in the context of ADC development.

Materials:

  • Hydrazone-linked conjugate (e.g., ADC) at a known concentration.

  • pH 7.4 Buffer: Phosphate-buffered saline (PBS).

  • pH 5.0 Buffer: 50 mM Sodium Acetate, 100 mM NaCl, pH 5.0.

  • Quenching solution (e.g., a basic buffer to stop the reaction).

  • Analytical system for quantification (e.g., HPLC, LC-MS).

Procedure:

  • Prepare two sets of reactions. In one set, dilute the hydrazone-linked conjugate to a final concentration of 1 mg/mL in pre-warmed pH 7.4 Buffer. In the second set, dilute to the same concentration in pre-warmed pH 5.0 Buffer.

  • Incubate both sets of reactions at 37°C.

  • At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw an aliquot from each reaction.

  • Immediately quench the reaction by adding the aliquot to a quenching solution to bring the pH to neutral or basic.

  • Analyze the samples by a suitable analytical method (e.g., reverse-phase HPLC) to separate the intact conjugate from the released payload.

  • Quantify the peak areas corresponding to the intact conjugate and the released payload.

  • Calculate the percentage of released payload at each time point for both pH conditions to determine the cleavage kinetics and stability.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for a chemical proteomics experiment employing a cleavable biotin (B1667282) linker for the enrichment and identification of target proteins.

G cluster_cleavage Cleavage Conditions A Labeling of Target Proteins with an Alkyne-modified Probe B Cell Lysis and Proteome Extraction A->B C Click Chemistry Reaction with This compound or Azide-functionalized Acid-cleavable Linker B->C D Affinity Purification of Biotinylated Proteins on Streptavidin Beads C->D E Washing to Remove Non-specifically Bound Proteins D->E F Cleavage and Elution of Target Proteins E->F G Analysis of Eluted Proteins (e.g., LC-MS/MS) F->G Dde 2% Hydrazine F->Dde For Dde Linker Acid Low pH Buffer F->Acid For Acid-cleavable Linker

Workflow for Proteomics with Cleavable Biotin Linkers.

Conclusion

Both this compound and acid-cleavable linkers are powerful tools in the researcher's arsenal, each with distinct advantages and disadvantages. The Dde linker offers high specificity and mild, chemically-induced cleavage, making it an excellent choice for applications where the integrity of the target biomolecule is critical and the experimental workflow is compatible with the use of hydrazine. In contrast, acid-cleavable linkers provide a mechanism for stimulus-responsive release that can be exploited in biological systems with inherent pH gradients, such as in targeted drug delivery to cancer cells. However, careful consideration must be given to the stability of acid-cleavable linkers to avoid premature cleavage and off-target effects. The selection of the appropriate linker will ultimately depend on a thorough evaluation of the specific requirements of the intended application.

References

Assessing Residual Tags: A Comparative Guide to Dde Cleavage and Alternatives in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise chemical modification of peptides is paramount. The use of protecting groups is a cornerstone of peptide synthesis and modification, but their efficient removal is equally critical. Incomplete cleavage can leave residual tags, impacting the structure, function, and immunogenicity of the final product. This guide provides a comprehensive comparison of the widely used Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protecting group and its alternatives, with a focus on assessing the residual tags by mass spectrometry.

This guide will delve into the specifics of Dde cleavage and compare it with other common amine-protecting groups such as ivDde, Mtt, and Mmt. We will provide detailed experimental protocols for the detection and quantification of residual tags using mass spectrometry and present the data in a clear, comparative format.

Understanding Dde Cleavage and Its Potential Residual Tag

The Dde group is a popular protecting group for the ε-amino group of lysine (B10760008) residues in peptide synthesis. Its key advantage is its stability to the basic conditions used for Fmoc deprotection, while being readily cleavable under mild conditions with hydrazine (B178648) or hydroxylamine (B1172632).

Ideally, Dde cleavage results in the complete removal of the protecting group, leaving a free amine. However, the term "residual tag" in the context of Dde cleavage can refer to two main scenarios:

  • Incomplete Cleavage: The Dde group remains attached to the lysine residue.

  • Dde Migration: The Dde group can migrate from its intended lysine to another free amine, such as the N-terminus or another lysine residue. This side reaction is a known issue, particularly during Fmoc deprotection steps if not carefully controlled.

Therefore, assessing the "residual tag" for Dde involves searching for the mass of the intact Dde group on either the intended or an unintended amino acid residue.

Comparison of Amine Protecting Groups and Their Cleavage

Here, we compare Dde with its more sterically hindered counterpart, ivDde, and two acid-labile protecting groups, Mtt and Mmt.

Protecting GroupMolecular Weight (Da)Cleavage ReagentKey AdvantagesPotential Residual Tag & Mass Shift (Da)
Dde 182.222% Hydrazine in DMF or Hydroxylamine/imidazole (B134444) in NMPOrthogonal to Fmoc and BocIncomplete cleavage (+182.22) or Migration (+182.22 at a different site)
ivDde 224.292% Hydrazine in DMFMore stable than Dde, reduced migrationIncomplete cleavage (+224.29)
Mtt 258.351-2% TFA in DCM with scavengersVery acid labile, orthogonal to FmocIncomplete cleavage (+258.35)
Mmt 272.351% TFA in DCM with scavengersMore acid labile than TritylIncomplete cleavage (+272.35)

Experimental Protocols for Mass Spectrometric Assessment

The following is a generalized protocol for the assessment of residual tags after cleavage of different protecting groups. This protocol can be adapted based on the specific peptide and available instrumentation.

Sample Preparation
  • Peptide Synthesis and Cleavage: Synthesize the peptide using standard solid-phase peptide synthesis (SPPS) protocols, incorporating the lysine residue protected with the desired group (Dde, ivDde, Mtt, or Mmt).

  • Deprotection:

    • For Dde/ivDde (Hydrazine Cleavage): Treat the resin-bound peptide with a solution of 2% (v/v) hydrazine monohydrate in N,N-dimethylformamide (DMF). Perform the reaction at room temperature for 3-10 minutes and repeat three times. Wash the resin thoroughly with DMF and dichloromethane (B109758) (DCM).

    • For Dde (Hydroxylamine Cleavage): Treat the resin-bound peptide with a solution of hydroxylamine hydrochloride and imidazole in N-methylpyrrolidone (NMP).

    • For Mtt/Mmt: Treat the resin-bound peptide with a solution of 1-2% trifluoroacetic acid (TFA) in DCM containing scavengers such as triisopropylsilane (B1312306) (TIS).

  • Final Cleavage and Purification: Cleave the peptide from the resin using a standard TFA cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS). Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Enzymatic Digestion (for larger peptides): For peptides longer than ~30 amino acids, enzymatic digestion (e.g., with trypsin) may be necessary to generate smaller fragments that are more amenable to MS/MS analysis.

LC-MS/MS Analysis
  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 40% B over 30 minutes at a flow rate of 0.3 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • MS1 Scan Range: m/z 300-2000.

    • Data-Dependent Acquisition (DDA): Select the top 5-10 most intense precursor ions for fragmentation.

    • Fragmentation: Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). For labile modifications, electron transfer dissociation (ETD) may be beneficial.

    • Dynamic Exclusion: Exclude previously fragmented ions for 30 seconds to increase the number of unique peptides identified.

Data Analysis
  • Database Searching: Use a protein sequence database search engine (e.g., Mascot, Sequest, MaxQuant) to identify the peptides from the MS/MS spectra.

  • Variable Modifications: In the search parameters, include the following as variable modifications on lysine (and potentially the N-terminus for migration studies):

    • Dde (+182.22 Da)

    • ivDde (+224.29 Da)

    • Mtt (+258.35 Da)

    • Mmt (+272.35 Da)

  • Quantification:

    • Label-Free Quantification: Compare the peak areas of the modified and unmodified peptides to determine the percentage of incomplete cleavage.

    • Extracted Ion Chromatogram (XIC): Generate XICs for the theoretical m/z values of the expected modified and unmodified peptides to visualize and quantify their relative abundance.

    • Manual Validation: Manually inspect the MS/MS spectra of any identified modified peptides to confirm the site of modification.

Visualizing the Workflows

The following diagrams illustrate the experimental workflows for assessing residual tags after Dde and Mtt/Mmt cleavage.

Dde_Cleavage_Workflow cluster_synthesis Peptide Synthesis cluster_cleavage Dde Cleavage cluster_analysis Mass Spectrometry Analysis Peptide_Resin Peptide on Resin with Lys(Dde) Hydrazine 2% Hydrazine in DMF Peptide_Resin->Hydrazine Deprotection LC_MS LC-MS/MS Hydrazine->LC_MS Sample Prep & Injection Data_Analysis Data Analysis (Search for +182.22 Da) LC_MS->Data_Analysis Data Acquisition Result Result Data_Analysis->Result Assess Incomplete Cleavage / Migration

Caption: Workflow for assessing residual Dde tags.

Mtt_Mmt_Cleavage_Workflow cluster_synthesis Peptide Synthesis cluster_cleavage Mtt/Mmt Cleavage cluster_analysis Mass Spectrometry Analysis Peptide_Resin Peptide on Resin with Lys(Mtt/Mmt) TFA 1-2% TFA in DCM Peptide_Resin->TFA Deprotection LC_MS LC-MS/MS TFA->LC_MS Sample Prep & Injection Data_Analysis Data Analysis (Search for +258.35 / +272.35 Da) LC_MS->Data_Analysis Data Acquisition Result Result Data_Analysis->Result Assess Incomplete Cleavage

Caption: Workflow for assessing residual Mtt/Mmt tags.

Conclusion

The choice of an amine protecting group and the subsequent cleavage strategy has a significant impact on the purity and homogeneity of the final peptide product. While Dde offers orthogonality to Fmoc and Boc chemistries, the potential for incomplete cleavage and migration necessitates careful optimization and rigorous analytical assessment. Alternatives like the more stable ivDde or the acid-labile Mtt and Mmt groups provide researchers with a broader toolkit to achieve their synthetic goals.

By employing the detailed mass spectrometry protocols outlined in this guide, researchers can confidently assess the efficiency of their deprotection strategies, ensuring the integrity of their synthesized peptides for downstream applications in research, diagnostics, and therapeutics. The quantitative data generated from these analyses will empower informed decisions in process optimization and quality control.

A Comparative Guide to Elution Strategies: Dde-Based Reagents Versus Standard Biotin Elution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in proteomics, drug discovery, and other life sciences, the robust interaction between biotin (B1667282) and streptavidin is a cornerstone of affinity purification. However, the very strength of this bond presents a significant challenge: the elution of biotinylated molecules without compromising their structural integrity or function. This guide provides a detailed comparison of two distinct elution strategies: the use of chemically cleavable Dde-based linkers and the traditional, more forceful methods of standard biotin elution.

At a Glance: Performance Comparison

The choice between a Dde-based reagent and a standard biotin elution protocol hinges on the downstream application of the purified biomolecule. While standard methods can be effective for applications where protein denaturation is acceptable, Dde-based reagents offer a milder alternative that preserves the native state of the target molecule.

FeatureDde-Based ElutionStandard Biotin Elution (Harsh Method)
Elution Principle Chemical cleavage of a linkerDisruption of the biotin-streptavidin interaction
Reagents 2% Hydrazine (B178648) solutionHigh concentration of free biotin, detergents (e.g., SDS), heat, extreme pH
Conditions Mild, room temperatureHarsh, high heat (e.g., 95°C), denaturing
Protein Integrity Preserves native protein structure and functionOften results in denaturation of the eluted protein
Elution Efficiency Generally described as "efficient"[1]Variable, reported yields of 40-60%[2]
Contamination Minimizes co-elution of streptavidinRisk of streptavidin leaching from the solid support[3]
Resin Reusability The biotin moiety is cleaved off, leaving the streptavidin resin intact for potential reuse.Harsh conditions can damage the streptavidin resin, limiting reusability[4]

Experimental Workflows: A Visual Comparison

The operational workflows for Dde-based and standard biotin elution differ significantly in their core elution step. The following diagrams illustrate the key stages of each process.

Dde_Elution_Workflow cluster_binding Binding cluster_washing Washing cluster_elution Elution Biotinylated_Protein Biotinylated Protein (with Dde linker) Binding Incubation Biotinylated_Protein->Binding Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Binding Washing Wash Steps (to remove non-specific binders) Binding->Washing Hydrazine Add 2% Hydrazine Washing->Hydrazine Cleavage Cleavage of Dde Linker Hydrazine->Cleavage Eluted_Protein Eluted Protein (Native State) Cleavage->Eluted_Protein

Dde-Based Elution Workflow

Standard_Biotin_Elution_Workflow cluster_binding Binding cluster_washing Washing cluster_elution Elution Biotinylated_Protein Biotinylated Protein Binding Incubation Biotinylated_Protein->Binding Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Binding Washing Wash Steps (to remove non-specific binders) Binding->Washing Elution_Buffer Add Elution Buffer (e.g., 25mM Biotin, 0.4% SDS) Washing->Elution_Buffer Heating Heat to 95°C Elution_Buffer->Heating Eluted_Protein Eluted Protein (Denatured) Heating->Eluted_Protein

Standard Biotin Elution Workflow

Detailed Experimental Protocols

The following protocols provide a detailed methodology for each elution strategy, based on established laboratory procedures.

Protocol 1: Elution using Dde-Based Reagents

This protocol is adapted from manufacturer's guidelines for Dde-biotin azide (B81097) reagents.[5][6]

Materials:

  • Streptavidin beads with bound Dde-biotinylated protein

  • Elution Buffer: 2% (v/v) aqueous hydrazine solution (prepare fresh) in 100 mM sodium phosphate (B84403) buffer.

  • Phosphate-Buffered Saline (PBS)

  • 1M HCl (optional, for neutralization)

  • Microcentrifuge tubes

  • Agitator/rotator

Procedure:

  • Resin Washing: After the binding of your Dde-biotinylated protein and subsequent wash steps to remove non-specific binders, prepare the resin for elution.

  • Elution: a. Resuspend the washed resin in 1 mL of freshly prepared Elution Buffer (2% hydrazine in 100 mM sodium phosphate).[5] b. Incubate at room temperature for 30-120 minutes with gentle agitation.[5][7] The optimal incubation time may need to be determined empirically. c. Pellet the resin by centrifugation (e.g., 1000 x g for 2 minutes). d. Carefully collect the supernatant containing the eluted protein.

  • Neutralization (Optional): To neutralize the hydrazine in the eluate, add 1/10th volume of 1M HCl.[6]

  • Additional Washes: Wash the resin two more times with PBS to recover any remaining eluted protein, and pool the eluates if necessary.[5]

Protocol 2: Standard Biotin Elution (Harsh, Denaturing Method)

This protocol is based on a method optimized for the elution of biotinylated proteins using a combination of competitive biotin, detergent, and heat.[3]

Materials:

  • Streptavidin beads with bound biotinylated protein

  • Elution Buffer: 25 mM biotin in a buffer containing 0.4% SDS and 1% IGEPAL-CA630.[3][4]

  • 4x SDS-PAGE sample buffer (e.g., 200 mM Tris-HCl pH 6.8, 8% SDS, 40% glycerol, 8% β-mercaptoethanol, 0.04% bromophenol blue).[3]

  • Heating block or thermocycler set to 95°C.

  • Microcentrifuge tubes.

Procedure:

  • Resin Preparation: Following protein binding and washing steps, prepare the streptavidin beads for elution.

  • Initial Elution: a. Add 30 µL of Elution Buffer (25 mM biotin, 0.4% SDS, 1% IGEPAL-CA630) to the beads.[3] b. Heat the mixture at 95°C for 5 minutes.[3] c. Centrifuge to pellet the beads and collect the supernatant.

  • Second Elution: a. To maximize recovery, add another 30 µL of Elution Buffer to the beads and repeat the heating and collection step.[3]

  • Final Stripping (Optional): a. To elute any remaining tightly bound proteins, add 80 µL of 4x SDS-PAGE sample buffer to the beads.[3] b. Heat at 95°C for 5 minutes.[3] c. Centrifuge and collect the supernatant. This fraction will contain denatured proteins and likely some leached streptavidin.

Concluding Remarks

The selection of an elution strategy for biotinylated molecules from streptavidin resins is a critical decision that directly impacts the outcome of subsequent analyses. Dde-based reagents provide a valuable, mild alternative to traditional harsh elution methods, enabling the recovery of functionally active proteins.[8] This is particularly advantageous in studies where the preservation of protein structure and enzymatic activity is paramount. In contrast, standard biotin elution, while potentially offering high recovery under optimized denaturing conditions, is better suited for applications such as Western blotting or mass spectrometry where the primary goal is protein identification rather than functional analysis.[4] Researchers should carefully consider their experimental needs to choose the most appropriate method.

References

A Researcher's Guide to Cross-Validation of Pull-Down Results with Dde Biotin-PEG4-alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in proteomics and drug development, the confident identification of protein interactions and post-translational modifications is paramount. The use of cleavable biotin (B1667282) probes in pull-down assays, coupled with mass spectrometry, has become a cornerstone of such investigations. This guide provides a comprehensive comparison of Dde Biotin-PEG4-alkyne with other common biotinylation reagents, offering experimental data, detailed protocols, and visual workflows to aid in the selection of the optimal tool for your research needs.

Performance Comparison of Biotin-Alkyne Probes

The choice of biotin-alkyne probe significantly impacts the outcome of a pull-down experiment, particularly affecting the efficiency of protein capture and the ability to recover captured proteins for mass spectrometry analysis. The key differentiator among these reagents is the nature of the linker between the biotin and the alkyne group: whether it is cleavable and by what mechanism.

The following table summarizes the performance of this compound against a non-cleavable alternative and other cleavable probes. The data is compiled from studies on O-GlcNAc proteomics and Biorthogonal Noncanonical Amino Acid Tagging (BONCAT), providing a cross-technique perspective on probe performance.

FeatureThis compoundNon-Cleavable Biotin-PEG4-alkynePC Biotin-alkyne (Photocleavable)DADPS Biotin-alkyne (Acid-cleavable)
Cleavage Mechanism 2% HydrazineNon-cleavableUV light (365 nm)5-10% Formic Acid
Cleavage Conditions Mild, chemicalHarsh (on-bead digestion or denaturation)Mild, reagent-freeMild, acidic
Residual Mass 55.07 Da[1][2]Entire probe remains~55 Da143 Da[3]
Identified Peptides 639 (O-GlcNAc)¹~1,800 (BONCAT)²1,446 (O-GlcNAc)¹2,860 (BONCAT)² / 1,426 (O-GlcNAc)¹
Identified Proteins 413 (O-GlcNAc)¹~1,100 (BONCAT)²633 (O-GlcNAc)¹~1,700 (BONCAT)² / 643 (O-GlcNAc)¹
Enrichment Specificity 22% (O-GlcNAc)¹Lower due to background from on-bead digest47% (O-GlcNAc)¹Not specified, but high peptide recovery
Key Advantage Efficient cleavage under mild chemical conditions.Simplicity of the reagent.Reagent-free cleavage.Very mild cleavage and high peptide recovery.[3]
Key Disadvantage Potentially lower peptide identification than PC or DADPS probes.[4]High background from non-specific binders and streptavidin peptides.Requires specialized UV equipment.Not compatible with acid-labile modifications.

¹Data from a comparative study on O-GlcNAc proteomics in mouse brain lysates. ²Data from a comparative study using BONCAT to identify newly synthesized proteins. The higher number of identifications reflects a different biological question and starting material amount. The study showed DADPS identified over 50% more proteins than the non-cleavable probe.

Experimental Workflows and Logical Relationships

Visualizing the experimental process and the decision-making logic is crucial for planning successful pull-down experiments. The following diagrams, created using Graphviz, illustrate a typical chemoenzymatic labeling and pull-down workflow, the impact of O-GlcNAcylation on a key signaling pathway, and a decision tree for selecting the appropriate biotinylation reagent.

G cluster_0 Chemoenzymatic Labeling & Click Chemistry cluster_1 Affinity Purification & Elution cluster_2 Downstream Analysis p1 Protein Lysate with O-GlcNAcylated Proteins p2 Enzymatic Labeling: GalT(Y289L) + UDP-GalNAz p1->p2 p3 Azide-labeled Proteins p2->p3 p4 Click Chemistry Reaction: + this compound + CuSO4, BTTAA, Sodium Ascorbate p3->p4 p5 Biotinylated Proteins p4->p5 a1 Incubate with Streptavidin Beads p5->a1 a2 Wash Beads (remove non-specific binders) a1->a2 a3 Elution with 2% Hydrazine a2->a3 a4 Released Proteins a3->a4 d1 Sample Preparation (e.g., Trypsin Digestion) a4->d1 d2 LC-MS/MS Analysis d1->d2 d3 Protein Identification & Quantification d2->d3

Caption: Workflow for O-GlcNAc protein enrichment using this compound.

G Insulin (B600854) Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS-1 IR->IRS PI3K PI3K IRS->PI3K AKT Akt PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake OGT OGT OGT->IR O-GlcNAcylation OGT->IRS O-GlcNAcylation OGT->AKT O-GlcNAcylation

Caption: O-GlcNAcylation negatively regulates the insulin signaling pathway.

G cluster_cleavable Cleavable Linker Options start Start: Need to enrich alkyne-labeled proteins? q1 Is recovery of intact protein/ peptide essential? start->q1 q2 Are target proteins acid-sensitive? q1->q2 Yes non_cleavable Use Non-cleavable Biotin-alkyne (On-bead digestion) q1->non_cleavable No q3 Is a reagent-free release required? q2->q3 No dde Use Dde Biotin-alkyne (Hydrazine cleavage) q2->dde Yes dadps Use DADPS Biotin-alkyne (Mild acid cleavage) q3->dadps No (Highest Peptide Recovery) pc Use PC Biotin-alkyne (UV cleavage) q3->pc Yes

References

Safety Operating Guide

A Guide to the Safe Disposal of Dde Biotin-PEG4-alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of Dde Biotin-PEG4-alkyne, a compound utilized in bioconjugation and proteomic studies. While some safety data sheets for similar compounds suggest no particular hazards, it is best practice to treat all laboratory chemicals with a structured disposal protocol.[1][2]

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or goggles.

  • Hand Protection: Use compatible chemical-resistant gloves, such as nitrile gloves.[3]

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.[3]

Step-by-Step Disposal Protocol

The primary route for disposing of this compound and its associated waste is through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.[4][5] Never dispose of this chemical down the drain or in regular solid waste.

1. Waste Segregation: Proper segregation is the foundational step in safe chemical waste management. Do not mix this compound waste with other incompatible waste streams.[4]

  • Solid Waste: This includes contaminated items such as gloves, pipette tips, weigh boats, and paper towels.

  • Liquid Waste: This category comprises unused solutions, reaction mixtures, and initial solvent rinses from cleaning glassware.

  • Sharps Waste: Needles, syringes, or glass Pasteur pipettes contaminated with the compound fall into this category.[3]

2. Waste Container Management: Select appropriate containers for each waste type to prevent leaks and ensure safe storage prior to collection.

Waste TypeContainer SpecificationLabeling Requirements
Solid Waste Designated, leak-proof hazardous waste container lined with a durable plastic bag."Hazardous Chemical Waste" and "Contains this compound".[3]
Liquid Waste Compatible, leak-proof, and sealable liquid waste container."Hazardous Chemical Waste" and list all chemical constituents, including solvents and "this compound".
Sharps Waste Designated, puncture-proof sharps container."Hazardous Chemical Waste - Sharps" and "Contains this compound".[3]

Key Container Practices:

  • Keep all waste containers securely sealed when not in use.[3]

  • Store waste containers in a designated, well-ventilated, and secure area.

  • Do not overfill containers; a general guideline is to fill them to no more than 75-80% capacity.[5]

3. Decontamination and Final Disposal:

  • Glassware Decontamination: Rinse glassware that has been in contact with this compound with a suitable solvent (e.g., ethanol (B145695) or acetone). The initial rinsate must be collected as hazardous liquid waste.[3] Subsequent cleaning with detergent and water can typically follow, but consult your institutional guidelines.

  • Waste Pickup: Once a waste container is full, arrange for its collection by your institution's EHS department or an approved hazardous waste contractor.[3]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.

  • Alert & Secure: Notify personnel in the immediate vicinity and restrict access to the spill area.[4]

  • Ventilate: Ensure the area is well-ventilated.

  • Absorb: For liquid spills, use an inert absorbent material like vermiculite, sand, or a commercial chemical spill kit. For solid spills, gently sweep the material into a suitable container for disposal.[1][4]

  • Collect & Decontaminate: Carefully collect all contaminated absorbent materials using non-sparking tools and place them in a labeled hazardous waste container. Clean the spill area with an appropriate solvent or detergent, collecting all cleaning materials as hazardous waste.[4]

Below is a workflow diagram illustrating the decision-making process for the proper disposal of this compound waste.

G cluster_0 Start: Handling this compound cluster_1 Waste Segregation & Containment cluster_2 Final Disposal start Generate Waste (Solid, Liquid, Sharps) solid_waste Solid Waste (Gloves, Tips, etc.) start->solid_waste liquid_waste Liquid Waste (Solutions, Rinsate) start->liquid_waste sharps_waste Sharps Waste (Needles, Glassware) start->sharps_waste solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container sharps_container Labeled Sharps Hazardous Waste Container sharps_waste->sharps_container ehs_pickup Arrange Pickup by EHS or Licensed Contractor solid_container->ehs_pickup liquid_container->ehs_pickup sharps_container->ehs_pickup disposal Proper Disposal at Approved Facility ehs_pickup->disposal

Caption: Disposal workflow for this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.